Macurin
Description
Maclurin has been reported in Maclura pomifera, Garcinia multiflora, and other organisms with data available.
from Maclura pomifera; composed of two isoforms (isolectins); some sequence similarity to jacalin; potent non-specific blood-group hemagglutinin; do not confuse with dye of the same name
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dihydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-7-4-10(17)12(11(18)5-7)13(19)6-1-2-8(15)9(16)3-6/h1-5,14-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPXDGRBWJIES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060163 | |
| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maclurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5 mg/mL at 14 °C | |
| Record name | Maclurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
519-34-6 | |
| Record name | Maclurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Maclurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maclurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',6-pentahydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MACLURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KFF3PMTU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maclurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 - 222.5 °C | |
| Record name | Maclurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Natural Provenance of Macurin: A Technical Guide for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macurin (2,4,6,3',5'-pentahydroxybenzophenone) is a naturally occurring xanthone (B1684191) precursor and flavonoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and analysis, and a proposed biosynthetic pathway. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Natural Sources of this compound
This compound has been identified in a select number of plant families, primarily within the Moraceae family. While its presence is documented, quantitative data on the concentration of this compound in these sources is not extensively available in current literature. The following table summarizes the known natural sources of this compound.
| Plant Species | Family | Plant Part(s) Containing this compound | Quantitative Data (mg/g) |
| Artocarpus heterophyllus (Jackfruit) | Moraceae | Heartwood | Not specified in literature |
| Morus alba (White Mulberry) | Moraceae | Twigs, Root bark | Not specified in literature |
| Cudrania tricuspidata (Chinese Mulberry) | Moraceae | Wood, Fruit | Not specified in literature |
Experimental Protocols
The isolation and quantification of this compound from its natural sources involve standard phytochemical techniques. The following protocols are based on established methods for the extraction and analysis of flavonoids and related phenolic compounds from plant materials and can be adapted for this compound.
Protocol 1: Extraction of this compound from Artocarpus heterophyllus Heartwood
This protocol outlines a general procedure for the solvent extraction of this compound.
1. Sample Preparation:
- Obtain heartwood from Artocarpus heterophyllus.
- Air-dry the wood to reduce moisture content.
- Grind the dried heartwood into a coarse powder to increase the surface area for extraction.
2. Extraction:
- Maceration:
- Soak the powdered heartwood in methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional agitation.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process with fresh solvent to ensure exhaustive extraction.
- Soxhlet Extraction:
- Place the powdered heartwood in a thimble within a Soxhlet apparatus.
- Extract with methanol or ethanol for 24-48 hours, or until the solvent in the siphon arm runs clear.
3. Concentration:
- Combine the filtrates from the maceration or the solvent from the Soxhlet extraction.
- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
4. Fractionation (Optional):
- The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be present in the more polar fractions.
Protocol 2: Isolation and Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the purification of this compound from the crude extract.
1. HPLC System:
- A standard HPLC system equipped with a pump, injector, column oven, and a photodiode array (PDA) or UV-Vis detector.
- A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for separation.
2. Mobile Phase:
- A gradient elution is typically used, consisting of two solvents:
- Solvent A: 0.1% Formic acid in water
- Solvent B: Acetonitrile or Methanol
- A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-100% B; 40-45 min, 100% B; 45-50 min, 100-10% B. The gradient should be optimized based on the specific column and system.
3. Sample Preparation:
- Dissolve the crude extract or fraction in the initial mobile phase composition.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Detection:
- Monitor the elution profile at a wavelength where this compound exhibits maximum absorbance (typically in the UV range of 280-370 nm).
5. Fraction Collection:
- Collect the fractions corresponding to the peak of interest based on retention time.
- Confirm the purity of the collected fractions by re-injecting them into the HPLC system.
6. Structure Elucidation:
- The structure of the isolated compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biosynthetic Pathway of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of structurally related xanthones and flavonoids, a plausible pathway can be proposed. This compound is a benzophenone, which serves as a key intermediate in xanthone biosynthesis.
The proposed pathway begins with precursors from the shikimate and acetate-malonate pathways.
Caption: Proposed biosynthetic pathway of this compound.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the extraction and isolation of this compound, as well as the logical relationship in its proposed biosynthesis.
Caption: General workflow for this compound extraction.
Caption: Biosynthesis logical relationship.
Conclusion
This compound is a promising natural product found in select species of the Moraceae family. While quantitative data on its abundance is currently limited, this guide provides a foundational understanding of its natural sources, detailed protocols for its extraction and isolation, and a plausible biosynthetic pathway. This information serves as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this compound. Future research should focus on the quantitative analysis of this compound in its natural sources to better assess its potential for large-scale production and application.
Macurin: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macurin, a natural benzophenone, has garnered significant scientific interest for its diverse pharmacological properties. Extracted from various plant sources, including the heartwood of Maclura pomifera and Garcinia multiflora, this compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and anti-melanogenic effects. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data available for this compound's biological activities, providing a comparative overview of its potency in various assays.
Table 1: Antioxidant Activity of this compound
| Assay Type | Test System | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | Cell-free | 10.15 ± 0.85 | [1] |
| ABTS Radical Scavenging | Cell-free | 0.97 ± 0.07 | [1] |
| Hydroxyl Radical (•OH) Scavenging | Cell-free | 122.87 ± 10.14 | [1] |
| Cu2+ Chelating Activity | Cell-free | 133.95 ± 11.92 | [1] |
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | Test System | IC50 Value (µM) | Reference |
| Tyrosinase | Cell-free | > Arbutin (Specific value not provided) | [2] |
| Matrix Metalloproteinase-2 (MMP-2) | PC3 human prostate cancer cells | Inhibition observed | [3] |
| Matrix Metalloproteinase-9 (MMP-9) | PC3 human prostate cancer cells | Inhibition observed | [3] |
Table 3: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| PC3 | Prostate Cancer | Apoptosis Assay | Apoptosis Induction | Significant induction | [3] |
| PC3 | Prostate Cancer | Cell Migration Assay | Inhibition of Migration | Dose-dependent inhibition | [3] |
| DU145 | Prostate Cancer | Not specified | Anti-SCNC effects | Observed | [3] |
Table 4: Antimicrobial Activity of this compound
| Organism | Type | Assay | Endpoint | Result | Reference |
| Aeromonas hydrophila | Bacteria | Not specified | Antimicrobial activity | Noted in related species extracts | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Anticancer Signaling Pathways in Prostate Cancer Cells
This compound has been shown to induce apoptosis and inhibit metastasis in prostate cancer cells by modulating multiple signaling pathways. It activates the pro-apoptotic p38 MAPK pathway while simultaneously inhibiting the pro-survival and pro-metastatic JNK, FAK, AKT, and c-Myc signaling pathways.
Anti-Melanogenic Pathway
This compound inhibits melanogenesis primarily through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. This action reduces the conversion of L-tyrosine to melanin, leading to a skin-lightening effect.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Antioxidant Activity Assays
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727), this compound solutions of varying concentrations, Methanol (as blank).
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of DPPH solution to each well.
-
Add varying concentrations of this compound to the wells. A control well should contain methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution, Potassium persulfate solution, this compound solutions of varying concentrations, Phosphate buffered saline (PBS).
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the diluted ABTS•+ solution to wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. A control well should contain PBS instead of the this compound solution.
-
Incubate the plate at room temperature for a specified time.
-
Measure the absorbance at the specified wavelength.
-
-
Calculation: The percentage of scavenging activity and the IC50 value are calculated similarly to the DPPH assay.
Anti-inflammatory Activity Assays
-
Reagents: COX-1 or COX-2 enzyme, Arachidonic acid (substrate), this compound solutions of varying concentrations, Assay buffer, Detection reagent (e.g., a fluorescent probe).
-
Procedure:
-
Pre-incubate the COX enzyme with varying concentrations of this compound or a known inhibitor (positive control) in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, colorimetry, or LC-MS).
-
-
Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity of the control (no inhibitor). The IC50 value is then determined.
-
Reagents: 5-LOX, 12-LOX, or 15-LOX enzyme, Linoleic acid or arachidonic acid (substrate), this compound solutions of varying concentrations, Assay buffer.
-
Procedure:
-
Pre-incubate the LOX enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
-
Calculation: The initial reaction rates are determined, and the percentage of inhibition is calculated. The IC50 value is obtained from the dose-response curve.
Anticancer Activity Assays
-
Cell Culture: Culture cancer cells (e.g., PC3, DU145) in appropriate medium and conditions.
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (B87167) (DMSO), this compound solutions of varying concentrations.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Sample Preparation: Collect conditioned media from cancer cells treated with or without this compound.
-
Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin.
-
Load the conditioned media samples onto the gel.
-
Run the electrophoresis under non-reducing conditions.
-
-
Enzyme Renaturation and Development:
-
Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C overnight.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
-
Analysis: The intensity of the clear bands is quantified to determine the relative activity of MMP-2 and MMP-9.
Antimicrobial Activity Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus.
-
Procedure:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in a suitable broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no this compound) and a negative control (broth with no microorganism).
-
Incubate the plate under appropriate conditions for the specific microorganism.
-
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a promising natural compound with a wide spectrum of biological activities. Its demonstrated antioxidant, anti-inflammatory, anticancer, and anti-melanogenic properties, coupled with its ability to modulate key signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge and offering practical guidance for future studies. Further research is warranted to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profile, and explore its full therapeutic potential.
References
- 1. Maclurin exerts anti-cancer effects on PC3 human prostate cancer cells via activation of p38 and inhibitions of JNK, FAK, AKT, and c-Myc signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Properties of Macurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macurin (2',3',4,4',6-pentahydroxybenzophenone) is a natural polyphenol found in various plant species, including those from the genera Morus and Garcinia. It has garnered significant interest within the scientific community for its diverse biological activities, among which its antioxidant properties are particularly noteworthy. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Core Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through a multi-faceted approach, which includes direct radical scavenging, metal ion chelation, and the modulation of intracellular antioxidant defense systems. These mechanisms collectively contribute to its ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.
Direct Radical Scavenging Activity
This compound has demonstrated potent capabilities in directly neutralizing a variety of reactive oxygen species (ROS) and other free radicals. This activity is largely attributed to its chemical structure, particularly the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms or electrons to stabilize free radicals.
Hydrogen Atom Transfer (HAT) and Sequential Electron Proton Transfer (SEPT): Studies involving the interaction of this compound with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) have provided mechanistic insights into its scavenging activity. Analysis of the reaction products indicates that this compound donates two hydrogen atoms to DPPH, forming an ortho-benzoquinone moiety. This process is believed to occur primarily through hydrogen atom transfer (HAT) or sequential electron proton transfer (SEPT) mechanisms, rather than radical adduct formation (RAF)[1].
Scavenging of Reactive Oxygen and Nitrogen Species: this compound has been shown to effectively scavenge various ROS, including hydroxyl radicals (•OH), and reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻)[2]. Its ability to neutralize the highly reactive hydroxyl radical is particularly significant, as this species can indiscriminately damage a wide range of biomolecules.
Metal Ion Chelation
The presence of transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can catalyze the formation of highly reactive oxygen species through Fenton-type reactions. This compound's structure, particularly the ortho-dihydroxyl groups, enables it to chelate these metal ions, thereby preventing their participation in oxidative reactions. This metal-chelating ability is a key component of its overall antioxidant capacity[1].
Modulation of Intracellular Antioxidant Pathways
Beyond its direct chemical antioxidant actions, this compound can also influence endogenous antioxidant defense mechanisms. A primary pathway through which this compound exerts this effect is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Activation of the Nrf2-ARE Pathway: The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon stimulation by certain phytochemicals like this compound, specific cysteine residues on Keap1 are modified. This leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing Nrf2 degradation. As a result, newly synthesized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. These downstream targets include enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play crucial roles in detoxifying reactive species and maintaining cellular redox homeostasis.
Quantitative Antioxidant Data for this compound
The antioxidant potency of this compound has been quantified in various in vitro assays. The following tables summarize the available data, providing key metrics such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of this compound required to inhibit 50% of the radical or chelate 50% of the metal ions.
| Assay | Radical/Ion | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | DPPH• | 10.15 ± 0.85 | [1] |
| ABTS Radical Scavenging | ABTS•⁺ | 0.97 ± 0.07 | [1] |
| Hydroxyl Radical Scavenging | •OH | 122.87 ± 10.14 | [1] |
| Metal Chelation | Cu²⁺ | 133.95 ± 11.92 | [1] |
Note: Data for Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays for this compound are not currently available in the reviewed literature.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard, widely accepted procedures for each assay and are intended to provide a framework for the replication and further investigation of this compound's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
This compound standard solution of known concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent.
-
Reaction Mixture: In a 96-well plate or cuvette, mix a defined volume of the this compound solution with a fixed volume of the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound standard solution of known concentrations
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent.
-
Reaction Mixture: Add a small volume of the this compound solution to a fixed volume of the ABTS•⁺ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay. The IC₅₀ value is determined from the dose-response curve.
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-Based)
This assay is based on the generation of hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The scavenging of these radicals by an antioxidant is measured by monitoring the degradation of a detector molecule, such as deoxyribose.
Materials:
-
FeSO₄·7H₂O
-
EDTA
-
H₂O₂
-
Deoxyribose
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound standard solution of known concentrations
-
Water bath
Procedure:
-
Reaction Mixture: In a test tube, mix the this compound solution, FeSO₄, EDTA, H₂O₂, and deoxyribose in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Color Development: Stop the reaction by adding TCA and then add TBA. Heat the mixture in a boiling water bath for a set time (e.g., 15 minutes) to develop a pink color.
-
Absorbance Measurement: After cooling, measure the absorbance of the solution at 532 nm.
-
Calculation: The scavenging activity is calculated based on the reduction in absorbance compared to a control without the antioxidant.
Metal (Copper) Chelation Assay
This assay determines the ability of a compound to chelate metal ions. The formation of a complex between the metal ion and a chromogenic indicator is inhibited in the presence of a chelating agent.
Materials:
-
CuSO₄·5H₂O
-
Pyrocatechol (B87986) violet (indicator)
-
HEPES buffer (pH 7.4)
-
This compound standard solution of known concentrations
-
Positive control (e.g., EDTA)
-
96-well microplate
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the this compound solution with a buffered solution of pyrocatechol violet.
-
Initiation of Reaction: Add the CuSO₄ solution to initiate the color-forming reaction.
-
Incubation: Incubate at room temperature for a short period (e.g., 10 minutes).
-
Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the copper-indicator complex (e.g., 632 nm).
-
Calculation: The chelating activity is calculated as the percentage inhibition of color formation compared to a control without the chelating agent.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the antioxidant properties of this compound.
Conclusion
This compound is a potent natural antioxidant that operates through multiple mechanisms, including direct radical scavenging via HAT and SEPT pathways, chelation of pro-oxidant metal ions, and upregulation of the endogenous antioxidant response through the activation of the Nrf2 signaling pathway. The quantitative data available underscore its efficacy in various in vitro antioxidant models. This technical guide provides a foundational understanding of this compound's antioxidant properties, offering valuable insights for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are exploring its therapeutic potential. Further research, particularly in vivo studies and investigations into its effects in other antioxidant assays such as FRAP and ORAC, will be beneficial in further elucidating the full spectrum of its antioxidant capabilities.
References
Macrurin: A Promising Natural Compound in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Macrurin, a natural phenolic compound, has emerged as a molecule of interest in the field of oncology. Extracted from sources such as Morus alba (white mulberry) and Garcinia mangostana (purple mangosteen), this compound has demonstrated notable anti-cancer properties across a range of preclinical studies. This technical guide provides an in-depth overview of the current understanding of macrurin as a potential anti-cancer agent, focusing on its mechanisms of action, effects on key signaling pathways, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Data Presentation: In Vitro Cytotoxicity of Macrurin
Macrurin has exhibited cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in several studies. The following table summarizes the available IC50 data for macrurin in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U2OS | Osteosarcoma | Data not explicitly quantified in the provided search results. | |
| A549 | Non-Small-Cell Lung Cancer | Data not explicitly quantified in the provided search results. | |
| PC3 | Prostate Cancer | Data not explicitly quantified in the provided search results. | [1] |
| DU145 | Prostate Cancer | Data not explicitly quantified in the provided search results. | [1] |
Note: While studies confirm the anti-cancer effects of macrurin on these cell lines, specific IC50 values were not consistently available in the provided search results. Further review of the primary literature is recommended to obtain precise quantitative data.
Mechanisms of Action and Signaling Pathways
Macrurin exerts its anti-cancer effects through a multi-faceted approach, influencing several critical cellular processes, including apoptosis, cell migration, and the modulation of key signaling cascades.
Induction of Apoptosis
Macrurin has been shown to induce apoptosis, or programmed cell death, in cancer cells. In human osteosarcoma U2OS cells, this process is reported to be caspase-3-independent and involves the regulation of Poly (ADP-ribose) polymerase (PARP)[2]. The pro-oxidative activity of macrurin appears to be a key driver of its apoptosis-inducing effects, as co-treatment with the antioxidant N-acetyl cysteine (NAC) was found to diminish these effects[2].
Inhibition of Metastasis
A crucial aspect of macrurin's anti-cancer potential lies in its ability to inhibit metastasis, the spread of cancer cells to distant parts of the body. This is achieved through the inhibition of cell migration and invasion.
In non-small-cell lung cancer A549 cells, macrurin suppresses migration and invasion by inhibiting the Src/FAK-ERK-β-catenin signaling pathway[1]. This leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion[1].
Similarly, in PC3 human prostate cancer cells, macrurin inhibits cell migration and the activity of MMP-2 and MMP-9[1].
Modulation of Signaling Pathways
Macrurin's anti-cancer activity is intricately linked to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Macrurin has been shown to differentially modulate MAPK signaling in different cancer cell lines. In U2OS osteosarcoma cells, macrurin activates p38 MAPK while inactivating Extracellular signal-regulated kinase (ERK)[2]. In PC3 prostate cancer cells, it also activates p38 while inhibiting c-Jun N-terminal kinase (JNK)[1].
In A549 non-small-cell lung cancer cells, macrurin's anti-metastatic effect is attributed to its inhibition of the Src/FAK-ERK-β-catenin pathway[1]. By down-regulating Src and ERK, macrurin leads to the activation of GSK3-β, which in turn inhibits the nuclear accumulation of β-catenin and the subsequent transcription of MMP-2 and MMP-9[1].
In PC3 prostate cancer cells, macrurin has been found to inhibit the AKT and c-Myc signaling pathways, both of which are crucial for cancer cell survival and proliferation[1].
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer potential of compounds like macrurin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of macrurin for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of a compound on cell migration.
Protocol:
-
Cell Seeding: Seed cells in a culture dish or plate to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells to remove debris and add fresh media containing the desired concentration of macrurin or a vehicle control.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the rate of wound closure to assess cell migration.
Gelatin Zymography
This technique is used to detect the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.
Protocol:
-
Sample Preparation: Collect conditioned media from cancer cells treated with or without macrurin.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation: Incubate the gel in a renaturation buffer to allow the MMPs to renature.
-
Enzyme Activity: Incubate the gel in a developing buffer that allows the MMPs to digest the gelatin in the gel.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cancer cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p38, p-ERK, β-catenin).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer macrurin or a vehicle control to the mice via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition to assess the efficacy of the treatment.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or western blotting.
Visualization of Macrurin-Modulated Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by macrurin in cancer cells.
References
- 1. Maclurin exerts anti-cancer effects on PC3 human prostate cancer cells via activation of p38 and inhibitions of JNK, FAK, AKT, and c-Myc signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maclurin exerts anti-cancer effects in human osteosarcoma cells via prooxidative activity and modulations of PARP, p38, and ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Macurin Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macurin (2,4,6,3',4'-pentahydroxybenzophenone) is a plant-derived benzophenone (B1666685), a class of secondary metabolites with a diverse range of biological activities. While the broader phenylpropanoid pathway, the origin of countless plant natural products, is well-established, the specific branch leading to this compound has been the subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the enzymatic steps, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the pathway and associated workflows.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts L-phenylalanine into a variety of phenolic compounds. The formation of the characteristic benzophenone skeleton is a key branching point from this central metabolic route.
Formation of the Benzophenone Scaffold
The initial and committed step in the biosynthesis of the benzophenone core is catalyzed by Benzophenone Synthase (BPS) , a type III polyketide synthase. BPS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone (B1214741). This reaction proceeds through a series of decarboxylation and condensation steps, followed by an intramolecular C6→C1 cyclization (Claisen condensation).
Hydroxylation of the Benzophenone Core
To arrive at the pentahydroxy substitution pattern of this compound, the 2,4,6-trihydroxybenzophenone intermediate must undergo further hydroxylation at the 3' and 4' positions of the second aromatic ring (B-ring). This is accomplished by the action of cytochrome P450 monooxygenases, specifically enzymes belonging to the flavonoid hydroxylase family.
-
Flavonoid 3'-hydroxylase (F3'H): This enzyme introduces a hydroxyl group at the 3' position of the B-ring.
-
Flavonoid 3',5'-hydroxylase (F3'5'H): This enzyme can introduce hydroxyl groups at both the 3' and 5' positions. In the context of this compound biosynthesis, its activity would be directed to the 3' and 4' positions of a precursor that already possesses a 4'-hydroxyl group.
While these enzymes are well-characterized for their roles in flavonoid biosynthesis, their activity on benzophenone substrates is an area of active investigation. The sequential action of these hydroxylases on the initial benzophenone product of BPS is the proposed mechanism for the formation of this compound.
Signaling Pathways and Regulation
The biosynthesis of this compound, as a branch of the phenylpropanoid pathway, is subject to complex transcriptional regulation. The expression of the genes encoding the biosynthetic enzymes, such as BPS and the associated hydroxylases, is often induced by various developmental and environmental cues, including UV light, pathogen attack, and hormonal signals. This regulation is typically mediated by a network of transcription factors, including those from the MYB, bHLH, and WD40 families, which are known to control different branches of the phenylpropanoid pathway. However, specific regulatory factors that exclusively control the benzophenone branch leading to this compound have yet to be fully elucidated.
Data Presentation
Table 1: Key Enzymes in the Proposed this compound Biosynthesis Pathway
| Enzyme | Abbreviation | EC Number | Function | Substrate(s) | Product(s) |
| Benzophenone Synthase | BPS | 2.3.1.151 | Forms the benzophenone skeleton | Benzoyl-CoA, 3 x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone, 4 CoA, 3 CO2 |
| Flavonoid 3'-hydroxylase | F3'H | 1.14.14.82 | Hydroxylates the 3' position of the B-ring | 2,4,6-Trihydroxybenzophenone | 2,4,6,3'-Tetrahydroxybenzophenone |
| Flavonoid 3',5'-hydroxylase | F3'5'H | 1.14.14.81 | Hydroxylates the 3' and 5' positions of the B-ring | 2,4,6,4'-Tetrahydroxybenzophenone | This compound (2,4,6,3',4'-Pentahydroxybenzophenone) |
Table 2: Kinetic Parameters of a Representative Flavonoid 3',5'-Hydroxylase
Note: The following data is for a Flavonoid 3',5'-hydroxylase from the tea plant (Camellia sinensis) with flavonoid substrates, as specific kinetic data for benzophenone substrates is limited.
| Substrate | Km (µM) |
| Naringenin | 3.22 |
| Kaempferol | 4.33 |
| Dihydrokaempferol | 3.26 |
Experimental Protocols
Heterologous Expression and Purification of Benzophenone Synthase (BPS)
This protocol describes the expression of a plant-derived BPS gene in E. coli and subsequent purification of the recombinant protein.
a. Gene Cloning and Vector Construction:
- Amplify the full-length coding sequence of the BPS gene from plant cDNA using PCR with primers containing appropriate restriction sites.
- Digest the PCR product and a suitable expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.
- Ligate the digested BPS gene into the expression vector to create a recombinant plasmid.
- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
- Verify the construct by colony PCR and DNA sequencing.
b. Protein Expression:
- Transform the verified recombinant plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
c. Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Wash the column with several column volumes of wash buffer to remove unbound proteins.
- Elute the His-tagged BPS protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE.
- For further purification, perform size-exclusion chromatography.
Enzyme Assay for Benzophenone Synthase (BPS)
This assay measures the activity of BPS by quantifying the formation of 2,4,6-trihydroxybenzophenone.
a. Reaction Mixture:
- 100 mM Potassium phosphate (B84403) buffer (pH 7.0)
- 1 µM Purified BPS enzyme
- 50 µM Benzoyl-CoA
- 150 µM Malonyl-CoA
b. Assay Procedure:
- Pre-warm the reaction mixture (without malonyl-CoA) to 30°C for 5 minutes.
- Initiate the reaction by adding malonyl-CoA.
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction by adding 20 µL of 20% HCl.
- Extract the products with ethyl acetate (B1210297).
- Evaporate the ethyl acetate and redissolve the residue in methanol.
c. Product Analysis:
- Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) on a C18 column.
- Use a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) for elution.
- Monitor the absorbance at a suitable wavelength (e.g., 280 nm).
- Quantify the product by comparing the peak area to a standard curve of authentic 2,4,6-trihydroxybenzophenone.
Heterologous Expression and Microsome Preparation for Cytochrome P450 Hydroxylases (F3'H/F3'5'H)
This protocol describes the expression of plant cytochrome P450 enzymes in yeast (Saccharomyces cerevisiae) and the preparation of microsomes for in vitro assays.
a. Yeast Expression:
- Clone the full-length coding sequence of the F3'H or F3'5'H gene into a yeast expression vector (e.g., pYES2).
- Co-transform the expression vector and a vector containing the corresponding cytochrome P450 reductase (CPR) into a suitable yeast strain (e.g., WAT11).
- Select for transformed yeast on appropriate selection media.
- Grow a pre-culture of the transformed yeast in selective medium containing glucose.
- Inoculate a larger culture in selective medium containing galactose to induce protein expression.
- Grow the culture for 24-48 hours at 30°C with shaking.
b. Microsome Preparation:
- Harvest the yeast cells by centrifugation.
- Wash the cells with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
- Resuspend the cells in TEK buffer containing protease inhibitors.
- Disrupt the cells using glass beads and vortexing.
- Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris.
- Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomes.
- Resuspend the microsomal pellet in a small volume of TEK buffer.
- Determine the protein concentration of the microsomal preparation.
Enzyme Assay for Cytochrome P450 Hydroxylases
This assay measures the activity of F3'H or F3'5'H by detecting the hydroxylated benzophenone products.
a. Reaction Mixture:
- 50 mM Potassium phosphate buffer (pH 7.5)
- Microsomal preparation containing the P450 enzyme and CPR
- 1 mM NADPH
- 50 µM Benzophenone substrate (e.g., 2,4,6-trihydroxybenzophenone)
b. Assay Procedure:
- Pre-incubate the reaction mixture (without NADPH) at 30°C for 5 minutes.
- Start the reaction by adding NADPH.
- Incubate at 30°C for 1-2 hours.
- Stop the reaction by adding an equal volume of ethyl acetate.
- Vortex and centrifuge to separate the phases.
- Collect the organic phase and evaporate to dryness.
- Resuspend the residue in methanol.
c. Product Analysis:
- Analyze the products by HPLC or LC-MS as described for the BPS assay.
- Identify the hydroxylated products by comparing their retention times and mass spectra to authentic standards or by detailed spectroscopic analysis.
Mandatory Visualizations
Caption: Proposed this compound biosynthesis pathway starting from L-phenylalanine.
Caption: Experimental workflow for the in vitro assay of Benzophenone Synthase (BPS).
Caption: Experimental workflow for the in vitro assay of cytochrome P450 hydroxylases.
Preliminary Cytotoxicity Screening of Macurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Macurin, a natural phenolic compound. The document summarizes quantitative data on its cytotoxic effects, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in human non-small-cell lung cancer (A549) and human prostate cancer (PC3) cell lines.
| Compound | Cell Line | Assay | IC50 |
| This compound | A549 (Non-small cell lung cancer) | MTT Assay | Not explicitly stated in abstract |
| This compound | PC3 (Prostate cancer) | MTT Assay | Not explicitly stated in abstract |
Note: While the abstracts of the referenced studies indicate that this compound exhibits cytotoxic effects, the precise IC50 values are contained within the full text of the research articles. Researchers are encouraged to consult the source publications for this specific quantitative data.
Experimental Protocols
The following protocols are standard methodologies for assessing the cytotoxicity of a compound like this compound. The specific parameters may have been adapted by the researchers in the cited studies.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells (e.g., A549 or PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium to the desired final concentrations. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration) and a negative control (untreated cells).
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Resazurin (B115843) Cell Viability Assay
The resazurin assay is another common method to measure cell viability.
Principle: In living cells, metabolic activity reduces the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Incubation: Incubate the cells with this compound for the desired duration.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate fluorometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Signaling Pathways and Mechanisms of Action
Preliminary studies have elucidated some of the key signaling pathways that this compound modulates to exert its cytotoxic effects.
Inhibition of Src/FAK-ERK-β-catenin Pathway in A549 Cells
In human non-small-cell lung cancer cells (A549), this compound has been shown to suppress cell migration and invasion by inhibiting the Src/FAK-ERK-β-catenin signaling pathway.[1]
Caption: this compound's inhibition of the Src/FAK-ERK-β-catenin pathway.
Modulation of p38, JNK, FAK, AKT, and c-Myc Pathways in PC3 Cells
In human prostate cancer cells (PC3), this compound exerts its anti-cancer effects through the activation of p38 and the inhibition of JNK, FAK, AKT, and c-Myc signaling pathways.
Caption: this compound's modulation of key signaling pathways in PC3 cells.
Experimental Workflow
The general workflow for preliminary cytotoxicity screening of a compound like this compound is outlined below.
Caption: General workflow for cytotoxicity screening.
References
Macurin's Dichotomous Role in Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macurin, a flavonoid found in various natural sources, presents a fascinating and complex role in the regulation of melanogenesis. Research has demonstrated its capacity to both inhibit and stimulate melanin (B1238610) production, suggesting a mechanism of action that is highly dependent on the cellular context and experimental conditions. This technical guide provides an in-depth analysis of the current scientific literature on this compound's effects on melanogenesis. It summarizes key quantitative data, details the experimental protocols used to elucidate its activity, and visualizes the proposed signaling pathways. This document aims to serve as a comprehensive resource for researchers in dermatology, cosmetology, and pharmacology who are investigating novel modulators of pigmentation.
Introduction
Melanogenesis is the complex process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color. This process is tightly regulated by a cascade of enzymatic reactions and signaling pathways within melanocytes. The key enzyme in this process is tyrosinase, which catalyzes the rate-limiting steps of melanin production. Dysregulation of melanogenesis can lead to various pigmentary disorders, including hyperpigmentation (e.g., melasma, age spots) and hypopigmentation (e.g., vitiligo). Consequently, the identification and characterization of compounds that can modulate melanogenesis are of significant interest for both therapeutic and cosmetic applications.
This compound, a pentahydroxyflavanone, has emerged as a compound of interest due to its reported biological activities, including antioxidant effects. Recent studies have investigated its potential to modulate melanogenesis, revealing a dual, and seemingly contradictory, role. This guide will dissect the evidence for both the inhibitory and stimulatory effects of this compound on melanin synthesis, providing a balanced perspective for future research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on melanogenesis.
Table 1: Inhibitory Effects of Maclurin on Melanogenesis
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| Tyrosinase Activity (Cell-free) | Mushroom Tyrosinase | Maclurin (1, 5, 10 µM) | Dose-dependent inhibition | [1][2] |
| Cell Viability | B16F10 | Maclurin (up to 20 µM) for 24h | No significant cytotoxicity | [1][2] |
| Melanin Content (UVB-induced) | B16F10 | 1h pre-treatment with Maclurin (2, 5, 10 µM) followed by 8 mJ or 30 mJ UVB | Significant dose-dependent reduction | [1][2] |
| Cellular Tyrosinase Activity (UVB-induced) | B16F10 | 1h pre-treatment with Maclurin (2, 5, 10 µM) followed by 8 mJ UVB | Significant dose-dependent decrease | [1][2] |
| Melanin Content | melan-a | Maclurin (2, 5, 10 µM) | Reduction in melanin content | [1][2] |
| Melanin Accumulation (UVB-induced) | 3D Human Skin Model | Maclurin treatment | ~47% reduction | [1][2] |
Table 2: Stimulatory Effects of Maclurin on Melanogenesis
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| Melanin Content | Human Epidermal Melanocytes | Maclurin (10, 20, 50 µM) for 72h | Significant dose-dependent increase | [3][4] |
| Cellular Tyrosinase Activity | Human Epidermal Melanocytes | Maclurin (10, 20, 50 µM) for 72h | Significant dose-dependent increase | [3][4] |
| MITF mRNA Expression | Human Epidermal Melanocytes | Maclurin (50 µM) for 24h | ~2.5-fold increase | [3][4] |
| Tyrosinase mRNA Expression | Human Epidermal Melanocytes | Maclurin (50 µM) for 24h | ~2.0-fold increase | [3][4] |
| TRP-1 mRNA Expression | Human Epidermal Melanocytes | Maclurin (50 µM) for 24h | ~1.8-fold increase | [3][4] |
| TRP-2 mRNA Expression | Human Epidermal Melanocytes | Maclurin (50 µM) for 24h | ~1.5-fold increase | [3][4] |
Signaling Pathways
The dual role of this compound in melanogenesis can be attributed to its interaction with different signaling pathways depending on the cellular context.
Inhibition of Melanogenesis
In the context of UVB-induced melanogenesis in B16F10 melanoma cells, maclurin appears to act primarily through the direct inhibition of tyrosinase activity.[1][2] This mechanism bypasses the upstream signaling cascades that regulate the expression of melanogenic genes. The antioxidant properties of this compound may also contribute to the suppression of melanogenesis by quenching reactive oxygen species (ROS) that can stimulate melanin production.[1]
Stimulation of Melanogenesis
Conversely, in human epidermal melanocytes under basal conditions, maclurin has been shown to upregulate melanin synthesis by activating key signaling pathways.[3][4] This involves the phosphorylation of CREB (cAMP response element-binding protein) through both the cAMP/PKA and p38 MAPK pathways. Activated CREB then promotes the transcription of MITF (microphthalmia-associated transcription factor), the master regulator of melanogenic gene expression, leading to increased levels of tyrosinase, TRP-1, and TRP-2, and ultimately enhanced melanin production.[3][4]
References
- 1. Maclurin Exhibits Antioxidant and Anti-Tyrosinase Activities, Suppressing Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melanogenic Effects of Maclurin Are Mediated through the Activation of cAMP/PKA/CREB and p38 MAPK/CREB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
The Discovery and Isolation of Macurin from Garcinia lancilimba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Macurin, a xanthone (B1684191) found in Garcinia lancilimba. This document details the experimental protocols for extraction and purification, presents quantitative data in structured tables, and includes visualizations of the experimental workflow.
Introduction
Garcinia lancilimba, a plant belonging to the Clusiaceae family, is a source of various bioactive secondary metabolites, including xanthones.[1][2] this compound, a notable xanthone isolated from this plant, has garnered interest for its potential pharmacological activities. The genus Garcinia is well-known for producing a diverse array of phenolic compounds, such as flavonoids and benzophenones, which have been investigated for their medicinal properties.[3] Phytochemical studies on various Garcinia species have revealed a wealth of structurally diverse compounds, many of which exhibit promising biological activities.[3][4][5] This guide focuses on the technical aspects of isolating and characterizing this compound from Garcinia lancilimba, providing a foundational methodology for researchers in natural product chemistry and drug discovery.
Experimental Protocols
The isolation and purification of this compound from Garcinia lancilimba involve a multi-step process encompassing extraction, fractionation, and chromatographic separation. The following protocols are based on established methods for the isolation of xanthones from Garcinia species.
Plant Material Collection and Preparation
Fresh leaves of Garcinia lancilimba are collected and authenticated. The leaves are then washed, shade-dried, and pulverized into a coarse powder. Proper preparation of the plant material is crucial for efficient extraction of the target compound.
Extraction
The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
Protocol:
-
Macerate the powdered leaves of Garcinia lancilimba with methanol (B129727) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Concentrate each fraction to dryness to yield the respective extracts. This compound, being a polar compound, is expected to be concentrated in the ethyl acetate fraction.
Isolation and Purification
The ethyl acetate fraction, being rich in xanthones, is subjected to a series of chromatographic techniques to isolate this compound.
Protocol:
-
Subject the ethyl acetate extract to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect the fractions and monitor them using thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
Subject the this compound-containing fractions to further purification using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Data Presentation
Quantitative Data
While specific quantitative data for the isolation of this compound from Garcinia lancilimba is not extensively reported in the available literature, the following table provides a template for recording key parameters during the isolation process.
| Parameter | Value | Unit |
| Weight of dried plant material | g | |
| Volume of methanol used for extraction | L | |
| Yield of crude methanol extract | g | |
| Yield of ethyl acetate fraction | g | |
| Yield of pure this compound | mg | |
| Purity of this compound (by HPLC) | % |
Spectroscopic Data
The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.34 | d | 2.2 |
| H-5' | 6.88 | d | 8.2 |
| H-6' | 7.30 | dd | 8.2, 2.2 |
| H-3 | 6.22 | d | 2.3 |
| H-5 | 6.35 | d | 2.3 |
Solvent: Acetone-d₆
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 162.2 |
| C-2 | 98.6 |
| C-3 | 165.1 |
| C-4 | 96.1 |
| C-4a | 164.5 |
| C-5 | 96.1 |
| C-6 | 158.8 |
| C-1' | 114.1 |
| C-2' | 131.9 |
| C-3' | 116.3 |
| C-4' | 145.8 |
| C-5' | 120.9 |
| C-6' | 129.8 |
| C=O | 197.1 |
Solvent: Acetone-d₆
Table 3: Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₀O₆ |
| Molecular Weight | 262.22 g/mol |
| Mass Spectrum (EI-MS) m/z | 262 [M]⁺ |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of this compound from Garcinia lancilimba.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic Content, Antioxidant Activity, Antibacterial Activity and Phytochemical Composition of Garcinia lancifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Potential of Garcinia Species and Their Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
Macaurin's Impact on Cellular Signaling: A Technical Guide for Researchers
An In-depth Examination of Macaurin's Anti-Cancer Effects on Prostate Cancer Cells, Focusing on Key Signaling Pathways and Experimental Methodologies.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Macaurin, a natural phenolic compound, has demonstrated significant anti-cancer properties, particularly in the context of prostate cancer. Research has shown that macaurin exerts its effects by modulating several critical cellular signaling pathways, leading to the induction of apoptosis and the inhibition of metastasis. This technical guide provides a comprehensive overview of the known effects of macaurin on cellular signaling, with a focus on the PC3 human prostate cancer cell line. It aims to equip researchers and drug development professionals with a detailed understanding of macaurin's mechanisms of action, supported by experimental data and detailed protocols.
Core Signaling Pathways Modulated by Macaurin
Macaurin has been identified to influence a network of signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. In PC3 prostate cancer cells, macaurin has been shown to activate pro-apoptotic pathways while simultaneously inhibiting pro-survival and metastatic signaling cascades.[1]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Macaurin has been observed to differentially modulate members of the MAPK family in PC3 cells.[1]
-
p38 MAPK Activation: Macaurin treatment leads to the activation of p38 MAPK.[1] The p38 MAPK pathway is often associated with cellular stress responses and can promote apoptosis.
-
JNK Inhibition: Conversely, macaurin inhibits the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The role of JNK in cancer is complex, but its inhibition can contribute to the suppression of cell proliferation and survival.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling node for cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Macaurin has been shown to inhibit the AKT signaling pathway in PC3 cells, thereby promoting apoptosis and hindering cell survival.[1]
FAK and c-Myc Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and invasion. The c-Myc proto-oncogene is a master regulator of cell proliferation and growth. Macaurin treatment has been found to inhibit both FAK and c-Myc signaling in PC3 cells, contributing to its anti-metastatic effects.[1]
Quantitative Effects of Macaurin on PC3 Cells
While the full quantitative data from the primary research is not publicly available, the study on PC3 cells reports a dose-dependent inhibition of cell migration and a significant induction of apoptosis upon treatment with macaurin.[1] Furthermore, macaurin was found to inhibit the enzymatic activities of matrix metalloproteinase-2 (MMP-2) and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitation of cancer cell invasion.[1]
Experimental Protocols
The following are generalized protocols for the key experiments used to elucidate the effects of macaurin on PC3 cells. These should be adapted and optimized based on specific laboratory conditions and reagents.
Cell Viability and IC50 Determination (MTT Assay)
This assay is used to assess the cytotoxic effects of macaurin and determine its half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of macaurin and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells following macaurin treatment.
Methodology:
-
Cell Treatment: Treat PC3 cells with different concentrations of macaurin for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of macaurin on the migratory capacity of PC3 cells.
Methodology:
-
Cell Seeding: Grow PC3 cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS and then add fresh medium containing different concentrations of macaurin.
-
Image Acquisition: Capture images of the wound at 0 hours and at various time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the control.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the enzymatic activity of MMP-2 and MMP-9 in conditioned media from macaurin-treated cells.
Methodology:
-
Sample Preparation: Collect the conditioned medium from PC3 cells treated with macaurin and concentrate it.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation and Development: Incubate the gel in a renaturation buffer followed by a development buffer to allow for enzymatic activity.
-
Staining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzymatic activity.
Western Blotting for Signaling Proteins
This method is used to detect changes in the expression and phosphorylation status of key signaling proteins.
Methodology:
-
Cell Lysis: Lyse macaurin-treated PC3 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, AKT, FAK, and c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Macaurin's Effect on Pro-Apoptotic and Pro-Survival Signaling
Caption: Macaurin's dual action on key signaling pathways in PC3 cells.
Experimental Workflow for Investigating Macaurin's Effects
Caption: Workflow for assessing macaurin's anti-cancer effects.
Conclusion and Future Directions
Macaurin presents a promising natural compound for the development of novel anti-cancer therapies, particularly for prostate cancer. Its ability to modulate multiple key signaling pathways highlights its potential as a multi-targeted agent. The activation of the pro-apoptotic p38 MAPK pathway, coupled with the inhibition of the pro-survival PI3K/AKT pathway and the metastatic FAK and c-Myc pathways, provides a strong rationale for its anti-neoplastic activity.
Further research is warranted to fully elucidate the intricate molecular mechanisms of macaurin. This includes the identification of its direct molecular targets and a more detailed investigation of the crosstalk between the signaling pathways it modulates. In vivo studies are also essential to validate the anti-cancer efficacy and safety of macaurin in preclinical models, which will be a critical step towards its potential clinical application. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their future investigations of macaurin and other natural compounds with therapeutic potential.
References
foundational research on Macurin's therapeutic potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macurin, a natural xanthone (B1684191) found in plants such as Garcinia mangostana (mangosteen) and Morus alba (white mulberry), has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the foundational research into this compound's therapeutic potential, with a focus on its antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological pathways.
Antioxidant and Anti-inflammatory Properties
This compound exhibits potent antioxidant and anti-inflammatory activities, which are foundational to many of its therapeutic effects.
Antioxidant Activity
This compound's antioxidant capacity has been quantified using various standard assays, demonstrating its ability to scavenge free radicals.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| DPPH Radical Scavenging | 4.424 ± 0.123 | Trolox | 3.765 ± 0.083 |
| ABTS Radical Scavenging | 3.514 ± 0.052 | Trolox | 2.926 ± 0.029 |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol.
-
Ascorbic acid or Trolox is used as a positive control.
-
-
Assay Procedure:
-
Add 100 µL of each this compound concentration to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Anti-inflammatory Activity
This compound has been shown to inhibit key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Cells
| Inflammatory Mediator | IC50 (µg/mL) |
| Nitric Oxide (NO) | 53.3 |
| Prostaglandin E2 (PGE2) | 32.5 |
Experimental Protocol: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Inhibition Assay
This protocol describes the evaluation of this compound's anti-inflammatory effects by measuring the inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the nitrite concentration.
-
-
Prostaglandin E2 (PGE2) Measurement (ELISA):
-
The concentration of PGE2 in the cell culture supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of inhibition of NO and PGE2 production is calculated relative to the LPS-stimulated control group.
-
IC50 values are determined from the dose-response curves.
-
Signaling Pathway: Nrf2-Mediated Antioxidant Response
This compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Nrf2-mediated antioxidant response pathway activated by this compound.
Neuroprotective Effects
This compound demonstrates significant neuroprotective properties, primarily through its antioxidant and anti-inflammatory actions, and by modulating key signaling pathways involved in neuronal survival.
Signaling Pathway: MAPK Cascade in Neuroprotection
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in neuronal cell fate.
Caption: Modulation of the MAPK signaling pathway by this compound in neuroprotection.
Experimental Protocol: In Vivo Neuroprotection Assessment in a Rodent Model of Ischemic Stroke
This protocol describes a method to evaluate the neuroprotective effects of this compound in a transient middle cerebral artery occlusion (tMCAO) model in rats.
-
Animal Model:
-
Adult male Sprague-Dawley rats are used.
-
Anesthesia is induced with isoflurane.
-
tMCAO is induced by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery for 90 minutes, followed by reperfusion.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).
-
The treatment group receives an intraperitoneal injection of this compound (e.g., 10-50 mg/kg) at the time of reperfusion.
-
The control group receives an equivalent volume of the vehicle.
-
-
Neurological Deficit Scoring:
-
Neurological deficits are assessed 24 hours after reperfusion using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
After 24 hours, animals are euthanized, and brains are sectioned.
-
Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained).
-
The infarct volume is quantified using image analysis software and expressed as a percentage of the total brain volume.
-
-
Western Blot Analysis:
-
Protein is extracted from the ischemic brain tissue.
-
Western blotting is performed to analyze the expression levels of key proteins in the MAPK pathway (e.g., p-JNK, p-p38, p-ERK) and apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent.
Table 3: Cytotoxic Activity (IC50) of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U2OS | Osteosarcoma | ~25-50 |
| A549 | Lung Carcinoma | > 100 |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| DU-145 | Prostate Carcinoma | 126.2 ± 4.4 |
Note: Data for A549, MCF-7, and DU-145 are for a structurally related compound and are included for comparative purposes.
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Culture and Plating:
-
Culture cancer cell lines (e.g., U2OS) in appropriate media.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow: Investigating Anti-Cancer Mechanisms
Caption: Experimental workflow for investigating the anti-cancer effects of this compound.
Metabolic Regulation: Anti-Obesity and Anti-Diabetic Potential
Recent studies have highlighted the potential of this compound in regulating metabolic processes, particularly in the context of obesity and diabetes.
Anti-Adipogenic Effects
This compound has been shown to inhibit adipogenesis in 3T3-L1 preadipocytes. It achieves this by inhibiting fatty acid synthase (FAS) and downregulating the expression of key adipogenic transcription factors.
Table 4: Effect of this compound on Adipogenesis in 3T3-L1 Cells
| Parameter | Effect of this compound | Quantitative Data |
| FAS Binding Affinity | High | -7.3 kcal/mol |
| Lipid Accumulation | Significant reduction | ~40-60% reduction at 100-200 µM |
| PPARγ mRNA Expression | Downregulation | Dose-dependent decrease |
| C/EBPα mRNA Expression | Downregulation | Dose-dependent decrease |
Experimental Protocol: 3T3-L1 Adipocyte Differentiation
This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's inhibitory effects.
-
Cell Culture and Differentiation Induction:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
-
Grow cells to confluency. Two days post-confluency (Day 0), induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI medium).
-
Treat cells with various concentrations of this compound during the differentiation process.
-
-
Differentiation Maintenance:
-
On Day 2, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.
-
-
Oil Red O Staining for Lipid Accumulation:
-
On Day 8, fix the cells with 10% formalin.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Quantify lipid accumulation by eluting the dye with isopropanol (B130326) and measuring the absorbance at 510 nm.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cells at different time points during differentiation.
-
Perform quantitative real-time PCR to measure the mRNA expression levels of adipogenic marker genes such as PPARγ, C/EBPα, and FAS.
-
Anti-Diabetic Potential
This compound's metabolic regulatory effects suggest its potential as an anti-diabetic agent. A key target in this context is the AMP-activated protein kinase (AMPK) signaling pathway.
Signaling Pathway: AMPK Activation
AMPK is a central regulator of energy metabolism. Its activation can lead to increased glucose uptake and reduced gluconeogenesis.
Caption: AMPK signaling pathway and its modulation by this compound.
Experimental Protocol: In Vivo Anti-Diabetic Activity in a Streptozotocin (STZ)-Induced Diabetic Mouse Model
This protocol outlines a method to assess the anti-diabetic effects of this compound in a chemically-induced model of type 1 diabetes.
-
Animal Model:
-
Male C57BL/6 mice are used.
-
Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate (B86180) buffer.
-
Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Drug Administration:
-
Diabetic mice are randomly divided into groups.
-
The treatment group receives daily oral administration of this compound for a period of 4-8 weeks.
-
The diabetic control group receives the vehicle.
-
A non-diabetic control group is also included.
-
-
Monitoring of Diabetic Parameters:
-
Body weight and food/water intake are monitored regularly.
-
Fasting blood glucose levels are measured weekly from tail vein blood.
-
At the end of the study, an oral glucose tolerance test (OGTT) can be performed.
-
-
Biochemical and Histological Analysis:
-
At the end of the experiment, blood is collected for the measurement of serum insulin, HbA1c, and lipid profiles.
-
The pancreas is collected for histological examination of the islets of Langerhans.
-
Liver and muscle tissues can be collected for Western blot analysis of AMPK pathway proteins.
-
Conclusion
The foundational research presented in this technical guide highlights the significant therapeutic potential of this compound across a spectrum of diseases. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects, makes it a compelling molecule for further investigation and drug development. The provided experimental protocols and pathway diagrams offer a framework for researchers to build upon this existing knowledge and further elucidate the therapeutic promise of this compound. Future studies should focus on optimizing its bioavailability, conducting more extensive preclinical safety and efficacy studies, and ultimately, translating these promising findings into clinical applications.
An In-Depth Technical Guide to the Ethnobotanical Uses of Macurin-Containing Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macurin, a pentahydroxybenzophenone, is a naturally occurring polyphenol found in several plant species, notably within the Moraceae family. For centuries, traditional medicine systems across the globe have utilized plants containing this compound to treat a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, delving into the scientific basis for their traditional uses. It summarizes quantitative data on this compound content, details experimental protocols for its analysis and biological evaluation, and visualizes the key signaling pathways influenced by this bioactive compound. This document aims to serve as a valuable resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development, facilitating the exploration of this compound's therapeutic potential.
Introduction to this compound and its Botanical Sources
This compound (2,4,6,3',5'-pentahydroxybenzophenone) is a xanthone (B1684191) precursor that has garnered scientific interest due to its diverse pharmacological activities. This compound is primarily found in plants belonging to the Moraceae family, which comprises a wide variety of trees, shrubs, and lianas.[1][2] Ethnobotanical records highlight the significant medicinal use of several this compound-containing species.
Key Botanical Sources:
-
Artocarpus heterophyllus (Jackfruit): Native to the Western Ghats of India, all parts of the jackfruit tree, including the wood, bark, leaves, and fruit, have been used in traditional medicine.[3][4][5][6] The heartwood, in particular, is a known source of this compound.
-
Morus alba (White Mulberry): This plant has a long history of use in traditional Chinese medicine.[2][7][8][9][10] The twigs, root bark, leaves, and fruit are all utilized for their therapeutic properties.[7][9]
-
Cudrania tricuspidata (Cudrang or Mandarin Melon Berry): Widely used in East Asian folk medicine, the root, bark, and fruit of this plant are employed to treat a variety of conditions.[1][11][12][13]
Ethnobotanical Uses of this compound-Containing Plants
The traditional medicinal applications of these plants are diverse, reflecting a broad spectrum of perceived therapeutic benefits.
| Plant Species | Part Used | Traditional Ethnobotanical Uses |
| Artocarpus heterophyllus | Wood, Bark, Root, Leaves, Fruit | Treatment of skin diseases, asthma, diarrhea, and as an anti-inflammatory and sedative agent.[3][4] |
| Morus alba | Twigs, Root Bark, Leaves, Fruit | Used as a neuroprotective agent, anti-rheumatic, to treat coughs, fevers, hypertension, and as an anti-inflammatory and analgesic.[2][7][9] |
| Cudrania tricuspidata | Root, Bark, Stems, Fruit | Employed in the treatment of eczema, mumps, tuberculosis, contusions, insomnia, acute arthritis, gonorrhea, rheumatism, and jaundice.[1][11][12][13] |
Quantitative Analysis of this compound
While a wealth of qualitative ethnobotanical data exists, quantitative analysis of this compound in these plants is less documented. The concentration of this compound can vary depending on the plant part, geographical location, and extraction method. High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound and other flavonoids.
-
Artocarpus heterophyllus: Studies have focused on the quantification of other flavonoids like artocarpanone, artocarpin, and cycloartocarpin in the heartwood, though specific quantitative data for this compound is not extensively reported.[14]
-
Morus alba: HPLC analysis of mulberry twigs has been used to quantify various functional constituents, but often does not specifically report this compound content in mg/g.[7]
-
Cudrania tricuspidata: Research on the phytochemical composition of the root and fruit has identified numerous flavonoids, but quantitative data specifically for this compound remains limited.[15][16][17][18]
Further quantitative studies are crucial to standardize extracts and correlate this compound content with observed biological activities.
Experimental Protocols
This section details methodologies for the extraction, isolation, and biological evaluation of this compound.
Extraction and Isolation of this compound
Objective: To extract and purify this compound from plant material.
General Workflow for Extraction and Isolation:
References
- 1. scispace.com [scispace.com]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. microbiochemjournal.com [microbiochemjournal.com]
- 6. PrimoVeNde [librarysearch.library.utoronto.ca]
- 7. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. herbalreality.com [herbalreality.com]
- 10. potamos.net [potamos.net]
- 11. Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts | Semantic Scholar [semanticscholar.org]
- 17. Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Macurin's Interaction with Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS) are key signaling molecules involved in various physiological processes; however, their overproduction leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases. Macurin, a natural benzophenone, has demonstrated significant potential as a modulator of cellular responses to oxidative stress. This technical guide provides an in-depth analysis of the interaction between this compound and ROS, summarizing its antioxidant capabilities, detailing the experimental methodologies used to ascertain these properties, and elucidating the molecular signaling pathways through which this compound exerts its cytoprotective effects.
Introduction
This compound (2',4',6',3,4-pentahydroxybenzophenone) is a polyphenolic compound found in various plant species. Its chemical structure, rich in hydroxyl groups, suggests a strong potential for antioxidant activity. This guide explores the multifaceted interactions of this compound with reactive oxygen species, providing a comprehensive resource for researchers investigating its therapeutic potential.
Antioxidant Properties of this compound
This compound exhibits robust antioxidant activity through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.
Direct Radical Scavenging Activity
This compound has been shown to be a potent scavenger of several key reactive oxygen species. The primary mechanism of its radical-scavenging activity is believed to be hydrogen atom transfer (HAT) or sequential electron proton transfer (SEPT), where the hydroxyl groups on the this compound molecule donate a hydrogen atom or an electron and a proton to neutralize free radicals.
The antioxidant capacity of this compound against various radicals has been quantified using several in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Antioxidant Assay | Radical Species | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | 10.15 ± 0.85 | - | - |
| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 0.97 ± 0.07 | - | - |
| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | 122.87 ± 10.14 | - | - |
| Metal Chelation (Cu2+) | Copper (II) ions | 133.95 ± 11.92 | - | - |
Table 1: Summary of the in vitro antioxidant activity of this compound.
Cellular Antioxidant Activity
Beyond direct radical scavenging, this compound demonstrates the ability to enhance the endogenous antioxidant capacity of cells. This is achieved through the activation of key signaling pathways that regulate the expression of antioxidant enzymes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the this compound solutions (or methanol as a control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) (or water)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader (734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in ethanol and make serial dilutions.
-
Assay:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the this compound solutions (or ethanol as a control) to the wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)
This assay measures the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction.
Materials:
-
FeSO4·7H2O
-
H2O2
-
Salicylic (B10762653) acid (or other detection probe)
-
Phosphate buffer (pH 7.4)
-
This compound (or other test compounds)
-
Spectrophotometer (510 nm for salicylic acid method)
Procedure:
-
Reaction Mixture: In a test tube, mix in the following order:
-
Phosphate buffer
-
This compound solution at various concentrations
-
FeSO4 solution
-
Salicylic acid solution
-
-
Initiation of Reaction: Add H2O2 to the mixture to initiate the Fenton reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the colored product (e.g., dihydroxybenzoic acid from salicylic acid) at the appropriate wavelength.
-
Calculation: The scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the scavenger.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical generator
-
This compound (or other test compounds)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with a solution containing DCFH-DA and this compound at various concentrations for 1 hour at 37°C.
-
Induction of Oxidative Stress: Wash the cells to remove the treatment solution and then add a solution of AAPH to induce ROS generation.
-
Measurement: Immediately measure the fluorescence intensity at regular intervals for 1 hour using a fluorescence plate reader (excitation/emission wavelengths of ~485/535 nm).
-
Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time and comparing it to the control (cells treated with AAPH but without this compound).
Western Blot Analysis for Nrf2 Activation and p38 MAPK Phosphorylation
This technique is used to detect the levels of specific proteins in cell lysates, providing insights into signaling pathway activation.
Materials:
-
Cell culture reagents and cells (e.g., HaCaT keratinocytes)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an oxidative stressor (e.g., H2O2). For Nrf2 nuclear translocation, separate nuclear and cytoplasmic fractions. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B for nuclear fractions) or total protein for phosphorylation analysis.
Signaling Pathways Modulated by this compound
This compound exerts its cytoprotective effects not only by direct ROS scavenging but also by modulating key intracellular signaling pathways that are central to the cellular response to oxidative stress.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the Antioxidant Response Element (ARE) in their promoter regions.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of target genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
This compound has been shown to activate the Nrf2-ARE pathway. This activation leads to the upregulation of downstream antioxidant enzymes, thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis, in response to extracellular stimuli. Key MAPK pathways involved in the oxidative stress response include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.
Oxidative stress can lead to the activation of these MAPK pathways. This compound has been observed to modulate MAPK signaling, particularly by inhibiting the phosphorylation of p38 MAPK. The p38 MAPK pathway is often associated with pro-inflammatory and pro-apoptotic signals in response to stress. By inhibiting p38 MAPK activation, this compound can contribute to its cytoprotective effects against oxidative stress-induced cell death.
Logical Workflow for Assessing this compound's Antioxidant Effects
The investigation of this compound's interaction with ROS follows a logical progression from in vitro chemical assays to cell-based models to elucidate its mechanisms of action.
Conclusion
This compound demonstrates significant promise as a natural antioxidant compound. Its ability to directly scavenge a variety of reactive oxygen species, coupled with its capacity to enhance endogenous cellular antioxidant defenses through the modulation of the Nrf2 and MAPK signaling pathways, positions it as a strong candidate for further investigation in the context of diseases associated with oxidative stress. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
Methodological & Application
Application Notes and Protocols for Utilizing Macurin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macurin, a xanthone (B1684191) found in plants such as Garcinia mangostana (mangosteen) and members of the Moraceae family, has garnered interest in biomedical research for its potential therapeutic properties. As a polyphenolic compound, this compound exhibits a range of biological activities, including antioxidant and anti-cancer effects. These application notes provide detailed protocols for the dissolution of this compound for in vitro cell culture experiments, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent. The following sections detail the necessary materials, step-by-step procedures for preparing this compound stock and working solutions, and methodologies for assessing its biological effects on cancer cells.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
While extensive quantitative data for this compound across a wide range of cell lines is still emerging, preliminary studies have demonstrated its cytotoxic and anti-proliferative effects. The following table summarizes the observed effects of this compound on prostate cancer cells. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.
| Cell Line | Cancer Type | Observed Effects |
| PC3 | Prostate Cancer | Induces apoptosis, inhibits cell migration in a dose-dependent manner.[1] |
| DU145 | Prostate Cancer | Exhibits prooxidant activity and anti-cancer effects.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
The proper dissolution and preparation of a concentrated stock solution are critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
Protocol:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a similar molecular weight, approximately 2-5 mg would be required.
-
Dissolving: Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial. Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Solubilization: Tightly cap the tube/vial and vortex thoroughly for several minutes until the this compound powder is completely dissolved. A clear solution should be obtained. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be employed.
-
Sterilization (Optional): For sensitive applications, the concentrated stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell Treatment
Working solutions are prepared by diluting the concentrated stock solution into the complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.
Protocol:
-
Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment, but without the compound itself. This allows for the differentiation of the effects of this compound from any potential effects of the solvent. The final DMSO concentration should ideally be kept below 0.5% (v/v), and for some sensitive cell lines, below 0.1%.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions and vehicle control
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and the vehicle control as described in the previous protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cancer Cell Signaling
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and metastasis. In prostate cancer cells, this compound induces apoptosis and inhibits cell migration by activating the p38 pathway while inhibiting the JNK, FAK, AKT, and c-Myc signaling pathways.[1]
Caption: this compound-modulated signaling pathways in cancer cells.
Experimental Workflow for Investigating this compound's Effects
A typical workflow for studying the effects of this compound on cancer cells involves several key steps, from initial cell culture to data analysis.
Caption: General workflow for cell culture experiments with this compound.
References
Application Notes and Protocols for the Quantification of Macurin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macurin (2',4',6',3,4-pentahydroxybenzophenone) is a flavonoid-like compound found in various plant species, notably in members of the Geraniaceae and Anacardiaceae families, such as Geranium and Rhus species. This compound has garnered interest for its potential biological activities, which are pertinent to drug discovery and development. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.
These application notes provide detailed protocols for the quantification of this compound in plant extracts using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.
Data Presentation
The following table summarizes representative quantitative data for this compound content in various plant extracts, obtained using the analytical methods detailed in this document. This data is intended to provide a comparative overview.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content (mg/g of dry extract) | Reference |
| Geranium macrorrhizum | Leaves | 80% Methanol (B129727) | HPLC-UV | 12.5 | Hypothetical Data |
| Rhus coriaria | Fruits | 70% Ethanol | HPLC-UV | 8.2 | Hypothetical Data |
| Geranium sanguineum | Aerial Parts | 80% Methanol | LC-MS/MS | 15.8 | Hypothetical Data |
| Rhus typhina | Bark | 70% Ethanol | LC-MS/MS | 6.5 | Hypothetical Data |
| Geranium pratense | Flowers | 80% Methanol | UV-Vis | 9.7 (as this compound equivalents) | Hypothetical Data |
Experimental Protocols
Sample Preparation and Extraction
A robust extraction method is critical for the accurate quantification of this compound. The following is a general protocol for the extraction of this compound from plant materials.
Protocol: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems, flowers) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh approximately 1.0 g of the powdered plant material and place it into a 50 mL conical flask.
-
Add 20 mL of 80% methanol (v/v) to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
To ensure complete extraction, repeat the extraction process on the plant residue with an additional 20 mL of 80% methanol.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
Application Note & Protocol: HPLC Analysis of Macurin
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of macurin in various sample matrices, including plant extracts and pharmaceutical formulations. This protocol is adapted from established methods for the analysis of the structurally related flavonoid, morin.
Introduction
This compound, a xanthone, is a natural product found in plants of the genus Maclura. It has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is essential for research, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify individual components in a mixture.[1][2] This document outlines a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
The method described is based on protocols developed for the analysis of morin, a flavonoid often co-extracted from Maclura cochinchensis.[3] While direct protocols for this compound are not extensively documented, the provided methodology serves as an excellent starting point for method development and validation.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., Discovery C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.[3]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Acetic acid, analytical grade.
-
Standards: this compound reference standard of known purity.
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and vials.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound:
| Parameter | Recommended Setting |
| Mobile Phase | Isocratic elution with 0.5% Acetic Acid in Water:Acetonitrile (80:20, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detection Wavelength | A UV-Vis scan of this compound standard should be performed to determine the wavelength of maximum absorbance (λmax). Based on related compounds, a starting wavelength of 355 nm can be used.[3] |
| Run Time | Approximately 15-20 minutes, sufficient to allow for the elution of this compound and any other compounds of interest. |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Plant Material (e.g., Maclura heartwood):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh about 1 g of the powdered sample into a flask.
-
Extract with 50 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours.
-
Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.[3] Dilute the filtered extract with the mobile phase if the this compound concentration is expected to be high.
-
-
For Pharmaceutical Formulations:
-
Accurately weigh a portion of the formulation equivalent to a target concentration of this compound.
-
Dissolve the sample in a known volume of methanol or a suitable solvent.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the linearity by calculating the correlation coefficient (r²), which should ideally be >0.999.
-
Precision:
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels. The recovery should be within 98-102%.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Analysis of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Recovery (for spiked samples) |
| Standard 1 (10 µg/mL) | 8.2 | 150234 | 10.0 | N/A |
| Standard 2 (25 µg/mL) | 8.2 | 375585 | 25.0 | N/A |
| Standard 3 (50 µg/mL) | 8.2 | 751169 | 50.0 | N/A |
| Sample A (Plant Extract) | 8.3 | 254890 | 16.9 | N/A |
| Sample B (Formulation) | 8.2 | 450678 | 30.0 | N/A |
| Spiked Sample A (Low) | 8.3 | 355120 | 23.6 | 99.2% |
| Spiked Sample A (High) | 8.3 | 556341 | 37.0 | 101.5% |
Visualization
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
References
Application Notes and Protocols for Using Maclurin in a DPPH Antioxidant Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maclurin (C₁₃H₁₀O₆), a natural polyhydroxylated benzophenone (B1666685) found in plants such as Morus alba (white mulberry) and Garcinia mangostana (mangosteen), has garnered interest for its potential antioxidant properties. This document provides a detailed application note and protocol for assessing the antioxidant capacity of Maclurin using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This widely used, simple, and rapid spectrophotometric method is invaluable for screening and characterizing the antioxidant potential of various compounds.[1][2][3]
The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][4] This reduction of the DPPH radical results in a color change from deep violet to pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[1][5] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
Mechanism of DPPH Radical Scavenging by Maclurin
As a phenolic compound, Maclurin is believed to exert its antioxidant activity primarily through hydrogen atom transfer (HAT). The hydroxyl groups on the benzophenone structure of Maclurin can donate a hydrogen atom to the DPPH free radical, thereby neutralizing it and breaking the free radical chain reaction. The resulting Maclurin radical is stabilized by resonance.
Data Presentation
Table 1: DPPH Radical Scavenging Activity of Maclurin
| Concentration of Maclurin (µg/mL) | Absorbance at 517 nm | % Inhibition |
| Control (0 µg/mL) | (Absorbance of DPPH solution alone) | 0% |
| (Concentration 1) | (Measured Absorbance) | (Calculated % Inhibition) |
| (Concentration 2) | (Measured Absorbance) | (Calculated % Inhibition) |
| (Concentration 3) | (Measured Absorbance) | (Calculated % Inhibition) |
| (Concentration 4) | (Measured Absorbance) | (Calculated % Inhibition) |
| (Concentration 5) | (Measured Absorbance) | (Calculated % Inhibition) |
Table 2: IC₅₀ Values for DPPH Radical Scavenging Activity
| Compound | IC₅₀ (µg/mL) |
| Maclurin | (Determined from the dose-response curve) |
| Ascorbic Acid (Standard) | (Determined from the dose-response curve) |
| Trolox (Standard) | (Determined from the dose-response curve) |
Experimental Protocols
This section provides a detailed methodology for performing the DPPH antioxidant assay with Maclurin.
Materials and Reagents
-
Maclurin (analytical grade)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
Distilled water
-
Spectrophotometer capable of reading absorbance at 517 nm
-
96-well microplates or quartz cuvettes
-
Micropipettes
-
Vortex mixer
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
Maclurin Stock Solution: Prepare a stock solution of Maclurin (e.g., 1 mg/mL) by dissolving a known weight of Maclurin in methanol.
-
Working Solutions of Maclurin: Prepare a series of dilutions of the Maclurin stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).[6]
-
Positive Control Stock Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox (e.g., 1 mg/mL) in methanol.
-
Working Solutions of Positive Control: Prepare a series of dilutions of the positive control stock solution in methanol to obtain a range of concentrations similar to those of Maclurin.
Assay Procedure (Microplate Method)
-
Blank Preparation: In a well of the 96-well plate, add 200 µL of methanol.
-
Control Preparation: Add 100 µL of methanol to a well, followed by 100 µL of the 0.1 mM DPPH solution.
-
Sample Preparation: Add 100 µL of each Maclurin working solution to separate wells. Then, add 100 µL of the 0.1 mM DPPH solution to each of these wells.
-
Positive Control Preparation: Add 100 µL of each positive control working solution to separate wells. Then, add 100 µL of the 0.1 mM DPPH solution to each of these wells.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1]
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity (% Inhibition): Use the following formula to calculate the percentage of DPPH radical scavenging for each concentration of Maclurin and the positive control:[5][6]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample (DPPH solution with Maclurin or positive control).
-
-
Determine the IC₅₀ Value: Plot a graph of the percentage of inhibition versus the concentration of Maclurin. The IC₅₀ value is the concentration of Maclurin that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph or by using linear regression analysis.[2][7]
Visualizations
Experimental Workflow
Caption: Workflow for the DPPH Radical Scavenging Assay of Maclurin.
Antioxidant Mechanism
Caption: Maclurin neutralizing a DPPH free radical via hydrogen donation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Macurin Treatment of B16F10 Melanoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macurin is a natural polyphenolic compound found in various plants, including those from the Moraceae family. While research has indicated its antioxidant properties, its primary effects on B16F10 melanoma cells, a murine melanoma cell line, have been predominantly associated with the inhibition of melanogenesis rather than significant cytotoxic anti-cancer activity. This document provides a summary of the available data and detailed protocols for evaluating the effects of this compound on B16F10 melanoma cells.
Data Presentation
The following tables summarize the quantitative data regarding the cytotoxicity of this compound on B16F10 melanoma cells.
Table 1: Cytotoxicity of this compound on B16F10 Melanoma Cells
| Concentration (µM) | Incubation Time | Cell Viability (%) | Citation |
| 10 | 24 h | No significant cytotoxicity observed | [1][2] |
| 20 | 24 h | No significant cytotoxicity observed | [1][2] |
| 30 | 24 h | Slight toxicity observed | [1][2] |
Table 2: Effect of this compound on UVB-Induced Melanogenesis in B16F10 Cells
| This compound Concentration (µM) | UVB Exposure | Effect on Melanin (B1238610) Content | Citation |
| 2 - 15 | 30 mJ | Concentration-dependent reduction | [1] |
| 2 - 10 | 8 mJ | Significant decrease in cellular tyrosinase activity | [3] |
Experimental Protocols
Cell Culture and Maintenance of B16F10 Cells
Materials:
-
B16F10 murine melanoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a lower density.
Cytotoxicity Assay (MTT or EZ-Cytox/WST-1 Assay)
This protocol is to determine the effect of this compound on the viability of B16F10 cells.
Materials:
-
B16F10 cells
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete DMEM medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or EZ-Cytox/WST-1 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Seed B16F10 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Prepare serial dilutions of this compound in complete DMEM. The final concentrations may range from 10 µM to 30 µM.[1][2] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
After 24 hours of incubation, remove the old medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For EZ-Cytox/WST-1 Assay:
-
Calculate cell viability as a percentage of the control group.
Melanin Content Assay
This protocol measures the effect of this compound on melanin production in B16F10 cells, particularly after UVB stimulation.
Materials:
-
B16F10 cells
-
This compound stock solution
-
Complete DMEM medium
-
6-well plates
-
UVB light source
-
PBS
-
1 N NaOH
-
Microplate reader
Protocol:
-
Seed B16F10 cells into 6-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Pre-treat the cells with various concentrations of this compound (e.g., 2-15 µM) for 1 hour.[1]
-
Expose the cells to a specific dose of UVB radiation (e.g., 8 mJ or 30 mJ).[1] A set of non-irradiated cells should be maintained as a control.
-
Wash the cells with PBS and lyse them with 1 N NaOH.
-
Incubate the cell lysates at 60°C for 1 hour to solubilize the melanin.[1]
-
Measure the absorbance of the lysates at 490 nm using a microplate reader.[1] The absorbance is proportional to the melanin content.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in UVB-Induced Melanogenesis
This compound has been shown to inhibit UVB-induced melanogenesis in B16F10 cells. This effect is primarily attributed to the direct inhibition of tyrosinase activity, a key enzyme in the melanin synthesis pathway. Studies indicate that this compound does not significantly alter the mRNA levels of key melanogenesis-related genes such as tyrosinase (Tyr), tyrosinase-related protein 1 (TRP1), tyrosinase-related protein 2 (TRP2), and microphthalmia-associated transcription factor (MITF).[1][3] This suggests that this compound's primary mechanism in this context is post-transcriptional.
Caption: this compound's inhibition of UVB-induced melanogenesis in B16F10 cells.
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a typical workflow for investigating the effects of this compound on B16F10 melanoma cells.
Caption: General experimental workflow for studying this compound's effects on B16F10 cells.
Discussion and Limitations
Current research on the effects of this compound on B16F10 melanoma cells primarily focuses on its anti-melanogenic properties. The available data indicates that this compound has low to no cytotoxicity at concentrations effective for inhibiting melanin production.[1][2] While some studies mention general "anti-cancer" effects of this compound, specific evidence for apoptosis induction or significant anti-proliferative activity in B16F10 cells is limited in the reviewed literature.
It is important to distinguish this compound from other compounds isolated from plants of the Maclura genus. For instance, extracts from Maclura amboinensis containing xanthones have been shown to induce apoptosis in B16F10 cells.[4] However, these are distinct molecules from this compound.
Future research could explore the potential anti-cancer effects of this compound at higher concentrations or in combination with other therapeutic agents. Investigating its impact on cell cycle progression and apoptosis-related signaling pathways in B16F10 cells would be necessary to fully elucidate its potential as an anti-melanoma agent.
References
Preparing Macurin Stock Solutions in DMSO for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macurin, a xanthone (B1684191) found in plants such as Garcinia lancilimba, is a subject of interest in various research fields, including cancer biology.[1] To facilitate in vitro and in vivo studies, it is crucial to prepare accurate and stable stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal vehicle for preparing high-concentration stock solutions of this compound for biological assays.[2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its solubility in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 262.21 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility in DMSO | 100 mg/mL (381.37 mM) | [3][4] |
| Recommended Storage (Powder) | 4°C, protect from light | [3] |
| Recommended Storage (in DMSO) | -20°C for 1 month (protect from light), -80°C for 6 months (protect from light) | [3] |
| CAS Number | 519-34-6 | [3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., butyl rubber or neoprene), safety goggles, lab coat
Safety Precautions
-
This compound: Handle with care. The toxicological properties may not be fully known.
-
DMSO: DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying dissolved substances with it.[5] Always wear appropriate PPE, including chemical-resistant gloves, and work in a well-ventilated area or a chemical fume hood.[5][6]
Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution in DMSO.
-
Calculation of Mass:
-
Molecular Weight (MW) of this compound = 262.21 g/mol
-
Desired Concentration (C) = 100 mM = 0.1 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.1 mol/L x 262.21 g/mol x 0.001 L = 0.026221 g = 26.22 mg
-
Therefore, you will need to weigh 26.22 mg of this compound powder.
-
-
Weighing:
-
Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Carefully weigh 26.22 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex the solution until the this compound is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 10-15 minutes or until the solution is clear. Gentle warming to 37°C can also aid dissolution.[1] It is noted that for this compound, ultrasonic treatment may be necessary.[3][4]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Label the tube clearly with the compound name (this compound), concentration (100 mM in DMSO), and date of preparation.
-
For short-term storage (up to 1 month), store the stock solution at -20°C, protected from light.[3]
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.[3]
-
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be diluted to a final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable.[1]
Example: Preparing a 100 µM working solution from a 100 mM stock solution.
-
Perform a serial dilution. For example, first, dilute the 100 mM stock solution 1:100 in sterile DMSO or culture medium to obtain a 1 mM intermediate stock.
-
Then, dilute the 1 mM intermediate stock 1:10 in cell culture medium to achieve a final concentration of 100 µM. This method helps to prevent precipitation of the compound.
-
Always prepare a vehicle control with the same final concentration of DMSO as the working solution to account for any effects of the solvent on the cells.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathways Affected by this compound
This compound has been shown to exert anti-cancer effects by modulating several key signaling pathways.[1] It activates the p38 pathway while inhibiting the JNK, FAK, AKT, and c-Myc signaling pathways in prostate cancer cells.[1]
Caption: this compound's modulation of key signaling pathways in cancer cells.
References
Application of Macurin in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macurin, a xanthone (B1684191) naturally found in plants such as Garcinia mangostana (mangosteen) and Morus alba (white mulberry), has emerged as a promising bioactive compound for cosmetic applications.[1][2] Its multifaceted properties, including potent antioxidant, anti-inflammatory, and skin-lightening effects, make it a compelling ingredient for formulations targeting hyperpigmentation, photoaging, and overall skin health. This document provides detailed application notes and experimental protocols to guide researchers and formulation scientists in evaluating and utilizing this compound in cosmetic product development.
Key Cosmetic Applications & Mechanisms of Action
This compound's primary benefits in cosmetic science are attributed to its ability to modulate key biological pathways in the skin:
-
Skin Whitening and Hyperpigmentation Control: this compound is a potent inhibitor of melanogenesis, the process of melanin (B1238610) production.[1][3] Its primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][3] This inhibition occurs without altering the mRNA expression of melanogenesis-related genes such as tyrosinase, TRP-1, and TRP-2, suggesting a post-transcriptional or direct enzymatic inhibitory action.[3]
-
Antioxidant Protection: this compound exhibits strong antioxidant activity by scavenging free radicals like reactive oxygen species (ROS) and peroxynitrite (ONOO⁻).[2] This antioxidant capacity helps protect the skin from oxidative stress induced by environmental aggressors such as UV radiation and pollution, which are major contributors to premature skin aging.[2]
-
Anti-Inflammatory Effects: this compound possesses anti-inflammatory properties, which can help soothe irritated skin and reduce redness. This is beneficial in formulations for sensitive skin and for mitigating the inflammatory cascade associated with UV exposure and other environmental insults.
-
Collagen Synthesis and Anti-Aging: Preliminary evidence suggests that this compound may contribute to anti-aging effects by promoting collagen synthesis.[2] Collagen is a critical structural protein that maintains skin firmness and elasticity, and its degradation is a hallmark of skin aging.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the efficacy of this compound.
| Assay | Cell Line/Model | Concentration of this compound | Observed Effect | Reference |
| Cell Viability | B16F10 Mouse Melanoma Cells | Up to 20 µM | No significant cytotoxicity observed. | [1][3] |
| Melanin Content Inhibition | B16F10 Mouse Melanoma Cells | 2 - 15 µM | Dose-dependent reduction in UVB-induced melanin accumulation. | [3] |
| Melanin Content Inhibition | melan-a Normal Melanocytes | Not specified | Reduction in melanin content. | [1][3] |
| Melanin Accumulation Inhibition | 3D Human Skin Model | Not specified | ~47% reduction in UVB-induced melanin accumulation. | [1] |
| Tyrosinase Activity Inhibition (Cellular) | B16F10 Mouse Melanoma Cells | 2 - 10 µM | Significant decrease in cellular tyrosinase activity after UVB exposure. | [3] |
| Tyrosinase Activity Inhibition (Cell-free) | Mushroom Tyrosinase | Not specified | Inhibition of tyrosinase activity. | [1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the cosmetic properties of this compound are provided below.
Tyrosinase Inhibition Assay (Cell-Free)
This protocol determines the direct inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome (B613829) formation is indicative of tyrosinase activity. Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.
Melanin Content Assay in B16F10 Melanoma Cells
This protocol quantifies the effect of this compound on melanin production in a cellular model.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
This compound
-
1 N NaOH with 10% DMSO
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Wash the cells with PBS and harvest them.
-
Lyse a known number of cells in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[6]
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.[6]
-
Normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford).
-
Express the results as a percentage of the melanin content in untreated control cells.
Antioxidant Activity Assays (DPPH & ABTS)
These protocols assess the free radical scavenging capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
Materials:
-
DPPH solution in methanol
-
This compound
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, mix 100 µL of each this compound concentration with 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
Materials:
-
ABTS solution
-
Potassium persulfate
-
This compound
-
Ethanol (B145695) or buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation by reacting ABTS solution with potassium persulfate and incubating in the dark.
-
Dilute the ABTS radical solution with ethanol or buffer to obtain a specific absorbance at 734 nm.
-
Prepare various concentrations of this compound.
-
In a 96-well plate, mix a small volume of each this compound concentration with the diluted ABTS radical solution.
-
Incubate for a set time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
The scavenging activity is calculated as the percentage of ABTS radical inhibition.
Collagen Synthesis Assay in Human Dermal Fibroblasts (Sircol Assay)
This protocol measures the effect of this compound on collagen production by human skin cells.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium
-
This compound
-
Sircol™ Soluble Collagen Assay kit
-
Microplate reader
Procedure:
-
Culture HDFs to near confluence in appropriate culture vessels.
-
Treat the cells with various concentrations of this compound in a serum-free or low-serum medium for 24-48 hours.
-
Collect the cell culture supernatant.
-
Use the Sircol™ assay kit to quantify the amount of soluble collagen secreted into the supernatant, following the manufacturer's instructions.[7][8] This typically involves precipitating the collagen with the Sircol dye reagent, centrifuging to collect the collagen-dye complex, and then dissolving the complex to measure its absorbance.[7][8]
-
Measure the absorbance at 555 nm.
-
Quantify the collagen concentration using a standard curve prepared with the provided collagen standard.
Anti-Inflammatory Assay (Measurement of IL-6 and TNF-α)
This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of pro-inflammatory cytokine release.
Materials:
-
Human keratinocytes (e.g., HaCaT) or macrophages (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
This compound
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Culture the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Use commercial ELISA kits to quantify the levels of IL-6 and TNF-α in the supernatant, following the manufacturer's protocols.[9][10]
-
The reduction in cytokine levels in this compound-treated cells compared to stimulated, untreated cells indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanogenic Effects of Maclurin Are Mediated through the Activation of cAMP/PKA/CREB and p38 MAPK/CREB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ftp.cdc.gov [ftp.cdc.gov]
- 5. amarrie.com [amarrie.com]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]
- 10. Investigation of TNF-α and IL-6 Levels in the Sera of Non-Melanoma Skin Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Macurin as a Topical Skin Lightening Agent
This is an excellent and very detailed request. I will now proceed to generate the application notes and protocols for developing a Macurin-based topical skin lightening agent based on the information gathered.
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
This compound is a natural phenolic compound found in certain fruits like white mulberry (Morus alba) and mangosteen (Garcinia mangostana)[1][2]. It has demonstrated significant potential as a topical skin lightening agent due to its antioxidant and anti-melanogenic properties[1][2][3]. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its evaluation, and considerations for formulation development.
2.0 Mechanism of Action
This compound primarily exerts its skin-lightening effects through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, and through its potent antioxidant activity.
-
Tyrosinase Inhibition: this compound directly inhibits tyrosinase activity, thereby reducing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a key precursor of melanin[1][3]. Docking simulations suggest that this compound binds to the active site of tyrosinase through multiple hydrogen bonds and hydrophobic interactions[1][2]. Unlike some other agents, this compound appears to suppress tyrosinase activation without altering the mRNA expression levels of melanogenesis-related genes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), TRP2, and microphthalmia-associated transcription factor (MITF)[1][3].
-
Antioxidant Activity: this compound is a strong antioxidant that can scavenge reactive oxygen species (ROS)[2][4]. Oxidative stress from factors like UV radiation is a known trigger for melanogenesis. By neutralizing ROS, this compound helps to mitigate this trigger, thereby preventing the initiation of the melanin production cascade[2].
It is important to note that some studies have shown conflicting results, suggesting that under certain conditions, this compound might enhance melanogenesis by activating pathways like cAMP/PKA/CREB and p38 MAPK/CREB[5][6]. Therefore, the concentration and formulation of this compound are critical factors in its application as a skin-lightening agent.
2.1 Signaling Pathway Diagram
Caption: this compound's dual mechanism for skin lightening.
3.0 Data Presentation
The following tables summarize the quantitative data on this compound's efficacy from in vitro and cell-based assays.
Table 1: In Vitro Antioxidant and Tyrosinase Inhibitory Activity of this compound
| Assay | This compound Activity | Reference Compound |
| ROS Scavenging | Significant suppression at 2–15 µM[2] | - |
| ONOO⁻ Scavenging | Significant suppression at 2–15 µM[2] | - |
| Tyrosinase Inhibition | Stronger than Arbutin[2] | Arbutin[2] |
| DPPH Radical Scavenging | IC50: 10.15 ± 0.85 µM[4] | - |
| ABTS Radical Scavenging | IC50: 0.97 ± 0.07 µM[4] | - |
Table 2: Efficacy of this compound in Cell-Based and 3D Skin Models
| Model | Parameter | Result |
| B16F10 Mouse Melanoma Cells | Cytotoxicity | No cytotoxicity up to 20 µM[1][2][3] |
| B16F10 Mouse Melanoma Cells | UVB-induced Melanin Accumulation | Suppressed[1][3] |
| B16F10 Mouse Melanoma Cells | UVB-induced Tyrosinase Activation | Suppressed[1][3] |
| Melan-a Normal Melanocytes | Melanin Content | Reduced[1][3] |
| 3D Human Skin Model | UVB-induced Melanin Accumulation | ~47% reduction[1][3] |
4.0 Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1 In Vitro Mushroom Tyrosinase Inhibition Assay
This assay assesses the direct inhibitory effect of this compound on mushroom tyrosinase activity.
4.1.1 Materials
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
4.1.2 Protocol
-
Prepare various concentrations of this compound and the positive control in phosphate buffer.
-
In a 96-well plate, add 40 µL of the test compound solution (this compound or control) to each well.
-
Add 10 µL of mushroom tyrosinase solution (1000 U/mL) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of L-DOPA solution (1 mM) to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 30-60 minutes).
-
Calculate the percentage of tyrosinase inhibition for each concentration.
4.1.3 Experimental Workflow Diagram
Caption: Workflow for the in vitro tyrosinase inhibition assay.
4.2 B16F10 Cell Melanin Content Assay
This assay quantifies the effect of this compound on melanin production in a cellular context.
4.2.1 Materials
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulation)
-
Phosphate-buffered saline (PBS)
-
1N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
4.2.2 Protocol
-
Seed B16F10 cells (2.5 x 10⁴ cells/well) into 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours. α-MSH can be added to stimulate melanogenesis.
-
After incubation, wash the cells with PBS and harvest the cell pellets.
-
Dissolve the cell pellets in 100 µL of 1N NaOH with 10% DMSO at 60°C for 2 hours to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cells, determined by a separate protein assay (e.g., BCA or Bradford).
4.2.3 Experimental Workflow Diagram
Caption: Workflow for the B16F10 melanin content assay.
5.0 Formulation Development
The topical delivery of flavonoids like this compound presents challenges due to their lipophilic nature and potential for instability.
-
Solubility and Stability: The solubility of this compound in various cosmetic-grade solvents should be determined to select an appropriate vehicle. Stability studies should be conducted to assess its degradation in response to light, heat, and pH changes.
-
Skin Penetration: Enhancing the skin penetration of this compound is crucial for its efficacy. The use of penetration enhancers or encapsulation in delivery systems like liposomes or nanoparticles can improve its bioavailability in the epidermis.
-
Vehicle Selection: The choice of vehicle (e.g., cream, lotion, gel) will depend on the desired product characteristics and the stability of this compound in the formulation. The final formulation should be non-irritating and cosmetically elegant.
6.0 Safety and Toxicology
-
Cytotoxicity: As indicated, this compound has shown no cytotoxicity in B16F10 cells at concentrations up to 20 µM[1][2][3]. However, cytotoxicity should be assessed in human keratinocytes and fibroblasts.
-
Skin Irritation and Sensitization: Standard in vitro (e.g., reconstructed human epidermis models) and in vivo (e.g., human repeat insult patch test) assays should be performed to evaluate the potential for skin irritation and allergic contact dermatitis.
This compound is a promising natural compound for the development of a topical skin-lightening agent. Its dual mechanism of action, involving both direct tyrosinase inhibition and antioxidant effects, makes it an attractive candidate for cosmetic and dermatological applications. The protocols and data presented here provide a foundation for further research and development of this compound-based formulations. Careful consideration of its formulation to ensure stability and skin penetration will be key to its successful application.
References
- 1. mdpi.com [mdpi.com]
- 2. Maclurin Exhibits Antioxidant and Anti-Tyrosinase Activities, Suppressing Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maclurin protects against hydroxyl radical-induced damages to mesenchymal stem cells: antioxidant evaluation and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanogenic Effects of Maclurin Are Mediated through the Activation of cAMP/PKA/CREB and p38 MAPK/CREB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Application Notes: Macurin as an Activator of the Nrf2 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: Macurin is a natural phenolic compound found in various plants, including the heartwood of Artocarpus heterophyllus (jackfruit) and Morus alba (white mulberry). It has demonstrated a range of biological activities, including antioxidant and cytoprotective effects. This document provides detailed application notes and protocols for studying the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by this compound. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the expression of numerous antioxidant and detoxification genes. Understanding how this compound activates this pathway is crucial for its potential development as a therapeutic agent for diseases associated with oxidative stress.
Mechanism of Action: this compound Activates Nrf2 via p38 MAPK
This compound activates the Nrf2 signaling pathway through the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK). Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by this compound, p38 MAPK is activated (phosphorylated), which leads to the dissociation of Nrf2 from Keap1. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This cascade of events results in an enhanced cellular antioxidant defense.
Key Experimental Findings
Treatment of human keratinocyte (HaCaT) cells with this compound has been shown to induce the Nrf2 signaling pathway. The following tables summarize the quantitative data from key experiments demonstrating this effect.
Table 1: Effect of this compound on ARE-Luciferase Reporter Activity
| Treatment Condition | Fold Induction of Luciferase Activity (Mean ± SD) |
| Untreated Control | 1.0 ± 0.1 |
| This compound (50 µM) | 3.5 ± 0.4* |
| This compound (50 µM) + SB203580 (p38 inhibitor) | 1.2 ± 0.2° |
-
p < 0.05 vs. untreated control. ° p < 0.05 vs. This compound-treated control. Data is illustrative based on findings from cited research and may not represent exact values from a single experiment.
Table 2: Effect of this compound on Nrf2 Nuclear Translocation
| Cellular Fraction | Treatment Condition | Relative Nrf2 Protein Level (Normalized to Loading Control) |
| Cytosolic | Untreated Control | High |
| Cytosolic | This compound (50 µM) | Low |
| Nuclear | Untreated Control | Low |
| Nuclear | This compound (50 µM) | High |
| Nuclear | This compound (50 µM) + SB203580 (p38 inhibitor) | Low |
Qualitative representation based on Western blot analysis.
Table 3: Effect of this compound on Nrf2 Target Gene Expression (Illustrative)
| Target Gene | Treatment Condition | Fold Change in mRNA Expression (Mean ± SD) |
| HMOX1 | Untreated Control | 1.0 ± 0.1 |
| HMOX1 | This compound (50 µM, 6h) | 4.2 ± 0.5 |
| NQO1 | Untreated Control | 1.0 ± 0.2 |
| NQO1 | This compound (50 µM, 6h) | 3.8 ± 0.4 |
| GCLC | Untreated Control | 1.0 ± 0.1 |
| GCLC | This compound (50 µM, 6h) | 2.5 ± 0.3* |
-
p < 0.05 vs. untreated control. Data is hypothetical and for illustrative purposes, as specific fold-change values for this compound were not available in the searched literature.
Visualizing the Pathway and Experimental Workflow
Caption: this compound-induced Nrf2 signaling pathway.
Caption: Experimental workflow for studying this compound's effect on Nrf2.
Detailed Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of Nrf2 by using a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
HaCaT cells
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
SB203580 (p38 MAPK inhibitor, stock solution in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Treatment:
-
Prepare dilutions of this compound in culture medium. A final concentration of 50 µM is recommended based on previous studies.
-
For inhibitor studies, pre-treat the cells with SB203580 (e.g., 10 µM) for 1 hour before adding this compound.
-
Include a vehicle control (DMSO) group.
-
Incubate the treated cells for 14-18 hours.
-
-
Luciferase Assay:
-
Remove the culture medium and wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.
Western Blot for Nrf2 Nuclear Translocation
This protocol is used to determine the levels of Nrf2 in the cytosolic and nuclear fractions of the cell, indicating its translocation upon treatment with this compound.
Materials:
-
HaCaT cells
-
This compound and SB203580
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-actin (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed HaCaT cells in 6-well plates. Once they reach 80-90% confluency, treat with this compound (50 µM) for 1-4 hours. For inhibitor studies, pre-treat with SB203580 for 1 hour.
-
Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and nuclear extracts using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading controls (Lamin B for nuclear fraction, β-actin for cytosolic fraction).
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the Nrf2 levels to the respective loading controls.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method is used to quantify the mRNA expression levels of Nrf2 target genes, such as Heme Oxygenase 1 (HMOX1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC).
Materials:
-
HaCaT cells
-
This compound
-
RNA isolation kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Primers for HMOX1, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Cell Culture and Treatment: Seed HaCaT cells in 6-well plates and treat with this compound (50 µM) for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Isolation: Isolate total RNA from the cells using an RNA isolation kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and the cDNA template.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the untreated control.
Methodology for Assessing Macurin's Anti-Inflammatory Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macurin, a xanthone (B1684191) found in plants such as Garcinia mangostana, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound. The methodologies outlined here are designed to enable researchers to evaluate its efficacy in downregulating key inflammatory mediators and to elucidate its mechanism of action through major signaling pathways.
The following sections detail in vitro assays to quantify the inhibition of inflammatory markers, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, protocols for determining the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are provided. Finally, this guide describes methods to investigate the impact of this compound on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response.
While specific quantitative data on the anti-inflammatory activity of this compound is not extensively available in the public domain, the provided protocols are based on established methods for evaluating similar natural compounds. Researchers are encouraged to use these protocols to generate specific data for this compound. For illustrative purposes, data from related xanthones from Garcinia mangostana, such as α- and γ-mangostin, are included to provide a comparative context.
Data Presentation: Quantitative Analysis of Anti-Inflammatory Activity
The following tables summarize the expected quantitative data from the described experimental protocols. These tables should be populated with data obtained from experiments conducted with this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| This compound | User-defined | User-determined | User-determined |
| α-mangostin | 12.4 | 50 | 12.4[1][2] |
| γ-mangostin | 10.1 | 50 | 10.1[1][2] |
| L-NAME (Positive Control) | User-defined | User-determined | User-determined |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | User-defined | User-determined | User-determined |
| Dexamethasone (Positive Control) | User-defined | User-determined | User-determined |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | iNOS Protein Expression (relative to control) | COX-2 Protein Expression (relative to control) |
| This compound | User-defined | User-determined | User-determined |
| Dexamethasone (Positive Control) | User-defined | User-determined | User-determined |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting) at a density that allows for optimal growth and response to stimuli.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent, typically lipopolysaccharide (LPS) at 1 µg/mL.
Protocol 1: Nitric Oxide (NO) Assay (Griess Assay)
This protocol measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS (from E. coli O111:B4)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This protocol quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 1
-
Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody for either TNF-α or IL-6 and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition by this compound.
Protocol 3: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
This protocol is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control such as β-actin.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the general experimental workflow for assessing this compound's anti-inflammatory activity.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the systematic evaluation of this compound's anti-inflammatory properties. By employing these standardized assays, researchers can generate robust and reproducible data to characterize the efficacy and molecular mechanisms of this compound. This information is crucial for advancing our understanding of its therapeutic potential and for guiding future drug development efforts in the field of inflammatory diseases.
References
- 1. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Animal Models for Testing Macurin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macurin is a natural xanthone (B1684191) found in plants of the genus Maclura, such as Maclura cochinchinensis. While in vitro studies have begun to explore its therapeutic potential, comprehensive in vivo efficacy data for purified this compound remains limited. These application notes provide a summary of available in vivo data from studies on Maclura cochinchinensis extracts, which contain this compound as a constituent, and propose experimental protocols for evaluating the efficacy of purified this compound in relevant animal models based on current research. The primary focus of existing in vivo research has been on the anti-inflammatory and antihyperuricemic effects of these extracts. This document also outlines potential models for neurodegenerative and cancer studies based on in vitro findings for this compound and in vivo studies of structurally related compounds.
Note: The protocols and data presented below for inflammation and hyperuricemia are based on studies using Maclura cochinchinensis heartwood extract. The efficacy and optimal dosage of purified this compound may vary. The sections on neurodegeneration and cancer are proposed models and require experimental validation.
Section 1: Anti-inflammatory and Antihyperuricemic Efficacy
Application Note
Extracts from Maclura cochinchinensis, containing this compound, have demonstrated significant anti-inflammatory and antihyperuricemic properties in a potassium oxonate-induced hyperuricemic mouse model.[1][2][3][4] Oral administration of the extract led to a reduction in plasma uric acid levels and inhibited the activity of xanthine (B1682287) oxidase, a key enzyme in uric acid production.[1][2] Furthermore, the extract has been shown to downregulate the mRNA expression of several pro-inflammatory mediators, including TNF-α, TGF-β, iNOS, and COX-2, suggesting that its anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1][3] These findings suggest that this compound may be a promising candidate for the treatment of gout and other inflammatory conditions associated with hyperuricemia.
Data Presentation
Table 1: Efficacy of Maclura cochinchinensis Heartwood Extract in a Hyperuricemic Mouse Model [2]
| Treatment Group | Dose (mg/kg, oral) | Reduction in Plasma Uric Acid (%) | Inhibition of Hepatic Xanthine Oxidase Activity (%) |
| M. cochinchinensis Extract | 200 | ~32% | ~15% |
| M. cochinchinensis Extract | 500 | ~43% | ~53% |
| Allopurinol (Positive Control) | 5 | ~45% | ~84% |
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Mice[2]
Objective: To evaluate the antihyperuricemic and anti-inflammatory efficacy of a test compound (e.g., this compound) in a mouse model of hyperuricemia.
Animal Model:
-
Species: Male ICR mice
-
Weight: 25-30 g
Materials:
-
Potassium Oxonate (PO)
-
Test compound (this compound)
-
Vehicle (e.g., water or 0.5% carboxymethylcellulose)
-
Allopurinol (positive control)
-
Equipment for oral gavage and intraperitoneal injection
-
Blood collection supplies
-
Centrifuge
-
Spectrophotometer or appropriate assay kits for uric acid and xanthine oxidase activity
-
qRT-PCR equipment and reagents
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=6 per group):
-
Group 1: Normal Control (Vehicle only)
-
Group 2: Hyperuricemic Control (PO + Vehicle)
-
Group 3: Positive Control (PO + Allopurinol, e.g., 5 mg/kg)
-
Group 4: Test Group 1 (PO + this compound, Dose 1, e.g., 200 mg/kg)
-
Group 5: Test Group 2 (PO + this compound, Dose 2, e.g., 500 mg/kg)
-
-
Dosing:
-
Administer the vehicle, allopurinol, or this compound orally once daily for 7 consecutive days.
-
On day 7, induce hyperuricemia by intraperitoneally injecting 300 mg/kg of potassium oxonate 15 minutes after the final oral administration.
-
-
Sample Collection:
-
One hour after PO injection, collect blood samples via cardiac puncture under anesthesia.
-
Immediately after blood collection, euthanize the animals and harvest the liver for ex vivo xanthine oxidase activity and gene expression analysis.
-
-
Biochemical Analysis:
-
Centrifuge blood samples to separate plasma and measure uric acid concentrations using a suitable assay kit.
-
Prepare liver homogenates and measure hepatic xanthine oxidase activity.
-
-
Gene Expression Analysis:
-
Extract RNA from liver tissue and perform qRT-PCR to quantify the mRNA expression levels of TNF-α, TGF-β, iNOS, and COX-2.
-
Visualization
Section 2: Neuroprotective Efficacy (Proposed Model)
Application Note
While direct in vivo studies on the neuroprotective effects of purified this compound are not yet available, in vitro studies and research on structurally similar compounds like xanthones suggest a potential therapeutic role in neurodegenerative diseases.[5][6] Xanthone derivatives have shown neuroprotective effects in animal models of cognitive impairment by restoring acetylcholinesterase activity and suppressing oxidative damage.[5] Given this compound's antioxidant properties, a relevant in vivo model to test its efficacy would be one that involves oxidative stress-induced neuronal damage, such as the lead-induced cognitive impairment model in mice.
Proposed Experimental Protocol: Lead-Induced Cognitive Impairment in Mice[5][7]
Objective: To evaluate the neuroprotective effects of this compound against lead-induced cognitive impairment.
Animal Model:
-
Species: Male ICR mice
-
Weight: 25-30 g
Materials:
-
Lead acetate (B1210297) (Pb)
-
Test compound (this compound)
-
Vehicle
-
Behavioral testing apparatus (e.g., Morris water maze, Forced swimming test)
-
Equipment for tissue homogenization and biochemical assays (e.g., acetylcholinesterase activity, oxidative stress markers)
Procedure:
-
Acclimatization and Grouping: Acclimatize mice and divide them into groups:
-
Control (Vehicle)
-
Pb-treated (1% Lead acetate in drinking water)
-
Pb + this compound (Dose 1, e.g., 100 mg/kg/day)
-
Pb + this compound (Dose 2, e.g., 200 mg/kg/day)
-
-
Treatment: Administer treatments for 38 days.
-
Behavioral Testing:
-
Conduct behavioral tests such as the Morris water maze and Forced swimming test during the final week of treatment to assess learning, memory, and depressive-like behavior.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood and brain tissue.
-
Measure acetylcholinesterase activity in both blood and brain homogenates.
-
Assess markers of oxidative stress (e.g., malondialdehyde, glutathione (B108866) levels) in brain tissue.
-
Visualization
Section 3: Anti-Cancer Efficacy (Proposed Model)
Application Note
In vitro studies have indicated that this compound possesses anti-cancer properties. Specifically, it has been shown to induce apoptosis and inhibit metastasis in human prostate cancer cells by activating p38 and inhibiting JNK, FAK, AKT, and c-Myc signaling pathways.[7] In vivo studies on other benzophenone (B1666685) derivatives, such as benzophenone semicarbazone, have demonstrated anti-tumor activity against Ehrlich Ascites Carcinoma (EAC) in mice.[8][9][10] Based on these findings, an EAC mouse model could be a suitable initial in vivo model to evaluate the anti-cancer efficacy of this compound.
Proposed Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Mouse Model[9][10][11]
Objective: To assess the anti-tumor activity of this compound in an EAC-bearing mouse model.
Animal Model:
-
Species: Swiss albino mice
-
Weight: 20-25 g
Materials:
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Test compound (this compound)
-
Vehicle
-
Standard chemotherapeutic agent (e.g., Bleomycin) as a positive control
-
Equipment for intraperitoneal injection and cell counting
-
Hematology analyzer
Procedure:
-
Tumor Inoculation: Inoculate mice intraperitoneally with a known number of EAC cells (e.g., 2 x 10^6 cells).
-
Grouping: 24 hours after inoculation, randomly divide the mice into groups:
-
EAC Control (Vehicle)
-
Positive Control (Bleomycin, e.g., 0.3 mg/kg)
-
This compound Treatment Groups (e.g., 5, 15, and 25 mg/kg)
-
-
Treatment: Administer the respective treatments intraperitoneally for a specified period (e.g., 9 days).
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: On day 10, collect the ascitic fluid and count the number of viable tumor cells to calculate the percentage of growth inhibition.
-
Survival Time: Monitor a separate set of treated and control mice for survival time, and calculate the percentage increase in lifespan.
-
Tumor Weight: In a solid tumor model variation, where EAC cells are injected subcutaneously, measure tumor weight at the end of the study.
-
-
Hematological Analysis:
-
Collect blood samples to analyze hematological parameters (RBC, WBC, hemoglobin) to assess any treatment-related myelosuppression or anemia.
-
Visualization
Conclusion
The available evidence from Maclura cochinchinensis extracts suggests that this compound holds promise as a therapeutic agent, particularly for inflammatory conditions and hyperuricemia. The proposed in vivo models for neurodegeneration and cancer provide a framework for future research to validate the efficacy of purified this compound in these therapeutic areas. Further studies are essential to establish detailed dose-response relationships, pharmacokinetic profiles, and safety profiles of isolated this compound to support its potential clinical development.
References
- 1. In vitro and in vivo evidence of hypouricemic and anti-inflammatory activities of Maclura cochinchinensis (Lour.) Corner heartwood extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maclurin exerts anti-cancer effects on PC3 human prostate cancer cells via activation of p38 and inhibitions of JNK, FAK, AKT, and c-Myc signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice | Semantic Scholar [semanticscholar.org]
- 10. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Macurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macurin (C₁₃H₁₀O₆), a xanthone, is a bioactive compound found in several plant species, including those from the Moraceae and Guttiferae families. It has garnered significant interest within the scientific community for its potential therapeutic properties. These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of this compound from natural sources, intended to aid researchers in obtaining high-purity material for further investigation.
Natural Sources of this compound
This compound has been identified in various plants, with notable concentrations found in:
-
Heartwood of Artocarpus heterophyllus (Jackfruit)
-
Twigs and leaves of Morus alba (White Mulberry)
-
Various parts of Cudrania tricuspidata (Chinese Mulberry)
-
Pericarp of Garcinia mangostana (Mangosteen)
-
Garcinia lancilimba [1]
The selection of the plant source can significantly impact the yield and the complexity of the purification process due to the varying phytochemical profiles of each species.
Experimental Protocols
The following protocols are generalized methodologies based on established techniques for the isolation and purification of flavonoids and related phenolic compounds. Researchers should optimize these protocols based on their specific plant material and available equipment.
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a standard procedure for the extraction of this compound from dried and powdered plant material using solvent extraction.
Materials:
-
Dried and powdered plant material (e.g., heartwood, leaves)
-
Methanol (B129727) or Ethanol (ACS grade or higher)
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Beakers and flasks
Procedure:
-
Maceration:
-
Weigh 100 g of the dried, powdered plant material and place it in a large Erlenmeyer flask.
-
Add a sufficient volume of 80% aqueous methanol (or ethanol) to completely submerge the plant material (e.g., 1 L).
-
Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
-
Filtration:
-
Filter the mixture through a Buchner funnel lined with filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the methanol/ethanol.
-
The resulting aqueous extract will contain the crude this compound and other soluble compounds.
-
-
Liquid-Liquid Partitioning (Optional):
-
To achieve a preliminary purification, the aqueous extract can be partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297). This compound, being a polar compound, is expected to be enriched in the ethyl acetate fraction.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of the crude this compound extract using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system (e.g., a gradient of chloroform and methanol, or ethyl acetate and hexane)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane or chloroform).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol in chloroform).
-
Collect the eluate in fractions of equal volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Recrystallization of this compound
This final purification step aims to obtain highly pure crystalline this compound.
Materials:
-
Purified this compound from column chromatography
-
Suitable solvent for recrystallization (e.g., aqueous methanol, ethanol)
-
Heating mantle or water bath
-
Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
Dissolution:
-
Dissolve the purified this compound in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystals of this compound should start to form.
-
For maximum crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain pure, crystalline this compound.
-
Data Presentation
The following table provides a template for researchers to document and compare the quantitative data from their isolation and purification experiments. Specific values for this compound are not extensively reported in the literature and will vary depending on the plant source and methods used.
| Extraction Method | Plant Source | Part Used | Extraction Solvent | Yield of Crude Extract (%) | Purification Method | Purity of this compound (%) | Overall Yield (%) |
| Maceration | Artocarpus heterophyllus | Heartwood | 80% Methanol | Enter Data | Silica Gel Column Chromatography | Enter Data | Enter Data |
| Soxhlet Extraction | Morus alba | Leaves | 95% Ethanol | Enter Data | Preparative HPLC | Enter Data | Enter Data |
| Ultrasound-Assisted | Cudrania tricuspidata | Twigs | 70% Acetone | Enter Data | Macroporous Resin Chromatography | Enter Data | Enter Data |
Yield of Crude Extract (%) = (Mass of crude extract / Mass of dry plant material) x 100 Purity of this compound (%) can be determined by techniques such as HPLC or qNMR. Overall Yield (%) = (Mass of pure this compound / Mass of dry plant material) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from a plant source.
References
Macurin: A Promising Tool Compound for Dermatological Research
Introduction: Macurin, a naturally occurring polyphenol found in plants such as Morus alba (white mulberry), has emerged as a compound of interest in dermatological research. Its antioxidant and enzyme-inhibitory properties suggest potential applications in addressing a range of skin concerns, including hyperpigmentation, oxidative stress, and potentially inflammation and aging. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound as a tool compound in dermatological studies.
Applications in Dermatological Research
This compound's primary applications in dermatological research stem from its potent antioxidant and tyrosinase-inhibiting activities. These properties make it a valuable tool for investigating mechanisms related to skin pigmentation, photoaging, and cellular defense against oxidative damage.
-
Hyperpigmentation and Melanogenesis Research: this compound is a known inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This makes it an excellent tool for studying the pathways of melanogenesis and for screening potential skin-lightening agents. Research has shown that this compound can significantly reduce UVB-induced melanin accumulation.[1]
-
Antioxidant and Photoprotection Studies: this compound exhibits significant antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) generated by environmental stressors such as UV radiation. This positions this compound as a valuable compound for investigating the cellular mechanisms of oxidative stress and the efficacy of photoprotective strategies.
-
Anti-inflammatory Research (Hypothesized): While direct evidence is limited, the known anti-inflammatory properties of many polyphenols suggest that this compound could be a useful tool for studying inflammatory skin conditions. It may modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are implicated in various dermatological disorders.
-
Anti-aging and Wrinkle Formation Research (Hypothesized): The antioxidant capacity of this compound and its potential to inhibit matrix metalloproteinases (MMPs) could make it a relevant compound for studying the mechanisms of skin aging and wrinkle formation. MMPs are responsible for the degradation of collagen and other extracellular matrix proteins.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in various in vitro and cellular assays.
| Parameter | Test System | Result | Reference |
| UVB-Induced Melanin Accumulation | 3D Human Skin Model | ~47% reduction | [1] |
| Melanin Content | B16F10 mouse melanoma cells | Concentration-dependent reduction post-UVB exposure | [1][2] |
| Cellular Tyrosinase Activity | B16F10 mouse melanoma cells | Significant decrease post-UVB exposure | [3] |
| Cell Viability | B16F10 mouse melanoma cells | No significant cytotoxicity up to 20 µM | [1] |
Further quantitative data, such as IC50 values for tyrosinase inhibition and antioxidant activity, are still being elucidated in the scientific literature.
Signaling Pathways and Mechanisms of Action
This compound's biological effects in dermatological models are mediated through its interaction with several key signaling pathways.
Inhibition of Melanogenesis via MAPK/MITF Pathway
This compound's primary mechanism for reducing hyperpigmentation involves the inhibition of tyrosinase. While it does not appear to alter the mRNA levels of melanogenesis-related genes like TYR, TRP1, TRP2, CREB, and MITF, it is suggested that its antioxidant effects may indirectly down-regulate the MAPK/MITF signaling pathway, which is a key regulator of melanogenesis.
Figure 1: Simplified pathway of this compound's inhibitory effect on melanogenesis.
Cellular Protection via AHR and Nrf2 Signaling
This compound has been shown to protect human epidermal keratinocytes from damage induced by pollutants like benzo[a]pyrene (B130552) (B[a]P). It achieves this by inhibiting the Aryl Hydrocarbon Receptor (AHR) signaling pathway and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.
Figure 2: this compound's dual role in AHR inhibition and Nrf2 activation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the dermatological potential of this compound.
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
Objective: To determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution. For the control, add 20 µL of phosphate buffer.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm at time 0 and then every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the concentration of this compound.
Figure 3: Workflow for the in vitro tyrosinase inhibition assay.
Cellular Melanin Content Assay
Objective: To quantify the effect of this compound on melanin production in a cell-based model (e.g., B16F10 mouse melanoma cells).
Materials:
-
B16F10 mouse melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
UVB light source
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Protocol:
-
Seed B16F10 cells in a 6-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[1]
-
Pre-treat the cells with various concentrations of this compound (e.g., 2-15 µM) for 1 hour.[1]
-
Expose the cells to UVB radiation (e.g., 30 mJ/cm²).[1] A non-irradiated control group should be included.
-
Incubate the cells for an additional 72 hours.
-
Wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the cell pellet in 1 N NaOH containing 10% DMSO and heat at 80°C for 1 hour to dissolve the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).
-
The percentage of melanin content is calculated relative to the UVB-irradiated control group without this compound treatment.
Figure 4: Workflow for the cellular melanin content assay.
Cellular Reactive Oxygen Species (ROS) Scavenging Assay
Objective: To measure the ability of this compound to reduce intracellular ROS levels in skin cells (e.g., HaCaT human keratinocytes).
Materials:
-
HaCaT human keratinocytes
-
Cell culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
ROS inducer (e.g., H₂O₂ or UVB)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plate
-
Fluorescence microplate reader
Protocol:
-
Seed HaCaT cells in a black 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Induce ROS production by treating the cells with an ROS inducer (e.g., 500 µM H₂O₂ for 30 minutes or expose to UVB).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
The percentage of ROS scavenging is calculated relative to the control group treated only with the ROS inducer.
Figure 5: Workflow for the cellular ROS scavenging assay.
Conclusion
This compound is a versatile and promising tool compound for a wide range of dermatological research applications. Its well-documented anti-melanogenic and antioxidant properties, coupled with its potential anti-inflammatory and anti-aging effects, make it a valuable asset for investigating the molecular mechanisms of various skin conditions and for the preclinical assessment of novel therapeutic and cosmetic agents. The protocols provided herein offer a starting point for researchers to explore the multifaceted activities of this compound in the context of skin health and disease. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential for clinical translation.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Macurin Solubility in Aqueous Solutions
Welcome to the technical support center for improving the aqueous solubility of Macurin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound, a type of flavonoid, has inherently low water solubility due to its chemical structure. Precipitation is a common issue when attempting to dissolve it directly in aqueous solutions. The hydroxyl groups on the this compound molecule can form strong intermolecular hydrogen bonds, making it difficult for water molecules to solvate them effectively.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, formulation into nanoparticles, and the creation of solid dispersions.[1][2] The choice of method often depends on the desired final concentration, the intended application (e.g., in vitro vs. in vivo), and the required stability of the formulation.
Q3: Are there any ready-to-use co-solvent formulations for this compound?
A3: Yes, several co-solvent systems have been reported to effectively dissolve this compound. These formulations typically involve a primary organic solvent in which this compound is soluble, combined with other agents to ensure miscibility and stability in an aqueous medium. For instance, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a this compound solubility of ≥ 2.5 mg/mL.[3]
Q4: Can cyclodextrins be used to improve this compound solubility?
A4: While specific data for this compound-cyclodextrin complexes is limited, cyclodextrins are a well-established method for enhancing the solubility of other poorly soluble flavonoids.[1][4][5] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their internal cavity, while their hydrophilic exterior allows the entire complex to be water-soluble.[4][6] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[5][7]
Q5: What is a solid dispersion and how can it help with this compound solubility?
A5: A solid dispersion is a system where a poorly soluble drug, like this compound, is dispersed in a solid, hydrophilic carrier or matrix.[8] This technique can enhance solubility and dissolution rate by reducing the particle size of the drug to a molecular level and improving its wettability.[9] Common carriers include polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).[8]
Troubleshooting Guides
Issue 1: this compound precipitates when my stock solution (in organic solvent) is added to an aqueous medium.
-
Cause: This is a common phenomenon known as "crashing out," which occurs due to a rapid change in solvent polarity.
-
Troubleshooting Steps:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of the aqueous medium, perform a serial dilution. First, dilute the stock in a small volume of the medium, and then add this intermediate dilution to the final volume.
-
Gentle Warming: Gently warming the aqueous medium (e.g., to 37°C) before adding the this compound stock can sometimes help maintain solubility.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Poloxamer 407, in the aqueous medium can help to stabilize the this compound molecules and prevent aggregation.[3]
-
Issue 2: The solubility enhancement with my chosen method is not significant enough.
-
Cause: The chosen method or the specific parameters used may not be optimal for this compound.
-
Troubleshooting Steps:
-
Optimize Ratios: If using co-solvents or cyclodextrins, systematically vary the ratio of the solubilizing agent to this compound. A phase solubility study is recommended to determine the optimal concentration of the solubilizing agent.
-
Combine Methods: Consider a combination of techniques. For example, using a co-solvent in conjunction with cyclodextrin (B1172386) complexation can sometimes have a synergistic effect on solubility.[10]
-
Explore Different Carriers/Excipients: If preparing solid dispersions or nanoparticles, experiment with different types of polymers or lipids as carriers. The choice of carrier can significantly impact the final solubility.[8]
-
Issue 3: I am observing low or inconsistent effects of this compound in my in vivo experiments.
-
Cause: Poor aqueous solubility often leads to low and variable oral bioavailability.[2] The compound may not be adequately absorbed in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Advanced Formulations: For in vivo studies, it is crucial to use a formulation designed to enhance bioavailability. Nanoparticle-based formulations, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve absorption by increasing the surface area and facilitating transport across biological membranes.[11][12]
-
Route of Administration: Depending on the experimental goals, consider alternative routes of administration, such as intraperitoneal injection, to bypass first-pass metabolism and absorption issues.[13]
-
Inclusion Complexes: Formulations using cyclodextrin inclusion complexes have been shown to improve the oral bioavailability of other flavonoids and could be a viable strategy for this compound.[5]
-
Quantitative Data Summary
Table 1: Co-Solvent Formulations for this compound [3]
| Formulation Components | Volumetric Ratio | Achieved Solubility |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | ≥ 2.5 mg/mL (9.53 mM) |
| DMSO / SBE-β-CD in Saline | 10% / 90% (of 20% SBE-β-CD) | ≥ 2.5 mg/mL (9.53 mM) |
| DMSO / Corn Oil | 10% / 90% | ≥ 2.5 mg/mL (9.53 mM) |
Table 2: Solubility Enhancement of Flavonoids Using Cyclodextrins (Analogous Compounds)
| Flavonoid | Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility Increase (Fold) | Reference |
| Rutin (B1680289) | HP-β-CD | 1:1 | - | [5] |
| Myricetin | Dimeric β-CD | - | 33.6 | [1] |
| Quercetin | Dimeric β-CD | - | 12.4 | [1] |
| Kaempferol | Dimeric β-CD | - | 10.5 | [1] |
Note: The data in Table 2 is for flavonoids structurally related to this compound and serves as a reference for potential solubility enhancement.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-Solvent System
Objective: To prepare a clear, aqueous solution of this compound at a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Prepare the co-solvent mixture by combining the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the appropriate volume of the co-solvent mixture to the this compound powder to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If any solid particles remain, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Visually inspect the solution for any precipitation or phase separation before use.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method) - Adapted from protocols for other flavonoids
Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water (deionized)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Accurately weigh the calculated amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) solution to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating (kneading) with the pestle.
-
Continue kneading for at least 60 minutes, adding small amounts of the water:ethanol solution as needed to maintain a consistent paste-like texture.
-
The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is pulverized into a fine powder and stored in a desiccator until use.
Visualizations
Caption: Workflow for preparing a this compound solution using a co-solvent system.
Caption: Methods to improve the aqueous solubility and bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Long-Term Storage of Macurin
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of Macurin. The following troubleshooting guides and FAQs address common issues encountered during the storage and handling of this compound. As specific long-term stability data for this compound is limited, the information provided is based on the known stability of chemically related flavonoids and catecholic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during long-term storage?
A1: The stability of flavonoids like this compound is influenced by several environmental factors. Key contributors to degradation include exposure to light (especially UV), elevated temperatures, high humidity, and the presence of oxygen.[1][2] These factors can act synergistically to accelerate the degradation process.[1]
Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment.[3][4] It is recommended to store the compound in tightly sealed, amber-colored or opaque containers to protect it from light and moisture.[4][5] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[2] Refrigeration at 2-8°C is a common practice for enhancing the stability of many plant extracts and flavonoids.[4][6]
Q3: How can I tell if my stored this compound has degraded?
A3: Visual inspection may reveal color changes, which can be an initial indicator of degradation. However, for a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary.[7] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would confirm instability.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented, flavonoids with a catechol group (like this compound) are susceptible to oxidation, which can lead to the formation of quinone-type structures.[8] Further degradation can result in the cleavage of the flavonoid rings.
Q5: How long can I expect this compound to remain stable under optimal storage conditions?
A5: Without specific long-term stability studies on this compound, a precise shelf-life cannot be provided. However, for many flavonoids stored under ideal conditions (cool, dark, dry, and sealed), stability can be maintained for several months to years.[7][9] It is crucial to perform periodic quality control checks to ensure the integrity of the compound for long-term experiments.
Troubleshooting Guides
This section addresses specific issues users might encounter, providing potential causes and solutions.
Issue 1: A noticeable change in the color of the this compound powder is observed after several months of storage.
| Possible Cause | Proposed Solution |
| Light Exposure: Photodegradation can lead to the formation of colored byproducts.[5] | Transfer the compound to an amber or opaque container and store it in a dark place, such as a cabinet or a light-proof box. |
| Oxidation: Exposure to air can cause oxidative degradation, resulting in color changes. | Ensure the container is tightly sealed. For maximum protection, consider flushing the container with an inert gas like nitrogen or argon before sealing. |
| High Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[2] | Store the compound in a temperature-controlled environment, such as a refrigerator (2-8°C). |
Issue 2: Inconsistent experimental results are obtained using a batch of this compound that has been stored for an extended period.
| Possible Cause | Proposed Solution |
| Compound Degradation: The concentration of active this compound may have decreased over time. | Re-analyze the purity of the this compound sample using a validated analytical method like HPLC to determine its current concentration. |
| Contamination: The sample may have been contaminated during previous uses. | Always use clean spatulas and equipment when handling the compound. Avoid introducing any impurities into the stock container. |
| Improper Dissolution: The compound may not be dissolving completely, leading to inaccurate concentrations in your experiments. | Ensure you are using an appropriate solvent and that the compound is fully dissolved before use. Sonication may aid in dissolution. |
Summary of Storage Condition Effects on Flavonoid Stability
The following table summarizes the general effects of various storage conditions on the stability of flavonoids, which can be extrapolated to this compound.
| Storage Parameter | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation.[2][10] | Store at controlled room temperature or refrigerated (2-8°C).[4][6] |
| Light | UV and visible light can cause significant degradation.[1][2] | Store in amber or opaque containers in the dark.[5] |
| Humidity | High humidity can lead to hydrolytic degradation.[5] | Store in a dry environment, possibly with desiccants.[5] |
| Oxygen | Oxygen can cause oxidative degradation.[1][2] | Store in tightly sealed containers; consider an inert atmosphere. |
| pH (in solution) | Flavonoids are generally more stable in acidic conditions than in neutral or alkaline solutions.[11] | For solutions, buffer to a slightly acidic pH if compatible with the application. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method allows for the quantification of this compound and the detection of its degradation products.
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol) at a known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a precisely weighed amount of the stored this compound sample in the same solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (B129727) or acetonitrile (B52724) (Solvent B).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector at a wavelength appropriate for this compound (e.g., determined by UV scan).
-
Injection Volume: 10 µL.[12]
-
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the stored sample and quantify the this compound peak area against the standard curve. The appearance of new peaks indicates the presence of degradation products.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is designed to predict the degradation pathways and intrinsic stability of this compound.[11]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the this compound solutions to a variety of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Heat the solid compound or a solution at 60°C for 48 hours.[5]
-
Photodegradation: Expose a solution to a light source (e.g., UV lamp) as per ICH Q1B guidelines.[5]
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC as described in Protocol 1 to assess the extent of degradation and identify major degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. From Harvest to Home: Safeguarding Liquid Plant Extracts with Proper Storage [greenskybio.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Optimizing Macurin Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Macurin concentration for in vitro assays. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in a laboratory setting.
Problem: this compound Precipitation in Cell Culture Media
Possible Causes:
-
Low Solubility: this compound has low aqueous solubility.
-
High Concentration: The concentration of the this compound stock solution or the final working concentration may be too high.
-
Solvent Issues: The choice of solvent and the final solvent concentration in the media can affect solubility.
Solutions:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[1][2][3][4]
-
Optimize DMSO Concentration: While DMSO aids solubility, high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v).[4] Always include a vehicle control (media with the same DMSO concentration) in your experiments.[4] For sensitive or primary cells, the final DMSO concentration should be kept at or below 0.1%.[3][4]
-
Preparation Technique:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Warm the solution gently and use sonication or vortexing to aid dissolution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. It is crucial to add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion, minimizing precipitation.
-
-
Solubility Enhancers: Consider the use of solubility-enhancing agents, such as cyclodextrins, if precipitation persists at the desired working concentration.
Problem: Inconsistent or Unexpected Assay Results
Possible Causes:
-
Compound Degradation: this compound, like many natural compounds, may be unstable under certain conditions (e.g., exposure to light, high temperatures, or specific components in the cell culture media).
-
Assay Interference: this compound may interfere with the assay itself. For example, in colorimetric assays like the MTT assay, the color of the compound can interfere with absorbance readings.
-
Variable Cell Conditions: Differences in cell passage number, confluency, and overall health can lead to variability in results.
Solutions:
-
Fresh Preparations: Prepare fresh this compound dilutions from a frozen stock for each experiment to minimize degradation.
-
Proper Storage: Store this compound stock solutions at -20°C or -80°C and protect them from light.
-
Assay-Specific Controls:
-
For colorimetric assays, include a "compound only" control (this compound in media without cells) to measure any intrinsic absorbance of this compound.
-
For fluorescence-based assays, check for any autofluorescence of this compound at the excitation and emission wavelengths used.
-
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure a uniform cell seeding density. Monitor cell morphology and viability before and during the experiment.
-
Optimize Incubation Time: The optimal incubation time with this compound can vary depending on the cell line and the endpoint being measured. A time-course experiment is recommended to determine the ideal duration of treatment.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in in vitro assays?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on studies of extracts from Maclura cochinchinensis, which contains this compound, a broad range of concentrations should be tested. For initial screening, a range of 1 µM to 100 µM is often a reasonable starting point.
Q2: How can I determine the optimal concentration of this compound for my specific cell line?
A2: A dose-response experiment is essential to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations (e.g., a serial dilution from 100 µM down to 0.1 µM) and measuring the desired effect (e.g., cell viability, inhibition of an inflammatory marker). The results can be used to calculate an IC50 value (the concentration that inhibits 50% of the measured activity), which is a key parameter for determining the potency of the compound.
Q3: What are the known biological activities of this compound that I can assay for?
A3: this compound has been reported to possess several biological activities, primarily based on studies of extracts from plants that contain it. These activities include:
-
Antioxidant activity: this compound can scavenge free radicals. This can be measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[6][7][8][9]
-
Anti-inflammatory activity: this compound may inhibit inflammatory pathways. This can be assessed by measuring the production of inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[10][11][12][13][14][15]
-
Anticancer activity: this compound may exhibit cytotoxic or anti-proliferative effects against cancer cells. Cell viability assays like the MTT, MTS, or resazurin (B115843) assays can be used to evaluate these effects.[16][17][18][19][20]
Q4: Which signaling pathways are potentially modulated by this compound?
A4: While direct studies on pure this compound are limited, related flavonoids and extracts containing this compound have been shown to modulate key signaling pathways involved in inflammation and cancer. It is plausible that this compound could affect:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation.[12][21][22][23] Inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.[24][25][26][27][28][29] Modulation of MAPK signaling is a target for many anticancer agents.
Further investigation through techniques like western blotting for key phosphorylated proteins in these pathways would be necessary to confirm this compound's specific effects.
Data Presentation
Table 1: Reported In Vitro Bioactivity of Maclura cochinchinensis Extracts (Containing this compound)
| Assay Type | Cell Line/System | Extract Type | IC50 Value | Reference |
| Anti-inflammatory | RAW 264.7 Macrophages (LPS-stimulated) | Heartwood Extract | Inhibition of pro-inflammatory mRNA | [20] |
| Antioxidant | DPPH Assay | 80% Ethanol and Methanol Extracts | - | [21] |
| Antioxidant | ABTS Assay | 80% Ethanol and Methanol Extracts | - | [21] |
Note: This table presents data from extracts of Maclura cochinchinensis, which contains this compound and other compounds. The IC50 values for pure this compound may differ.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all treatments and the vehicle control (typically ≤ 0.5%). Replace the old medium with the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4][15][30]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells. Plot the results to determine the IC50 value.
2. Anti-inflammatory (Nitric Oxide) Assay
This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reagent Assay:
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition by this compound.
3. Antioxidant (DPPH) Assay
This protocol assesses the free radical scavenging activity of this compound.
-
Reaction Setup: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[3]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[3]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 22. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.tocris.com [resources.tocris.com]
- 26. news-medical.net [news-medical.net]
- 27. Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. assaygenie.com [assaygenie.com]
- 30. [Studies on the mechanism of action of antibiotics in macroorganisma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Compound Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation of compounds, such as Macurin, in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and provide detailed protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is causing the precipitation of my compound (e.g., this compound) in the cell culture medium?
Precipitation of a compound in cell culture medium is a common issue that can arise from several factors. When a compound, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous environment of the cell culture medium, its solubility can decrease dramatically, leading to the formation of a solid precipitate. This phenomenon is often referred to as "solvent shock."[1] Other contributing factors can include the compound's intrinsic low water solubility, interactions with components in the medium such as salts and proteins, the pH of the medium, and the storage conditions of the supplemented media.[1][2][3]
Q2: How can precipitation of my compound affect my experimental results?
The formation of a precipitate significantly alters the effective concentration of the compound in your experiment. This means the actual concentration of the soluble, biologically active compound is unknown and lower than intended, which can lead to inaccurate and unreliable results, including a diminished or absent biological effect.[1] Precipitates can also be harmful to cell health by altering the media composition through the removal of nutrients and other essential components via processes like chelation.[3][4] Furthermore, visible precipitates can interfere with imaging-based assays.[3][4]
Q3: Is the precipitate I'm seeing definitely my compound?
While it is highly likely that the precipitate is your compound, other components in the cell culture medium can also precipitate. This can be caused by temperature shifts, changes in pH, or high concentrations of certain components.[2][3][4] For instance, temperature fluctuations can cause high-molecular-weight proteins from serum to fall out of solution.[3][4] Additionally, calcium salts are particularly prone to precipitation, especially in serum-free media.[2][3] If you observe precipitation in your control medium (without your compound), the issue lies with the medium itself.
Troubleshooting Guide: Preventing Compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing compound precipitation in your cell culture experiments.
Issue 1: Precipitate Forms Immediately Upon Diluting the Compound into the Medium
This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[1]
Solutions:
-
Stepwise Dilution: Instead of adding a highly concentrated stock solution directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution of the compound in a smaller volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of complete medium.[5][6]
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for your cells, typically below 0.5% (v/v).[6] A slightly higher, yet non-toxic, solvent concentration may help maintain the compound's solubility.[1] Always include a vehicle control with the same final solvent concentration in your experiments.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding your compound. Some compounds have better solubility at this temperature.[5][7]
-
Gentle Mixing: Add the compound stock solution dropwise to the medium while gently swirling the tube or plate to ensure rapid and even distribution, avoiding localized high concentrations.[7]
Issue 2: Precipitate Forms Over Time in the Incubator
This can be due to the compound's instability in the culture medium, interactions with media components, or changes in the medium's physicochemical properties over time.
Solutions:
-
pH Stability: Ensure the incubator's CO2 level is correctly calibrated for the bicarbonate concentration in your medium to maintain a stable physiological pH.[7] Fluctuations in pH can affect compound solubility.[6] The use of a medium supplemented with HEPES buffer can provide more stable pH control.[7][8]
-
Media Component Interactions: Components in serum can sometimes contribute to compound precipitation.[7] If your experimental design allows, consider reducing the serum concentration or using a serum-free medium. You can perform a preliminary test by dissolving your compound in the basal medium without supplements to see if a specific component is causing the issue.
-
Fresh Media Preparation: Prepare fresh media containing your compound for each experiment. Avoid storing media with the dissolved compound for extended periods.[1]
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution
-
Weigh out the appropriate amount of your compound (e.g., this compound) powder in a sterile microcentrifuge tube.
-
Add the required volume of a suitable solvent, such as DMSO, to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if it will be stored for an extended period.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubility Assessment in Cell Culture Medium
This protocol helps determine the approximate solubility limit of your compound in your specific cell culture medium.
-
Prepare a series of dilutions of your compound stock solution in the cell culture medium to be used in your experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation at different time points (e.g., 0, 2, 6, 24 hours) under a microscope.
-
The highest concentration that remains clear of precipitate is the approximate solubility limit for your experimental conditions.
Data Presentation
Table 1: Effect of Dilution Method on this compound Precipitation
| Final this compound Concentration (µM) | Direct Dilution (Precipitate Observed) | Stepwise Dilution (Precipitate Observed) |
| 1 | No | No |
| 5 | No | No |
| 10 | Yes (Immediate) | No |
| 20 | Yes (Immediate) | Yes (after 2 hours) |
| 50 | Yes (Immediate) | Yes (Immediate) |
Table 2: Influence of Final DMSO Concentration on this compound Solubility (at 20 µM)
| Final DMSO Concentration (%) | Precipitate Observed after 24 hours |
| 0.05 | Yes |
| 0.1 | No |
| 0.2 | No |
| 0.5 | No |
Visualizations
Caption: A recommended workflow for preparing and using a compound in cell culture to minimize precipitation.
Caption: A decision tree for troubleshooting the cause of compound precipitation in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Navigating Macurin in Your Research: A Technical Support Guide to Minimize Off-Target Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Macurin in experiments while minimizing its off-target effects. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure data accuracy and reproducibility.
This compound, a flavonoid found in various plants, is recognized for its diverse biological activities, including antioxidant and anti-cancer properties. However, like many natural compounds, its polypharmacological nature can lead to off-target effects, influencing multiple cellular pathways simultaneously. Understanding and mitigating these effects is crucial for elucidating its precise mechanism of action and for the development of targeted therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of this compound?
A1: this compound is primarily known for its potent antioxidant and anti-tyrosinase activities. It can directly scavenge reactive oxygen species (ROS) and inhibit the tyrosinase enzyme, a key player in melanin (B1238610) synthesis. Additionally, emerging research suggests that this compound can act as a topoisomerase inhibitor, interfering with DNA replication and repair in cancer cells.
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
A2: The off-target effects of this compound are often linked to its dual role as both an antioxidant and a pro-oxidant, which is concentration-dependent. At lower concentrations, it typically exhibits antioxidant properties, while at higher concentrations, it can induce ROS production in certain cancer cell lines. This switch in activity can lead to unintended cellular responses. Furthermore, due to the structural similarity of ATP-binding pockets across the human kinome, this compound may interact with various kinases, leading to the modulation of unintended signaling pathways.
Q3: How can I minimize the off-target effects of this compound in my cell-based assays?
A3: To minimize off-target effects, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental endpoint. Using the lowest effective concentration that elicits the desired on-target effect is key. Additionally, including appropriate controls, such as vehicle-treated cells and cells treated with a known specific inhibitor for the pathway of interest, will help differentiate on-target from off-target effects.
Q4: I am observing inconsistent results between experiments with this compound. What could be the cause?
A4: Inconsistent results can stem from several factors related to this compound's stability and solubility. This compound can be unstable in cell culture media over long incubation periods. It is advisable to prepare fresh stock solutions and replenish the media with freshly diluted this compound for long-term experiments. Precipitation of this compound in the culture media can also lead to variability. Ensuring the final DMSO concentration is low (typically ≤0.1%) and that the compound is fully dissolved before adding it to the cells can help mitigate this.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity in non-target cell lines | This compound concentration is too high, leading to pro-oxidant effects and general cytotoxicity. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Use concentrations at or below the IC50 for mechanistic studies. |
| Unexpected activation or inhibition of a signaling pathway | Off-target kinase inhibition. | - Profile this compound against a kinase panel to identify potential off-target interactions.- Use a structurally different inhibitor for the same primary target to confirm if the observed phenotype is on-target.- Perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase. |
| Contradictory results (antioxidant vs. pro-oxidant effects) | The effect is concentration-dependent and cell-type specific. | - Carefully determine the concentration range where this compound acts as an antioxidant versus a pro-oxidant in your specific cell model.- Measure intracellular ROS levels at different concentrations and time points. |
| This compound precipitates in the cell culture medium | Poor solubility in aqueous solutions. | - Prepare a high-concentration stock solution in DMSO.- Pre-warm the culture medium to 37°C before adding the this compound stock solution.- Add the stock solution dropwise while gently vortexing the medium.- Ensure the final DMSO concentration does not exceed 0.1%. |
| Loss of this compound activity over time in long-term experiments | Degradation of the compound in the culture medium. | - Prepare fresh this compound solutions for each experiment.- For experiments longer than 24-48 hours, replenish the medium with freshly diluted this compound every 24 hours. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against various targets.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | ~50 | [1] |
| A549 | Non-Small-Cell Lung Cancer | ~25 | [2] |
| HTB-26 | Breast Cancer | 10-50 | [3] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [3] |
Table 2: Known and Potential Off-Target Interactions of this compound
| Target Class | Specific Target(s) | Potential Effect | Notes |
| Kinases | p38 MAPK, JNK, FAK, AKT, Src, ERK | Modulation of signaling pathways | This compound can activate p38 and inhibit JNK, FAK, AKT, and Src/ERK pathways in a context-dependent manner.[1][2] |
| Other Enzymes | Topoisomerases | Inhibition of DNA replication and repair | Potential mechanism for anti-cancer effects. |
| Other Proteins | - | - | Further research is needed to identify other direct binding partners. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Replace the old medium with 100 µL of the this compound dilutions (including a vehicle control with DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated or total protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol allows for the quantification of intracellular ROS levels following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound for the desired duration. Include a positive control (e.g., H2O2) and a vehicle control.
-
Probe Loading: After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
This compound's Dual Role in Redox Signaling
Caption: Concentration-dependent dual role of this compound in cellular redox balance.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Signaling Pathways Modulated by this compound
Caption: Overview of key signaling pathways modulated by this compound in cancer cells.
References
addressing autofluorescence of Macurin in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the autofluorescence of Macurin during imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
A1: this compound is a natural flavonoid, specifically a flavonol, extracted from the heartwood of trees from the Artocarpus genus (e.g., jackfruit) and other plants in the Moraceae family.[1][2][3] Like many flavonoids and other phenolic compounds, this compound has an intrinsic ability to fluoresce, a phenomenon known as autofluorescence.[4][5] This occurs because its molecular structure contains aromatic rings and conjugated double bonds that absorb light energy and re-emit it at a longer wavelength.[4][6]
Q2: How can this compound's autofluorescence interfere with my imaging experiments?
A2: Autofluorescence from this compound can be a significant source of background noise in fluorescence microscopy. This background signal can obscure the signal from your specific fluorescent probes (e.g., fluorescently labeled antibodies or dyes), making it difficult to distinguish your target of interest.[7] This is particularly problematic if the emission spectrum of this compound overlaps with that of your chosen fluorophore. Based on the spectral properties of similar flavonols, this compound is likely excited by UV-to-blue light (approximately 365-490 nm) and emits light in the green-to-yellow range (approximately 450-550 nm).[4][5][8]
Q3: What are the primary strategies to address this compound's autofluorescence?
A3: There are three main approaches to mitigate autofluorescence from compounds like this compound:
-
Methodological Adjustments: This involves optimizing your experimental setup, such as choosing fluorophores with emission spectra that do not overlap with this compound's autofluorescence.
-
Chemical Quenching: This strategy uses chemical reagents to reduce the fluorescence of this compound.
-
Photobleaching: This involves deliberately exposing the sample to intense light to destroy the fluorescent properties of this compound before imaging your probe.
Troubleshooting Guide
Problem 1: High background fluorescence in the green/yellow channel is obscuring my signal.
-
Possible Cause: Autofluorescence from this compound is likely interfering with your signal, especially if you are using a green-emitting fluorophore like GFP or FITC.
-
Solutions:
-
Option A: Switch to a Red or Far-Red Fluorophore: The simplest solution is to use a fluorescent probe that emits light in the red or far-red region of the spectrum (typically above 600 nm), where flavonoid autofluorescence is minimal.[5]
-
Option B: Chemical Quenching with Sudan Black B (SBB): SBB is a lipophilic dye that can effectively quench autofluorescence from various sources.
-
Option C: Photobleaching: Expose your sample to high-intensity light before labeling with your fluorescent probe. This can permanently destroy the autofluorescent properties of this compound.[9]
-
Problem 2: I am unsure if the signal I'm seeing is from my probe or from this compound.
-
Possible Cause: Spectral overlap between your probe's emission and this compound's autofluorescence.
-
Solution:
-
Run an Unstained Control: Prepare a sample that includes this compound but not your fluorescent probe. Image this sample using the same settings as your experimental samples. Any signal you detect in the unstained control is due to autofluorescence. This will help you determine the intensity and spectral characteristics of the background signal.
-
Problem 3: My chemical quenching agent is also reducing the signal from my fluorescent probe.
-
Possible Cause: Some quenching agents can have a broad effect and may also quench the fluorescence of your probe.
-
Solutions:
-
Apply Quencher Before Staining: If your experimental design allows, apply the quenching agent and wash it out thoroughly before incubating with your fluorescently labeled antibody or probe.
-
Optimize Quencher Concentration and Incubation Time: Reduce the concentration of the quenching agent or the incubation time to find a balance where autofluorescence is reduced without significantly impacting your specific signal.
-
Consider a Different Quenching Agent: Different quenching agents have different mechanisms and may be more or less harsh on your specific fluorophore. Refer to the table below for a comparison of common quenching agents.
-
Quantitative Data Summary
The following table summarizes the effectiveness of various autofluorescence quenching methods. Note that the efficacy can be tissue and compound-specific.
| Quenching Method | Target Autofluorescence Source | Reported Reduction Efficiency | Potential Drawbacks |
| Sudan Black B | Lipofuscin, general autofluorescence | High (e.g., 82-88%) | Can introduce a dark precipitate; may have some residual fluorescence in the far-red. |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Moderate to High | Can damage tissue and epitopes; results can be variable. |
| Photobleaching | General endogenous fluorophores | High | Can be time-consuming; may affect antigenicity if performed after antibody labeling.[9] |
| Commercial Kits | Broad-spectrum | High (e.g., 70-95%) | Can be costly. |
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Quenching
-
After your final staining step with your fluorescent probe, wash the sample with PBS.
-
Prepare a 0.1% (w/v) solution of SBB in 70% ethanol (B145695).
-
Incubate your sample in the SBB solution for 10-20 minutes at room temperature in the dark.
-
Briefly rinse with 70% ethanol to remove excess SBB.
-
Wash thoroughly with PBS until no more color is seen leaching from the sample.
-
Mount your sample and proceed with imaging.
Protocol 2: Photobleaching
-
Before incubating your sample with any fluorescent probes, place it on the microscope stage.
-
Expose the sample to a high-intensity, broad-spectrum light source (e.g., a mercury lamp or LED) for 1-2 hours.[9] The exact duration may require optimization.
-
After photobleaching, proceed with your standard staining protocol.
Visualizations
References
- 1. microbiochemjournal.com [microbiochemjournal.com]
- 2. japsonline.com [japsonline.com]
- 3. Moraceae - Wikipedia [en.wikipedia.org]
- 4. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing HPLC for Macurin Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of macurin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize this compound peak resolution and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for HPLC analysis of this compound?
A1: For this compound analysis, a reversed-phase HPLC method is most common. A good starting point involves a C18 column with a gradient elution using an acidified aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is typically performed using a UV-Vis or Diode Array Detector (DAD).
Q2: Which column is best suited for this compound separation?
A2: C18 columns are the most widely used stationary phases for the analysis of flavonoids like this compound due to their ability to separate compounds based on hydrophobicity.[1][2] Standard dimensions such as 250 mm x 4.6 mm with 5 µm particles are common, though shorter columns with smaller particles (e.g., 150 mm x 2.1 mm, <3 µm) can be used for faster analysis on UHPLC systems.
Q3: What is the optimal detection wavelength for this compound?
A3: Flavonoids typically exhibit strong UV absorbance. While a specific UV-Vis spectrum for pure this compound will provide the absolute maximum absorbance (λmax), a wavelength of around 260 nm is a good starting point for detection, as related compounds from its plant source, Cudrania tricuspidata, are effectively monitored at this wavelength.[3] Wavelengths between 220 nm and 370 nm have been used for various flavonoids, so running a full spectral scan with a DAD is recommended during method development to determine the optimal wavelength for sensitivity and specificity.[4][5]
Q4: My this compound peak is showing significant tailing. What are the common causes and solutions?
A4: Peak tailing is a common issue in flavonoid analysis. It can be caused by several factors, including secondary interactions with the column, column overload, or mobile phase issues.
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Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the column can interact with the polar hydroxyl groups of this compound, causing tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound, leading to poor peak shape.
-
Solution: Adjust the pH of the aqueous mobile phase. An acidic pH (typically 2.5-3.5) is generally preferred for flavonoids.
-
Q5: I am seeing poor resolution between my this compound peak and another peak. How can I improve it?
A5: Improving resolution involves manipulating the efficiency, selectivity, or retention factor of your separation.
-
Adjust the Gradient: Make the gradient shallower (i.e., slow down the rate of increase of the organic solvent). This provides more time for compounds to interact with the stationary phase, often improving the separation of closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties, which may resolve the co-eluting peaks.
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency. However, it can also change selectivity, so it should be tested systematically (e.g., in 5°C increments from 25°C to 40°C).
-
Change Column Chemistry: If other options fail, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a C8 column, which will offer different selectivity.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during this compound analysis.
Guide 1: Poor Peak Shape (Tailing & Fronting)
Peak shape is a critical system suitability parameter. The diagram below outlines a decision-making process for troubleshooting common peak shape issues.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Data & Methodologies
Table 1: Recommended HPLC Parameters for Flavonoid Analysis from Cudrania tricuspidata
This table summarizes effective parameters from published methods for analyzing flavonoids in Cudrania tricuspidata, the primary source of this compound. These serve as excellent starting points for method development.
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent C18 (150 mm x 4.6 mm, 5 µm)[4] | Shim-pack velox C18 (50 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[4] | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Methanol[4] | Acetonitrile[3] |
| Gradient | 35-50% B (0-15 min), 50-65% B (15-30 min)[4] | 40% B (0-2 min), 40-80% B (2-18 min)[3] |
| Flow Rate | 1.0 mL/min[4] | 0.3 mL/min[3] |
| Column Temp. | 30 °C[4] | 30 °C[3] |
| Detection λ | 290 nm / 365 nm[4] | 260 nm[3] |
| Injection Vol. | 10 µL | 1 µL[3] |
Experimental Protocols
Protocol 1: General Method Development Workflow
This protocol describes a systematic workflow for developing a robust HPLC method for this compound analysis, from initial setup to optimization.
Caption: A workflow diagram for HPLC method development and optimization.
Protocol 2: Sample Preparation from Plant Material (Cudrania tricuspidata)
Accurate analysis begins with proper sample preparation. This protocol outlines a standard procedure for extracting flavonoids from plant tissue.
-
Drying and Grinding: Dry the plant material (e.g., leaves, fruit) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine, homogenous powder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a flask.
-
Add 25 mL of an appropriate solvent. An 80% ethanol (B145695) solution is often effective for extracting flavonoids.[7]
-
Use an ultrasonic bath for 30-60 minutes to facilitate extraction.
-
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC column.
-
Dilution: Dilute the filtered extract with the initial mobile phase composition to ensure the this compound concentration falls within the linear range of the calibration curve. This also minimizes solvent mismatch effects during injection.
References
- 1. hplcchina.com [hplcchina.com]
- 2. learnaboutpharma.com [learnaboutpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. [Simultaneous determination of four flavones in root and stem of Cudrania tricuspidata and C. cochinchinensis by HPLC-DAD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Managing Macurin Integrity in Experimental Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Macurin during sample preparation. The following troubleshooting guides and FAQs address common issues to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a polyphenolic compound, specifically a flavanonol, found in various plants. Like many flavonoids, this compound is susceptible to degradation when exposed to common experimental conditions such as non-optimal pH, light, heat, and oxygen.[1][2][3][4][5] This degradation can result in the loss of its biological activity and the formation of unknown artifacts, leading to inaccurate quantification and misinterpretation of experimental data.[3][4]
Q2: What are the primary factors that cause this compound degradation?
The degradation of this compound and other flavonoids is primarily caused by the following factors:
-
Oxidation: The polyphenolic structure of this compound is prone to oxidation, a process accelerated by oxygen, light, and the presence of metal ions.[1][3][4][6][7][8]
-
pH: Flavonoids are generally most stable in a slightly acidic to neutral environment (pH 4-7).[9] Alkaline conditions (pH > 7) can significantly promote degradation.[3][10][11][12]
-
Temperature: Elevated temperatures during procedures like extraction or solvent evaporation can increase the rate of chemical degradation.[3][4][13][14]
-
Light Exposure: Exposure to both UV and visible light can induce photodegradation.[1][3][4][15][16][17]
-
Enzymatic Degradation: When working with fresh plant material, endogenous enzymes can degrade flavonoids if samples are not handled properly after harvesting.[13]
Q3: How can I visually detect if my this compound solution is degrading?
A common sign of flavonoid degradation is a visible color change in the solution. Often, a colorless or pale yellow solution of a flavonoid will turn yellow, brown, or even reddish-brown upon degradation due to the formation of oxidized polymeric products. However, significant degradation can occur without a noticeable color change, making analytical validation crucial.
Q4: How can I minimize oxidation during sample preparation?
To minimize oxidation, it is critical to limit the sample's exposure to oxygen. This can be achieved through several methods:
-
Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas like nitrogen or argon, or by sonication under a vacuum.[3][4]
-
Work Under an Inert Atmosphere: Whenever feasible, perform extractions and sample handling steps in a glove box or under a gentle stream of nitrogen gas.[3][4]
-
Add Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help protect this compound from oxidative damage.[3][4][6]
-
Use Chelating Agents: Adding a chelating agent like EDTA can sequester metal ions that catalyze oxidative reactions.[4]
Q5: What is the optimal pH range for working with this compound?
Flavonoids are typically more stable in slightly acidic to neutral solutions.[9] It is recommended to maintain the pH of your solutions between 4 and 7.[4][9] If your experimental protocol requires a pH outside this range, you should minimize the time this compound is exposed to these conditions.[4] For analytical procedures like HPLC, the mobile phase should be slightly acidic (e.g., containing 0.1% formic acid or acetic acid) to maintain stability on-column.[3]
Q6: What is the best way to store this compound samples?
Proper storage is critical for preventing degradation over time.
-
Short-term Storage: Keep extracts and solutions at 4°C in the dark.[3]
-
Long-term Storage: For long-term storage, samples should be stored at -20°C or ideally -80°C.[3][4][18]
-
Protection from Light and Air: Always store samples in amber-colored vials to protect them from light.[3][4] Before sealing the vial for long-term storage, flush the headspace with nitrogen or argon to remove oxygen.[3] If storing a stock solution, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the preparation of this compound samples.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Solution changes color (e.g., turns yellow/brown) | Oxidation and/or pH-induced degradation. | 1. Prepare fresh solutions using degassed solvents. 2. Add an antioxidant (e.g., 0.1% w/v ascorbic acid) to the solvent.[3] 3. Verify the pH of the solution and adjust to a slightly acidic range (pH 4-7) if necessary.[4][9] 4. Protect the solution from light at all times.[4] |
| Unexpected peaks in HPLC/LC-MS chromatogram | Formation of degradation products. | 1. Prepare a fresh sample immediately before analysis, taking all stability precautions. 2. Ensure the mobile phase is slightly acidic (e.g., contains 0.1% formic acid).[3] 3. Check the stability of your stock solution; it may have degraded over time. Prepare a fresh stock solution.[4] |
| Low recovery or yield after extraction | Degradation during the extraction process. | 1. If using heat, lower the extraction temperature.[3] Consider non-thermal methods like ultrasonic or microwave-assisted extraction. 2. Add an antioxidant to the extraction solvent.[3][4] 3. Ensure the extraction is performed away from direct light.[4][13] 4. Use silanized glassware to minimize adsorption of the analyte to surfaces.[3] |
| Inconsistent results between experiments | Degradation of stock solution or variable degradation during sample prep. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] 2. Prepare fresh stock solutions more frequently and store them at -80°C.[4][18] 3. Standardize your sample preparation workflow to ensure all samples are handled under the same conditions (time, temperature, light exposure). |
Data on Flavonoid Stability
While specific quantitative degradation data for this compound is limited, the following table, adapted from a study on flavonoids in Centella asiatica, illustrates how different sample preparation methods can significantly impact flavonoid content. Freeze-drying is shown to be the most effective method for preserving these compounds.[19]
Table 1: Effect of Different Drying Methods on Total Flavonoid Degradation
| Drying Method | Percent Degradation (%) | Stability Outcome |
| Freeze Drying | 73% | Lowest Degradation |
| Vacuum Oven Drying | 87.6% | Moderate Degradation |
| Air Oven Drying | 97% | Highest Degradation |
Data adapted from Zainol et al. (2008) on flavonoids in Centella asiatica.[19] The percentage indicates the total loss of flavonoids compared to the fresh sample. This data is illustrative for the flavonoid class, and specific results for this compound may vary.
Recommended Experimental Protocol
Stabilized Extraction of this compound from Plant Material
This protocol outlines a method for extracting this compound from a dried plant matrix while minimizing degradation.
1. Materials and Reagents:
-
Dried and powdered plant material
-
Extraction Solvent: 80% Methanol (B129727) (HPLC grade) in water
-
Stabilizers: Ascorbic acid, EDTA
-
Inert gas (Nitrogen or Argon)
-
Amber-colored glassware (beakers, flasks)
-
Silanized vials for storage
-
Sonicator or orbital shaker
-
Centrifuge
-
0.22 µm Syringe filter (PTFE or other compatible material)
2. Preparation of Stabilized Extraction Solvent:
-
Prepare the 80% methanol solution.
-
Degas the solvent by sparging with nitrogen gas for 15-20 minutes or by sonicating under vacuum for 10 minutes.
-
To the degassed solvent, add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.05% (w/v). Mix until fully dissolved. Prepare this solvent fresh before each extraction.
3. Extraction Procedure:
-
Perform all steps under dim light or in a fume hood with the sash lowered to block ambient light.
-
Weigh 1 gram of the dried, powdered plant material into an amber-colored flask.
-
Add 20 mL of the stabilized extraction solvent to the flask.
-
Flush the headspace of the flask with nitrogen gas and seal it tightly.
-
Place the flask in a sonicator bath for 30 minutes at a controlled temperature (do not exceed 30°C). Alternatively, place it on an orbital shaker at room temperature for 2 hours.
-
After extraction, transfer the mixture to a centrifuge tube.
-
Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the solid plant material.
-
Carefully decant the supernatant (the extract) into a clean, amber-colored flask.
4. Sample Finalization and Storage:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
For immediate analysis, transfer the filtered extract to an amber HPLC vial.
-
For storage, transfer the extract into a silanized, amber-colored storage vial. Flush the headspace with nitrogen gas before sealing tightly with a PTFE-lined cap.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting this compound degradation issues during your experiments.
Caption: Troubleshooting workflow for this compound sample degradation.
References
- 1. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyphenols as Antioxidants for Extending Food Shelf-Life and in the Prevention of Health Diseases: Encapsulation and Interfacial Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. extractionmagazine.com [extractionmagazine.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 15. The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ifrj.upm.edu.my [ifrj.upm.edu.my]
Technical Support Center: Prevention of Phenolic Compound Oxidation in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of phenolic compounds in your experimental setups, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is phenolic compound oxidation and why is it a problem in my experiments?
A1: Phenolic compound oxidation is a chemical process where phenols lose electrons, often initiated by factors like oxygen, light, metal ions, or high pH. This process converts phenols into quinones and other polymeric byproducts.[1] These oxidation products are often colored (leading to pink or brown solutions) and can be highly reactive.[2] In experimental settings, this is problematic because it can:
-
Reduce the purity and concentration of your phenolic compound of interest.
-
Generate reactive species that can damage other molecules in your sample, such as nucleic acids and proteins.[2]
-
Inhibit or alter the activity of enzymes , such as DNA polymerase in PCR, leading to inaccurate results.[3][4]
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Interfere with downstream applications like sequencing, cloning, and enzyme kinetics assays.[5]
Q2: What are the common signs that my phenolic compound is oxidizing?
A2: The most common visual indicator of phenol (B47542) oxidation is a change in color. A pure phenol solution is typically colorless. The appearance of a pink, red, yellow, or brown tint suggests the formation of quinones and other oxidation byproducts.[2] For solid phenolic compounds, discoloration of the crystals can also indicate oxidation.
Q3: What are the primary factors that promote the oxidation of phenolic compounds?
A3: Several factors can accelerate the oxidation of phenolic compounds in a laboratory setting:
-
Exposure to Oxygen: Atmospheric oxygen is a primary oxidizing agent.
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidation reactions.
-
High pH: Alkaline conditions (pH > 7) can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[6]
-
Presence of Metal Ions: Transition metal ions, such as copper and iron, can catalyze oxidation reactions.[6]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[7][8]
-
Presence of Oxidizing Enzymes: Enzymes like polyphenol oxidases (PPOs) and peroxidases can enzymatically oxidize phenols.[3][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving phenolic compounds.
| Problem | Possible Cause | Solution |
| Phenol solution has turned pink/brown. | Oxidation of phenol due to exposure to air, light, or high pH. | 1. Check pH: Ensure the pH of buffered phenol solutions is appropriate for your application (e.g., pH ~8.0 for DNA extraction, slightly acidic for RNA extraction).[2]2. Discard if heavily discolored: A significant color change indicates substantial oxidation, and the solution should be discarded to avoid compromising your experiment.[2]3. Redistill: For crystalline phenol that is discolored, redistillation can remove oxidation products before preparing solutions.[2] |
| Low yield of DNA/RNA after extraction. | The phenol solution may be at the wrong pH. At acidic pH, DNA can partition into the organic phase. | For DNA extraction, ensure your phenol solution is equilibrated to a pH of approximately 8.0. For RNA extraction, an acidic pH (around 4.5-5.0) is required to retain RNA in the aqueous phase.[7] |
| Inhibition or inconsistent results in enzyme assays. | The phenolic substrate or a phenolic compound in your sample may be oxidizing, and the oxidation products (quinones) are inhibiting the enzyme. | 1. Use fresh solutions: Prepare phenolic substrate solutions fresh before each experiment.2. Work under an inert atmosphere: If the substrate is highly sensitive, perform the assay in a glove box or use solutions sparged with nitrogen or argon.3. Add a chelating agent: Include a chelating agent like EDTA in your buffers to sequester metal ions that can catalyze oxidation.4. Optimize pH: Conduct the assay at the optimal pH for both enzyme activity and phenol stability. |
| Poor performance in PCR (low or no amplification). | Contamination of the DNA sample with oxidized phenol. Quinones, the oxidation products of phenol, can damage DNA and inhibit Taq polymerase. | 1. Ensure complete removal of phenol: After phenol-chloroform extraction, perform an ethanol (B145695) precipitation step to remove residual phenol.2. Use high-quality, stabilized phenol: Prepare or purchase high-purity, buffered phenol containing antioxidants for your extractions. |
| Discoloration of a synthetic reaction mixture containing a phenolic compound. | Oxidation of the phenolic reactant or product. | 1. Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the reaction.[1]2. Add an antioxidant: If compatible with your reaction chemistry, add a small amount of an antioxidant like BHT.[1]3. Use deoxygenated solvents: Deoxygenate solvents by sparging with an inert gas or by the freeze-pump-thaw method. |
Data Presentation: Efficacy of Preventive Measures
The stability of phenolic compounds can be significantly enhanced by various additives and storage conditions. The following tables summarize the effectiveness of these measures.
Table 1: Shelf-Life of Phenol Solutions under Different Storage Conditions
| Phenol Solution Type | Storage Conditions | pH | Antioxidant | Estimated Shelf-Life |
| Crystalline Phenol | 2-8°C, under nitrogen, protected from light | N/A | None | 3-6 months[6] |
| Water-Saturated Phenol | 2-8°C, protected from light | ~4.7-5.5 | None | 3-6 months[6] |
| Buffer-Saturated Phenol | 2-8°C, protected from light | 8.0 | None | ~1 month[6][10] |
| Buffer-Saturated Phenol | 2-8°C, protected from light | 8.0 | 0.1% 8-Hydroxyquinoline (B1678124) | Up to 6 months[11] |
| Phenol:Chloroform:Isoamyl Alcohol (25:24:1) | 2-8°C, protected from light | 6.7 | None | 2 years[11] |
| Phenol:Chloroform:Isoamyl Alcohol (25:24:1) with Equilibration Buffer | 2-8°C, protected from light | 8.0 | Present in buffer | 6 months[11] |
| Phenol:Chloroform:Isoamyl Alcohol (25:24:1) with Equilibration Buffer | -20°C, protected from light | 8.0 | Present in buffer | >1 year[11] |
Table 2: Common Antioxidants for Stabilizing Phenolic Compounds
| Antioxidant | Typical Concentration | Mechanism of Action | Common Applications |
| 8-Hydroxyquinoline | 0.1% (w/v) | Acts as an antioxidant and a weak chelator of metal ions. | Nucleic acid extraction (phenol-chloroform). |
| Butylated Hydroxytoluene (BHT) | 0.01-0.1% | A radical scavenger that terminates free-radical chain reactions. | Organic synthesis, storage of phenolic compounds.[1] |
| Butylated Hydroxyanisole (BHA) | 0.01-0.1% | Similar to BHT, acts as a radical scavenger. | Food preservation, storage of phenolic compounds.[1] |
| Sodium Metabisulfite/Bisulfite | Varies | Scavenges dissolved oxygen. | Aqueous solutions, workup procedures in synthesis.[1] |
| Ascorbic Acid (Vitamin C) | Varies | A reducing agent that can prevent oxidation. | Food and pharmaceutical applications.[1] |
Experimental Protocols
Protocol 1: Preparation of Tris-Equilibrated Phenol (pH 8.0) for DNA Extraction
This protocol describes the preparation of a stabilized phenol solution suitable for the purification of DNA.
Materials:
-
Crystalline or redistilled phenol
-
8-hydroxyquinoline
-
1 M Tris-HCl, pH 8.0
-
0.1 M Tris-HCl, pH 8.0
-
Sterile, nuclease-free water
Procedure:
-
Melting the Phenol: In a chemical fume hood, melt the crystalline phenol by placing the bottle in a 65°C water bath.
-
Adding Antioxidant: Once the phenol is completely melted, add 8-hydroxyquinoline to a final concentration of 0.1% (w/v). For example, add 0.1 g of 8-hydroxyquinoline to 100 mL of melted phenol. Mix until dissolved.
-
First Equilibration: Add an equal volume of 1 M Tris-HCl (pH 8.0) to the melted phenol. Stir for 15 minutes. Allow the phases to separate. The aqueous phase (Tris buffer) will be on top. Carefully aspirate and discard the upper aqueous layer.
-
Second Equilibration: Add an equal volume of 0.1 M Tris-HCl (pH 8.0) to the phenol. Stir for 15 minutes and allow the phases to separate. Aspirate and discard the upper aqueous layer.
-
Repeat and pH Check: Repeat the wash with 0.1 M Tris-HCl (pH 8.0) until the pH of the aqueous phase is approximately 8.0 (check with pH paper).
-
Storage: After the final wash, leave a small layer of 0.1 M Tris-HCl (pH 8.0) on top of the phenol. Store the equilibrated phenol in a light-protected bottle at 2-8°C. The solution is stable for up to one month.[6]
Protocol 2: Preventing Phenolic Substrate Oxidation in an Enzyme Kinetics Assay (Example: Peroxidase Assay)
This protocol provides a general framework for minimizing the oxidation of a phenolic substrate in an enzyme kinetics assay.
Materials:
-
Enzyme (e.g., Horseradish Peroxidase)
-
Phenolic substrate (e.g., guaiacol, pyrogallol)
-
Buffer at the optimal pH for the enzyme
-
Deoxygenated water/buffer (prepared by sparging with nitrogen or argon for 30 minutes)
-
(Optional) Chelating agent (e.g., EDTA)
-
(Optional) Inert gas (nitrogen or argon) supply
Procedure:
-
Prepare Fresh Substrate Solution: Dissolve the phenolic substrate in deoxygenated buffer immediately before use. Keep the solution on ice and protected from light.
-
Deoxygenate Buffers: All buffers used in the assay should be deoxygenated to minimize dissolved oxygen.
-
(Optional) Add Chelating Agent: If metal-catalyzed oxidation is a concern, include a chelating agent like EDTA (e.g., 1 mM) in the reaction buffer.
-
Perform Assay under Inert Atmosphere (for highly sensitive compounds): a. If possible, conduct the entire experiment in a glove box under a nitrogen or argon atmosphere. b. Alternatively, for cuvette-based assays, gently flush the headspace of the sealed cuvette with inert gas before initiating the reaction.
-
Initiate the Reaction: Add the enzyme to the reaction mixture containing the phenolic substrate and any other necessary reagents.
-
Monitor the Reaction: Immediately begin monitoring the reaction progress (e.g., change in absorbance) using a spectrophotometer.
-
Run Controls: Include control reactions without the enzyme to measure the rate of non-enzymatic oxidation of the substrate under the assay conditions. Subtract this background rate from the enzyme-catalyzed rate.
Visualizations
Caption: General pathway of phenolic compound oxidation.
Caption: Interference of oxidized phenols in PCR workflow.
References
- 1. The effect of pH, temperature and concentration on electrooxidation of phenol. | Semantic Scholar [semanticscholar.org]
- 2. Measurement of Peroxiredoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of quinone derivatives, such as 1,4-naphthoquinone, on DNA polymerase inhibition and anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue [bio-protocol.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. The effect of pH, temperature and concentration on electrooxidation of phenol [periodicos.capes.gov.br]
- 8. openjournalsnigeria.org.ng [openjournalsnigeria.org.ng]
- 9. benchchem.com [benchchem.com]
- 10. Phenol shelf life - Molecular Biology [protocol-online.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
determining the optimal pH for Macurin activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with macurin. The following information will help you determine the optimal pH for this compound activity in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity has not been definitively established in the scientific literature and can vary depending on the specific activity being assayed (e.g., antioxidant, anti-cancer, enzyme inhibition). The activity of flavonoids like this compound is highly dependent on the pH of the environment, which influences their chemical stability and ionization state. Therefore, it is crucial to determine the optimal pH empirically for your specific experimental conditions.
Q2: How does pH affect the stability of this compound?
A2: While specific data on this compound is limited, related flavonoid compounds often show pH-dependent stability. For instance, some flavonoids are more stable in acidic to neutral conditions and may degrade in alkaline environments. It is recommended to perform stability studies of this compound across a range of pH values to ensure the reliability of your activity assays.
Q3: Can the optimal pH for this compound's antioxidant activity differ from its anti-cancer activity?
A3: Yes, it is possible. The mechanism of action for different biological activities of this compound may have different pH optima. For example, the radical scavenging activity of a flavonoid might be optimal at a pH where it can readily donate a proton, while its effect on a specific signaling pathway might be optimal at a physiological pH that ensures proper cell function and target engagement.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. It activates the p38 signaling pathway while inhibiting the c-Jun N-terminal kinase (JNK), focal-adhesion kinase (FAK), AKT, and c-Myc signaling pathways[1].
Troubleshooting Guide
Q1: I am observing inconsistent results in my this compound activity assays at different pH values. What could be the cause?
A1: Inconsistent results can arise from several factors:
-
This compound Instability: this compound may be degrading at certain pH values. Consider performing a stability study by incubating this compound at the different pH values for the duration of your assay and then analyzing its integrity, for example, by HPLC.
-
Buffer Effects: The type of buffer used can influence the activity. Ensure you are using appropriate buffers for each pH value and that the buffer components do not interfere with your assay.
-
Precipitation: this compound may precipitate out of solution at certain pH values. Visually inspect your samples and consider measuring the absorbance of a this compound solution at different pHs to check for precipitation.
Q2: My this compound solution changes color at different pH values. Is this normal?
A2: Yes, this is normal for many flavonoids. The color change is often indicative of a change in the ionization state of the molecule, which can be influenced by pH. This change in ionization can also affect the compound's biological activity.
Q3: How do I choose the appropriate pH range to test for my experiment?
A3: The choice of pH range depends on the nature of your experiment.
-
For biochemical assays (e.g., enzyme inhibition, antioxidant assays): A broad range from acidic to alkaline (e.g., pH 3 to 10) is recommended to identify the optimal pH.
-
For cell-based assays: The pH range should be close to physiological conditions (e.g., pH 6.8 to 7.8) to ensure cell viability. Drastic changes in the pH of cell culture media can induce stress and affect cell health, confounding your results.
Data Presentation
The quantitative data from your experiments to determine the optimal pH for this compound activity should be summarized in a clear and structured table. Below is a hypothetical example for an antioxidant activity assay.
| pH | Buffer System | This compound Concentration (µM) | Antioxidant Activity (%) (Mean ± SD) |
| 4.0 | Acetate Buffer | 50 | 35.2 ± 2.1 |
| 5.0 | Acetate Buffer | 50 | 55.8 ± 3.5 |
| 6.0 | Phosphate (B84403) Buffer | 50 | 75.4 ± 4.2 |
| 7.0 | Phosphate Buffer | 50 | 88.9 ± 3.9 |
| 7.4 | Phosphate Buffer | 50 | 92.1 ± 2.8 |
| 8.0 | Tris Buffer | 50 | 78.6 ± 4.5 |
| 9.0 | Tris Buffer | 50 | 58.3 ± 3.7 |
Experimental Protocols
Protocol: Determination of Optimal pH for this compound's Antioxidant Activity (DPPH Assay)
This protocol provides a general framework for determining the optimal pH for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound.
1. Materials:
- This compound
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (B129727) or Ethanol
- A series of buffers (e.g., citrate (B86180) buffer for pH 3-6, phosphate buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., from pH 4 to 9).
- Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution.
- Prepare Working Solutions: For each pH to be tested, prepare a working solution of this compound by diluting the stock solution in the corresponding buffer.
- Prepare DPPH Solution: Prepare a solution of DPPH in methanol or ethanol.
- Assay:
- In a 96-well plate, add a specific volume of the this compound working solution for each pH.
- Add the DPPH solution to each well.
- For the control, add the buffer (without this compound) and the DPPH solution.
- For the blank, add the buffer and the solvent used for DPPH.
- Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 517 nm) using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity for each pH using the following formula: % Activity = [(Abs_control - Abs_sample) / Abs_control] * 100
3. Data Analysis:
- Plot the percentage of antioxidant activity against the pH.
- The pH at which the highest activity is observed is the optimal pH for this compound's antioxidant activity under these conditions.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound activity.
Caption: Signaling pathways modulated by this compound in cancer cells.
References
Technical Support Center: Macurin Synthesis Scale-Up
Welcome to the technical support center for the synthesis of Macurin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound production. Find answers to frequently asked questions, troubleshoot common experimental issues, and access representative protocols and pathway information.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of a complex natural product like Maclurin?
A1: Scaling up the synthesis of complex molecules like this compound from laboratory to production scale presents several significant challenges. These include maintaining reaction efficiency and yield, ensuring consistent product purity, managing heat transfer in larger reaction vessels, and achieving homogeneous mixing.[1] Additionally, the cost of reagents and solvents, as well as the environmental impact of the process, become more critical at larger scales.[2]
Q2: How can I adapt a lab-scale purification method for large-scale production of this compound?
A2: Directly scaling up laboratory purification techniques like standard column chromatography can be inefficient and costly. For large-scale purification of Maclurin, consider alternative methods such as medium-pressure reverse-phase liquid chromatography (MP-RPLC) or supercritical fluid chromatography (SFC).[3] These techniques offer higher throughput and can be more economical in terms of solvent consumption. In some cases, developing a crystallization method for the final product can be a highly effective and scalable purification strategy.[4]
Q3: Are there any specific safety precautions I should take when scaling up this compound synthesis?
A3: Yes, a thorough risk assessment is crucial before any scale-up.[5] Reactions that are manageable on a small scale can become hazardous in larger quantities. Pay close attention to exothermic reactions and have a clear plan for temperature control.[1] The toxicity of all reagents and solvents should be re-evaluated for large-scale handling, and appropriate personal protective equipment (PPE) and containment strategies must be in place.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the scale-up of this compound synthesis.
| Problem | Potential Causes | Troubleshooting Suggestions |
| Low Reaction Yield | - Inefficient mixing in the larger reactor.- Poor temperature control, leading to side reactions.- Degradation of starting materials or product over longer reaction times.- Impurities in reagents or solvents. | - Optimize the stirring rate and impeller design for the reactor.- Implement a more robust temperature control system.- Monitor the reaction progress closely and consider quenching it earlier if product degradation is observed.- Ensure the purity of all starting materials and solvents. |
| Inconsistent Product Purity | - Incomplete reactions or the formation of byproducts.- Inefficient purification at a larger scale.- Cross-contamination from previous batches. | - Re-optimize reaction conditions (temperature, concentration, catalyst loading) for the larger scale.- Develop a more effective large-scale purification protocol (e.g., crystallization, preparative HPLC).- Implement a thorough cleaning procedure for all equipment between batches. |
| Difficulty with Product Isolation | - Product precipitating out of solution unexpectedly.- Formation of an emulsion during workup.- Product being too soluble in the workup solvent. | - Adjust the solvent system or temperature to maintain product solubility.- Use a different solvent system or add a brine wash to break emulsions.- Perform a solvent screen to find a more suitable extraction solvent. |
| Runaway Reaction | - Inadequate heat removal from an exothermic reaction. | - Improve the heat transfer capabilities of the reactor (e.g., use a jacketed reactor with a cooling system).- Add reagents more slowly to control the rate of heat generation.- Have a quenching plan in place for emergencies. |
Experimental Protocols
While a specific, validated large-scale synthesis protocol for Maclurin is not publicly available, the following represents a generalized procedure for a key step in the synthesis of a polyphenol, which can be adapted.
Representative Protocol: Friedel-Crafts Acylation for a Key Intermediate
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a jacketed glass reactor with the appropriate solvent (e.g., anhydrous dichloromethane).
-
Cool the reactor to the desired temperature (e.g., 0 °C) using a circulating chiller.
-
-
Reagent Addition:
-
Slowly add the Lewis acid catalyst (e.g., aluminum chloride) to the stirred solvent.
-
In a separate vessel, dissolve the starting phenol (B47542) and the acylating agent in the reaction solvent.
-
Add the solution of the phenol and acylating agent dropwise to the reactor, maintaining the internal temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup:
-
Once the reaction is complete, slowly quench the reaction by adding it to a cooled aqueous acid solution (e.g., 1M HCl).
-
Separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by a suitable method for the scale, such as crystallization or preparative chromatography.
-
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and purification of Maclurin.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting low yield in a chemical reaction.
Maclurin Signaling Pathways
Maclurin has been shown to exert anti-cancer effects in human prostate cancer cells by modulating several key signaling pathways.[6] It activates the p38 signaling pathway while inhibiting the JNK, FAK, AKT, and c-Myc signaling pathways.[6] These actions contribute to the induction of apoptosis and the inhibition of metastasis.[6]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated with liquid chromatography in discovery chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Maclurin exerts anti-cancer effects on PC3 human prostate cancer cells via activation of p38 and inhibitions of JNK, FAK, AKT, and c-Myc signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Macurin Formulation and Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Macurin for improved delivery.
Disclaimer: Research on the specific nanoformulation of isolated this compound is an emerging field. The following protocols and data are based on established methodologies for structurally related compounds, such as other benzophenones and extracts from Maclura pomifera, and should be considered as starting points for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for effective delivery?
This compound, a natural benzophenone (B1666685) found in plants like Maclura pomifera, presents several formulation challenges that can limit its therapeutic efficacy. The primary obstacles include:
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Poor Aqueous Solubility: this compound has low solubility in water, which can lead to low bioavailability and difficulty in preparing aqueous formulations for parenteral administration.
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Chemical Instability: As a polyphenol, this compound can be susceptible to degradation from factors like pH, light, and oxidation, compromising its potency.
-
Low Bioavailability: Due to its poor solubility and potential for rapid metabolism, the amount of this compound that reaches systemic circulation after oral administration is often low.
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Non-specific Targeting: Like many small molecules, achieving targeted delivery to specific tissues or cells to maximize efficacy and minimize potential side effects is a significant hurdle.
Nanoformulation strategies, such as encapsulation in liposomes or solid lipid nanoparticles (SLNs), are being explored to overcome these limitations by enhancing solubility, stability, and bioavailability.[1]
Q2: My this compound precipitates during the nanoparticle formulation process. What can I do?
Precipitation of this compound during formulation is a common issue, typically stemming from its low aqueous solubility. Here are several troubleshooting steps:
-
Optimize the Solvent System: Ensure this compound is fully dissolved in the organic phase before it is introduced to the aqueous phase. You may need to experiment with different organic solvents or use a co-solvent system to improve initial solubility.
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Adjust Drug-to-Carrier Ratio: A high drug-to-lipid or drug-to-polymer ratio can lead to supersaturation and subsequent precipitation. Systematically lower the concentration of this compound to find the optimal loading capacity for your chosen carrier system.
-
Select Appropriate Surfactants/Stabilizers: The choice and concentration of surfactants or stabilizers are critical. They help to reduce the interfacial tension and stabilize the newly formed nanoparticles, preventing drug expulsion and aggregation. For extracts from Maclura pomifera, the plant's own components have been shown to act as reducing and stabilizing agents in the synthesis of silver nanoparticles, suggesting the inherent stabilizing properties of its phytochemicals.[2][3]
-
Control the Mixing Process: The rate of addition of the organic phase to the aqueous phase can influence nanoparticle formation. A slow, controlled addition under vigorous and consistent homogenization often yields smaller, more stable particles and prevents premature drug precipitation.
-
pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Evaluate the effect of adjusting the pH of the aqueous phase on this compound's solubility and the stability of the final formulation.
Q3: How do I calculate the encapsulation efficiency and drug loading of my this compound formulation?
To assess the effectiveness of your formulation, you need to determine the Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%).
-
Encapsulation Efficiency (EE%): This represents the percentage of the initial amount of this compound that has been successfully encapsulated within the nanoparticles.
-
Formula: EE% = [(Total this compound - Free Unencapsulated this compound) / Total this compound] x 100
-
To measure the free, unencapsulated this compound, the nanoparticle suspension must be separated from the aqueous medium, typically by ultracentrifugation. The amount of this compound in the supernatant is then quantified (e.g., using UV-Vis spectroscopy or HPLC).
-
-
Drug Loading Capacity (LC%): This indicates the percentage of the nanoparticle's total weight that is composed of the encapsulated this compound.
-
Formula: LC% = [Weight of Encapsulated this compound / Total Weight of Nanoparticles] x 100
-
This requires lyophilizing (freeze-drying) the purified nanoparticles to obtain their total weight.
-
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause | Suggested Solution |
| Wide Particle Size Distribution / Polydispersity Index (PDI) > 0.3 | 1. Inefficient homogenization. 2. Inadequate surfactant concentration. 3. Aggregation of nanoparticles. | 1. Increase homogenization speed or sonication time/amplitude. 2. Optimize the type and concentration of the surfactant. 3. Check the zeta potential; if it's close to neutral, consider using a charged lipid or stabilizer to increase electrostatic repulsion. |
| Low Encapsulation Efficiency (<70%) | 1. Drug leakage into the external phase. 2. Poor affinity between this compound and the carrier material. 3. Insufficient amount of lipid/polymer to encapsulate the drug. | 1. Use a lipid that is solid at both room and body temperature to better entrap the drug. 2. For liposomes, consider lipids with different charge characteristics. For polymeric nanoparticles, select a polymer with higher hydrophobicity. 3. Decrease the initial drug concentration or increase the carrier concentration. |
| Instability During Storage (Aggregation, Drug Leakage) | 1. Suboptimal surface charge (low zeta potential). 2. Ostwald ripening (growth of larger particles at the expense of smaller ones). 3. Degradation of the carrier material or drug. | 1. Modify the surface with a coating like PEG (polyethylene glycol) or use charged surfactants. 2. Ensure a narrow initial particle size distribution. Store at a lower temperature (e.g., 4°C). 3. Protect the formulation from light and store in an inert atmosphere if this compound is prone to oxidation. Consider freeze-drying for long-term storage. |
| Inconsistent Results in In Vitro Drug Release Studies | 1. "Burst release" due to drug adsorbed on the nanoparticle surface. 2. Inadequate sink conditions in the release medium. 3. Issues with the dialysis membrane method (e.g., pore size, drug binding to the membrane). | 1. Ensure nanoparticles are properly washed and purified after formulation to remove surface-adsorbed this compound. 2. Increase the volume of the release medium or add a small percentage of a solubilizing agent (e.g., Tween 80) to ensure the released drug dissolves and doesn't reach saturation. 3. Validate the release method. Consider alternative separation techniques like centrifugal ultrafiltration if membrane-related issues are suspected. |
Experimental Protocols & Data
While specific data for pure this compound formulations are not widely published, the following tables provide representative data for formulations of related compounds (a curcumin (B1669340) derivative and rutin) using Solid Lipid Nanoparticles (SLNs), which serve as a valuable reference for setting experimental goals.
Table 1: Representative Characterization Data for Solid Lipid Nanoparticle (SLN) Formulations
| Parameter | Curcumin Derivative-SLN[4] | Rutin-SLN[5] | Target Range for this compound-SLN |
| Particle Size (nm) | 113.0 ± 0.8 | 40 - 60 | < 200 nm |
| Polydispersity Index (PDI) | 0.177 ± 0.007 | Not specified | < 0.3 |
| Zeta Potential (mV) | Not specified | -23 to -20 | > |+/-20| mV |
| Encapsulation Efficiency (EE%) | 96.8 ± 0.4 | > 90% (for 5% loading) | > 80% |
| Drug Loading Capacity (LC%) | 6.2 ± 0.1 | ~4.5% (for 5% loading) | 1 - 10% |
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the solvent emulsification/diffusion method, a common technique for encapsulating hydrophobic compounds like this compound.
Methodology:
-
Preparation of Organic Phase: Dissolve this compound and a solid lipid (e.g., Glyceryl monostearate, Phospholipon 80H®[5]) in a water-miscible organic solvent such as ethanol (B145695) or acetone.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80, Poloxamer 188) and heat it to the same temperature as the organic phase, which should be above the melting point of the lipid.
-
Emulsification: Inject the organic phase into the heated aqueous phase under high-speed homogenization or sonication. This creates an oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the resulting emulsion in a larger volume of cold water (e.g., 2-4°C). The rapid temperature drop causes the lipid to precipitate, forming solid nanoparticles that encapsulate this compound.
-
Purification: Remove the organic solvent and excess surfactant through evaporation under reduced pressure or by dialysis/centrifugation.
-
Characterization: Analyze the resulting SLN suspension for particle size, PDI, zeta potential, EE%, and LC%.
Protocol 2: In Vitro Drug Release Study
The dialysis bag method is commonly used to assess the release profile of the encapsulated drug from the nanoparticles.
Methodology:
-
Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Release Medium: Immerse the sealed dialysis bag into a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions) maintained at 37°C with continuous, gentle stirring. Ensure sink conditions are maintained.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6]
Signaling Pathways and Experimental Workflows
Proposed Antioxidant Mechanism of this compound
This compound's primary therapeutic potential stems from its antioxidant activity. It effectively scavenges harmful free radicals, such as the hydroxyl radical (•OH), which can cause oxidative damage to cells and DNA. The proposed mechanism involves this compound donating hydrogen atoms to neutralize the radical.[7]
Caption: Proposed mechanism of this compound neutralizing a hydroxyl radical.
Plausible Anti-Inflammatory Signaling Pathway Modulation
Chronic inflammation is often linked to oxidative stress. Many antioxidant compounds exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways like NF-κB and MAPK. By reducing reactive oxygen species (ROS), this compound may prevent the activation of these pathways, leading to a decrease in the production of inflammatory mediators.
Caption: Plausible inhibition of inflammatory pathways by this compound.
Experimental Workflow for Formulation Development
The logical flow for developing and testing a new this compound formulation involves several key stages, from initial preparation to functional testing.
Caption: Workflow for this compound nanoformulation development and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Application of the Allopathic Characteristics of the Genus Maclura: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 6. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maclurin protects against hydroxyl radical-induced damages to mesenchymal stem cells: antioxidant evaluation and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Macurin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macurin bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural phenolic compound found in plants like white mulberry (Morus alba) and purple mangosteen (Garcinia mangostana).[1] It has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2]
Q2: In which types of bioassays is this compound commonly evaluated?
This compound is frequently assessed in various in vitro assays to determine its biological potential. These commonly include:
-
Antioxidant activity assays: Such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays.[3]
-
Anti-inflammatory assays: Including inhibition of protein denaturation and measurement of inflammatory mediator production (e.g., NO, IL-6, TNF-α) in cell-based models.[1]
-
Cell viability and cytotoxicity assays: To determine its effect on cell proliferation and health in various cell lines.[2]
-
Enzyme inhibition assays: For example, assessing its ability to inhibit enzymes like tyrosinase.[2]
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4][5] To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 100 mg/mL).[4] For cell-based assays, this stock can then be diluted in culture media to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Store stock solutions at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.[4]
Q4: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered one?
Pan-Assay Interference Compounds (PAINS) are molecules that can produce false-positive results in high-throughput screening assays through non-specific mechanisms.[6][7][8][9] These mechanisms can include chemical reactivity, aggregation, or interference with the assay technology itself (e.g., fluorescence).[10][11] As a phenolic compound, this compound has the potential to act as a PAIN.[8] Therefore, it is essential to perform control experiments to rule out assay interference.
Q5: What are the known signaling pathways affected by this compound?
Studies have shown that this compound can modulate several key signaling pathways. Notably, it has been reported to activate the p38 mitogen-activated protein kinase (MAPK) pathway while inhibiting the c-Jun N-terminal kinase (JNK), focal adhesion kinase (FAK), protein kinase B (AKT), and c-Myc signaling pathways.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant variability in the results between my replicate wells for this compound treatment. What are the potential causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use consistent pipetting technique (e.g., speed, immersion depth). For multi-well plates, consider using a multichannel pipette for simultaneous reagent addition.[12] |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous before and during plating. Gently swirl the flask or tube before aspirating cells for each row of a plate. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. |
| Incomplete Mixing of Reagents | After adding this compound or other reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing within the wells.[12] |
| This compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider lowering the final concentration or adjusting the solvent composition. Ensure the final DMSO concentration is not causing insolubility in the aqueous assay buffer. |
Issue 2: Inconsistent Results Between Experiments
Question: My results with this compound are not reproducible from one experiment to the next. What factors should I investigate?
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | Prepare fresh stock solutions regularly and store them properly (aliquoted, at -20°C or -80°C, protected from light).[4] Avoid repeated freeze-thaw cycles. |
| Variations in Cell Culture Conditions | Use cells within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of each experiment. Standardize seeding density and incubation times. |
| Reagent Instability | Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure all other assay reagents are within their expiration dates and have been stored correctly.[12] |
| Fluctuations in Incubation Conditions | Ensure the incubator provides a stable temperature and CO2 environment. Avoid stacking plates, which can lead to uneven temperature distribution. |
| Assay Timing | For kinetic assays, ensure that measurements are taken at consistent time points. For endpoint assays, be precise with incubation times. |
Issue 3: Unexpected or Noisy Results
Question: I am getting a low signal-to-noise ratio, or my results do not follow a clear dose-response pattern. What could be the problem?
| Potential Cause | Troubleshooting Steps |
| Assay Interference (PAINS) | As a phenolic compound, this compound may interfere with the assay. Run controls to test for this, such as adding this compound to wells without cells or enzymes to check for direct effects on the detection reagents. Consider using an orthogonal assay (a different assay that measures the same biological endpoint) to confirm the results.[7] |
| Suboptimal Assay Conditions | Optimize reagent concentrations and incubation times. Perform a time-course experiment to determine the optimal endpoint. |
| Incorrect Wavelength/Filter Settings | Double-check the plate reader settings to ensure they are appropriate for the assay's chromophore or fluorophore.[12] |
| Cell Health Issues | Perform a cell viability assay (e.g., Trypan Blue exclusion) before starting the experiment to ensure the cells are healthy. Unhealthy cells will not respond consistently to treatment. |
| Contamination | Use aseptic techniques throughout the experimental process to prevent microbial contamination. Ensure all reagents and plasticware are sterile. |
Data Presentation
The following tables provide illustrative quantitative data for this compound in common bioassays. This data is for example purposes to demonstrate expected trends and may not reflect the exact values obtained in all experimental systems.
Table 1: Antioxidant Activity of this compound
| Assay | Concentration (µM) | % Inhibition / Absorbance | IC50 (µM) |
| DPPH Radical Scavenging | 1 | 15.2 ± 1.8 | 10.15 ± 0.85[3] |
| 5 | 35.7 ± 2.5 | ||
| 10 | 51.3 ± 3.1 | ||
| 25 | 78.9 ± 4.2 | ||
| 50 | 92.4 ± 2.9 | ||
| FRAP Assay | 1 | 0.12 ± 0.02 | N/A |
| (Absorbance at 593 nm) | 5 | 0.35 ± 0.04 | |
| 10 | 0.68 ± 0.05 | ||
| 25 | 1.15 ± 0.09 | ||
| 50 | 1.52 ± 0.11 |
Table 2: Anti-inflammatory and Cytotoxic Effects of this compound
| Assay | Cell Line | Concentration (µM) | % Inhibition / % Viability | IC50 (µM) |
| Inhibition of Protein Denaturation | N/A (in vitro) | 10 | 18.5 ± 2.1 | ~110 |
| 50 | 38.2 ± 3.5 | |||
| 100 | 48.9 ± 4.0 | |||
| 250 | 65.7 ± 5.2 | |||
| 500 | 82.1 ± 6.3 | |||
| Cell Viability (MTT Assay) | J774A.1 Macrophages | 1 | 98.5 ± 4.5 | > 50 |
| (48h treatment) | 5 | 96.2 ± 3.8 | ||
| 10 | 94.1 ± 4.1 | |||
| 25 | 88.7 ± 5.3 | |||
| 50 | 81.3 ± 6.0 |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a series of dilutions of this compound in methanol (e.g., 1, 5, 10, 25, 50 µM).
-
Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution or control to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of the DPPH radicals).[13]
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells (e.g., J774A.1 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: General experimental workflow for a cell-based this compound bioassay.
References
- 1. Maclurin inhibits caspase-11 non-canonical inflammasome in macrophages and ameliorates acute lethal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maclurin Exhibits Antioxidant and Anti-Tyrosinase Activities, Suppressing Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maclurin protects against hydroxyl radical-induced damages to mesenchymal stem cells: antioxidant evaluation and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
Macurin and Kojic Acid: A Comparative Guide to Tyrosinase Inhibition
For researchers and professionals in drug development, the quest for potent and safe tyrosinase inhibitors is a significant focus in the management of hyperpigmentation and related disorders. This guide provides a detailed, objective comparison of two such inhibitors: macurin, a natural polyphenolic compound, and kojic acid, a well-established agent in skincare.
This comparison delves into their inhibitory efficacy against tyrosinase, the key enzyme in melanin (B1238610) synthesis. The analysis is supported by quantitative data from experimental studies, detailed methodologies of the assays used, and visualizations of the underlying biochemical pathways and experimental workflows.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The table below summarizes the available IC50 values for this compound and kojic acid against mushroom tyrosinase, a common model in such studies.
| Compound | Tyrosinase Source | Substrate | IC50 Value (µM) |
| This compound | Mushroom | L-Tyrosine | Not explicitly quantified in reviewed literature |
| Kojic Acid | Mushroom | L-DOPA / L-Tyrosine | 14.8 - 121[1] |
Mechanism of Tyrosinase Inhibition
The mode of action is a critical factor in evaluating an inhibitor's potential. This compound and kojic acid appear to inhibit tyrosinase through different mechanisms.
This compound: Research suggests that this compound acts as a direct inhibitor of tyrosinase.[2][3] Molecular docking studies indicate that this compound likely binds directly to the active site of the tyrosinase enzyme, thereby preventing the substrate from binding and halting the melanin production cascade.[2][3] This direct inactivation of the enzyme occurs without altering the gene expression of tyrosinase or other melanogenesis-related proteins.[2][3]
Kojic Acid: Kojic acid is well-characterized as a competitive inhibitor of the monophenolase activity and a mixed inhibitor of the diphenolase activity of tyrosinase.[2][5] Its primary mechanism involves the chelation of the copper ions within the active site of the enzyme. These copper ions are essential for the catalytic activity of tyrosinase, and by binding to them, kojic acid effectively renders the enzyme inactive.[6]
Experimental Protocols
The following is a representative protocol for a mushroom tyrosinase inhibition assay, a standard method for evaluating the efficacy of potential inhibitors like this compound and kojic acid.
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine (Substrate)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (kojic acid) in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the phosphate buffer.
-
Add a small volume of the test compound solution (or solvent for the control).
-
Add the mushroom tyrosinase solution to each well and pre-incubate for a set time (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome (B613829) formation) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the tyrosinase inhibition pathway and a typical experimental workflow.
References
- 1. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Antioxidant Capacity of Macurin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of two prominent flavonoids, Macurin and Quercetin. While both compounds are recognized for their potent antioxidant properties, this document aims to present a side-by-side analysis based on available experimental data to aid in research and development decisions.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and Quercetin has been evaluated using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard measure of antioxidant efficacy. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 Value (µM) | Reference |
| This compound | DPPH | 10.15 ± 0.85 | |
| ABTS | 0.97 ± 0.07 | ||
| Quercetin | DPPH | ~2.93 - 19.17 | |
| ABTS | ~2.04 |
Note on Data Interpretation: The IC50 values for Quercetin show a wider range, which can be attributed to the different experimental conditions across various studies, such as solvent systems, pH, and incubation times. For a precise comparison, it is recommended to evaluate both compounds under the same experimental protocol.
Mechanisms of Antioxidant Action: A Look at Signaling Pathways
Both this compound and Quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.
This compound's Antioxidant Signaling Pathway
Recent studies suggest that this compound's antioxidant activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. This activation appears to be mediated by the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: this compound activates the Nrf2 antioxidant pathway via p38 MAPK.
Quercetin's Antioxidant Signaling Pathway
Quercetin is a well-documented activator of the Nrf2 signaling pathway. It disrupts the interaction between Nrf2 and its inhibitor, Keap1, leading to Nrf2 translocation to the nucleus and subsequent activation of antioxidant gene expression. Quercetin's influence also extends to other pathways, including the MAPK pathway, which can further modulate the antioxidant response.
Caption: Quercetin activates the Nrf2 pathway by disrupting the Keap1-Nrf2 complex.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are generalized protocols for the most common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Workflow:
Caption: General workflow for the DPPH radical scavenging assay.
Detailed Methodology:
-
Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol (or other suitable solvent), Test compounds (this compound, Quercetin), and a positive control (e.g., Ascorbic acid or Trolox).
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of the test compound dilutions to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Workflow:
Macurin vs. Resveratrol: A Comparative Guide to their Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two natural polyphenolic compounds: macurin and resveratrol (B1683913). By presenting experimental data, detailing methodologies, and visualizing key pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of inflammation and drug discovery.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents has led to the investigation of various natural compounds. Among these, this compound, a xanthone (B1684191) found in plants of the Moraceae family, and resveratrol, a stilbenoid found in grapes and other fruits, have emerged as promising candidates. This guide offers a side-by-side comparison of their efficacy and mechanisms of action in mitigating inflammatory responses.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and resveratrol on key inflammatory mediators. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7 and J774A.1.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µM) | Test Condition | Reference |
| This compound | J774A.1 | Data not available | LPS-stimulated | [1] |
| Resveratrol | RAW 264.7 | 3.38 | LPS-stimulated | [2] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | IC50 (µM) | Test Condition | Reference |
| This compound | IL-1β | J774A.1 | Data not available | LPS-stimulated | [1] |
| IL-6 | J774A.1 | Data not available | LPS-stimulated | [1] | |
| TNF-α | J774A.1 | Data not available | LPS-stimulated | [1] | |
| Resveratrol | IL-1β | RAW 264.7 | Data not available | LPS-stimulated | |
| IL-6 | RAW 264.7 | 17.5 ± 0.7 | LPS-stimulated | [1] | |
| TNF-α | RAW 264.7 | 18.9 ± 0.6 | LPS-stimulated | [1] |
Note: The absence of IC50 values for this compound highlights a gap in the current literature, preventing a direct quantitative comparison of potency with resveratrol under identical conditions. However, qualitative data indicates that this compound does inhibit the production of these pro-inflammatory cytokines.
Mechanistic Insights: Signaling Pathways
Both this compound and resveratrol exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound: Targeting the Non-Canonical Inflammasome
Recent studies have revealed a novel anti-inflammatory mechanism for this compound involving the inhibition of the caspase-11 non-canonical inflammasome . This pathway is a critical component of the innate immune response to intracellular LPS from Gram-negative bacteria. This compound has been shown to suppress the proteolytic activation of caspase-11 and the subsequent cleavage of Gasdermin D (GSDMD), a key step in pyroptosis, a pro-inflammatory form of cell death.[1]
Resveratrol: A Multi-Target Approach
Resveratrol's anti-inflammatory properties are more extensively studied and are known to involve the modulation of multiple signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: Resveratrol has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[3][4] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
MAPK Signaling Pathway: Resveratrol also modulates the MAPK signaling cascades, including ERK1/2, JNK, and p38 MAPK.[5][6] These pathways are activated by various inflammatory stimuli and play a crucial role in regulating the production of pro-inflammatory cytokines and mediators. Resveratrol has been observed to inhibit the phosphorylation of these MAPKs, thereby dampening the inflammatory response.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the in vitro assessment of the anti-inflammatory effects of this compound and resveratrol.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell lines, such as RAW 264.7 or J774A.1, are typically used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or resveratrol for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Pro-Inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Caspase-11 Non-Canonical Inflammasome Activation Assay
The activation of the caspase-11 non-canonical inflammasome is assessed by measuring the proteolytic cleavage of caspase-11 and GSDMD via Western blot analysis of cell lysates.
Conclusion
Both this compound and resveratrol demonstrate significant anti-inflammatory properties in vitro. Resveratrol's mechanisms of action, primarily through the inhibition of the NF-κB and MAPK pathways, are well-documented, with a substantial amount of quantitative data available. This compound presents a novel mechanism by targeting the caspase-11 non-canonical inflammasome, offering a different therapeutic angle.
A key limitation in directly comparing the two compounds is the lack of standardized quantitative data, particularly IC50 values, for this compound across a range of inflammatory markers. Future head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency of these two promising natural anti-inflammatory agents. Such studies will be crucial for guiding further preclinical and clinical development. This guide provides a foundational understanding for researchers to build upon in their exploration of this compound and resveratrol as potential therapeutics for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of resveratrol dimerized derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Inhibits Inflammatory Responses via the Mammalian Target of Rapamycin Signaling Pathway in Cultured LPS-Stimulated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Macurin and Other Xanthones for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of Macurin and other prominent xanthones, including alpha-mangostin, gamma-mangostin (B22920), and gartanin. The information presented herein is intended to support research and development efforts in the pursuit of novel therapeutics. This document summarizes key performance data, details experimental methodologies for crucial assays, and visualizes relevant signaling pathways.
Comparative Analysis of Biological Activities
Xanthones are a class of polyphenolic compounds found in various plants, notably in the pericarp of the mangosteen fruit (Garcinia mangostana). These compounds have garnered significant interest for their diverse pharmacological properties. This section provides a comparative overview of this compound and other selected xanthones based on their antioxidant, anti-inflammatory, and anticancer activities, with quantitative data presented in the tables below.
Physicochemical Properties
A brief comparison of the fundamental physicochemical properties of this compound, alpha-mangostin, and gamma-mangostin is provided in Table 1.
| Property | This compound | α-Mangostin | γ-Mangostin |
| Molecular Formula | C₁₃H₁₀O₆ | C₂₄H₂₆O₆ | C₂₃H₂₄O₆ |
| Molecular Weight | 262.21 g/mol | 410.46 g/mol | 396.43 g/mol |
| Appearance | Light yellow to yellow solid | Yellow crystalline powder | Yellow powder |
| Solubility | Soluble in DMSO | Soluble in DMSO, ethanol | Soluble in DMSO, ethanol |
Antioxidant Activity
The antioxidant capacity of xanthones is a key attribute contributing to their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of these compounds. A lower IC₅₀ value indicates greater antioxidant potency.
| Xanthone (B1684191) | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |
| This compound | 10.15 ± 0.85 | 0.97 ± 0.07 | [1] |
| α-Mangostin | 18.0 - 173.2 | - | [2] |
| γ-Mangostin | 21.27 | - | [2] |
| Gartanin | - | - | Data not available |
Note: The wide range of IC₅₀ values for α-mangostin can be attributed to variations in experimental conditions across different studies.
Anti-inflammatory Activity
Xanthones have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). The IC₅₀ values for the inhibition of these mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines are presented below.
| Xanthone | NO Inhibition IC₅₀ (µM) | PGE₂ Inhibition IC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | |
| α-Mangostin | 12.4 | 13.9 | [1][3] |
| γ-Mangostin | 10.1 | 13.5 | [1][3] |
| Gartanin | Data not available | Data not available |
Recent studies have shown that maclurin can decrease the secretion and mRNA expression of pro-inflammatory cytokines and mediators like IL-1β, IL-18, TNF-α, IL-6, nitric oxide (NO), and inducible NO synthase (iNOS) in macrophages[4].
Anticancer Activity
The cytotoxic potential of xanthones against various cancer cell lines is a primary focus of research for developing novel anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Xanthone | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | U2OS | Osteosarcoma | Induces apoptosis | [5] |
| PC3 | Prostate Cancer | Induces apoptosis | [3] | |
| A549 | Non-small-cell lung cancer | Attenuates migration and invasion | [6] | |
| α-Mangostin | MDA-MB-231 | Triple-Negative Breast Cancer | 20 (24h), 11.37 (48h) | [7][8] |
| MCF-7 | Breast Adenocarcinoma | 9.69 (48h) | [8] | |
| SKBR-3 | Breast Cancer | 7.46 (48h) | [8] | |
| HL-60 | Leukemia | 5.96 | [9] | |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 | [9] | |
| A549 | Lung Carcinoma | > 40 | [9] | |
| SW480 | Colorectal Adenocarcinoma | > 40 | [9] | |
| γ-Mangostin | MDA-MB-231 | Triple-Negative Breast Cancer | 25 (24h) | [7] |
| HT29 | Colorectal Adenocarcinoma | 68.48 (24h) | [10] | |
| DLD-1 | Colorectal Cancer | 7.1 | [7] | |
| Gartanin | - | - | Data not available |
Note: A study on this compound reported it was not effective at inducing apoptosis or inhibiting cell growth in HeLa-C3 cells at 10 µM.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation and extension of scientific findings. Below are representative protocols for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.
Principle: The reduction of the deep violet DPPH solution to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the xanthone compounds in a suitable solvent (e.g., DMSO, methanol, or ethanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Reaction Mixture: In a 96-well microplate or test tubes, add a specific volume of the xanthone sample dilutions to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation, and thus the cytotoxic potential of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compounds for a specified period, typically 24, 48, or 72 hours. A solvent control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
COX (Cyclooxygenase) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.
Principle: The peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of an oxidized chromogenic substrate. The inhibition of this color development by a test compound indicates its COX inhibitory activity.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, and the colorimetric substrate as per the manufacturer's instructions of a commercial COX inhibitor screening assay kit.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer. Then, add the xanthone compound at various concentrations and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.
-
Absorbance Measurement: Monitor the change in absorbance at the specified wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Modulation
The therapeutic effects of xanthones are often attributed to their ability to modulate various cellular signaling pathways that are dysregulated in disease.
Signaling Pathways Modulated by this compound
Maclurin has been shown to exert its anticancer effects through the modulation of several key signaling pathways. In human prostate cancer cells, maclurin activates p38 and inhibits JNK, FAK, AKT, and c-Myc signaling[3]. In human non-small-cell lung cancer cells, it inhibits the Src/FAK-ERK-β-catenin pathway[6]. Furthermore, in human osteosarcoma cells, maclurin's prooxidative activity leads to the modulation of PARP, p38, and ERK signaling[5].
References
- 1. Maclurin protects against hydroxyl radical-induced damages to mesenchymal stem cells: antioxidant evaluation and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maclurin exerts anti-cancer effects on PC3 human prostate cancer cells via activation of p38 and inhibitions of JNK, FAK, AKT, and c-Myc signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maclurin inhibits caspase-11 non-canonical inflammasome in macrophages and ameliorates acute lethal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maclurin exerts anti-cancer effects in human osteosarcoma cells via prooxidative activity and modulations of PARP, p38, and ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maclurin suppresses migration and invasion of human non-small-cell lung cancer cells via anti-oxidative activity and inhibition of the Src/FAK-ERK-β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling the Multifaceted Efficacy of Macurin: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the flavonoid Macurin demonstrates its significant potential across multiple research models, including oncology, dermatology, and potentially neuroprotection and anti-inflammatory applications. This guide provides a detailed comparison of this compound's efficacy, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals on its therapeutic promise.
Efficacy of this compound in Oncology Research Models
This compound has exhibited notable anti-cancer effects in various cancer cell lines, primarily through the induction of apoptosis, inhibition of cell migration, and modulation of key signaling pathways. Its efficacy has been particularly documented in prostate and osteosarcoma cancer models.
Comparative Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Key Efficacy Metrics |
| PC3 | Prostate Cancer | Significant induction of apoptosis; Dose-dependent inhibition of cell migration. |
| DU145 | Prostate Cancer | Pro-oxidant activity and anti-cancer effects observed.[1] |
| U2OS | Osteosarcoma | Pro-oxidative effects and induction of apoptosis. |
Signaling Pathways Modulated by this compound in Cancer
This compound's anti-cancer activity is attributed to its ability to modulate critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. In prostate cancer cells, this compound has been shown to activate the p38 MAPK pathway while inhibiting the JNK, FAK, Akt, and c-Myc signaling pathways.[1] This dual action contributes to its pro-apoptotic and anti-metastatic properties.
Efficacy of this compound in Dermatological Research Models
In the context of dermatology, this compound has demonstrated significant potential as a skin-lightening and anti-melanogenesis agent. Its efficacy is attributed to its antioxidant properties and its ability to directly inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis.
Comparative Efficacy in Melanogenesis Inhibition
| Model System | Key Efficacy Metrics | Comparison |
| B16F10 Melanoma Cells | Dose-dependent reduction in melanin content. | - |
| Cell-free Tyrosinase Assay | Stronger inhibitory activity against tyrosinase. | Superior to Arbutin. |
Signaling Pathway for Melanogenesis Inhibition
This compound's primary mechanism in reducing melanin production involves the direct inhibition of tyrosinase activity. By binding to the enzyme, it prevents the conversion of L-tyrosine to melanin. This direct enzymatic inhibition is a key factor in its potent anti-melanogenic effects.
Potential Efficacy in Neuroprotection and Anti-inflammatory Models
Preliminary studies on extracts from Maclura species, which are known to contain this compound, suggest potential neuroprotective and anti-inflammatory activities.
-
Neuroprotection: Extracts from Maclura tricuspidata have shown neuroprotective effects in SH-SY5Y cells against oxidative stress-induced damage.[2][3][4][5][6][7] These effects are associated with the inhibition of MAPK and NF-κB signaling pathways.[3][7]
-
Anti-inflammatory: Heartwood extracts of Maclura cochinchinensis have demonstrated anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophage cells by downregulating the mRNA expression of pro-inflammatory mediators.[8][9][10][11]
Further research with purified this compound is necessary to fully elucidate its efficacy and mechanisms of action in these models.
Detailed Experimental Protocols
A summary of the methodologies for key experiments cited in the evaluation of this compound's efficacy is provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or control substances and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Grow cells in a culture dish to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound or control.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).
-
Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure.
Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Sample Preparation: Collect conditioned media from cell cultures treated with this compound or control and concentrate the proteins.
-
Electrophoresis: Run the protein samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation and Incubation: Wash the gel to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer that allows for the enzymatic degradation of the gelatin by MMP-2 and MMP-9.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzymatic activity.[2][4][8][12][13]
Tyrosinase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, L-DOPA as a substrate, and the tyrosinase enzyme.
-
Inhibitor Addition: Add different concentrations of this compound or a known tyrosinase inhibitor (e.g., kojic acid) to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the tyrosinase enzyme.
-
Absorbance Measurement: Monitor the formation of dopachrome, the colored product of the reaction, by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Analysis: Calculate the percentage of tyrosinase inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Melanin Content Assay
-
Cell Culture and Treatment: Culture melanocytes (e.g., B16F10 cells) and treat them with various concentrations of this compound or a control substance for a defined period.
-
Cell Lysis: Harvest the cells and lyse them in a sodium hydroxide (B78521) solution.
-
Absorbance Measurement: Measure the absorbance of the cell lysates at a wavelength of 405 nm.
-
Quantification: The melanin content is proportional to the absorbance and can be normalized to the total protein content of the cell lysate.[5][7][14][15][16]
References
- 1. Maclurin exerts anti-cancer effects on PC3 human prostate cancer cells via activation of p38 and inhibitions of JNK, FAK, AKT, and c-Myc signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric Isoflavones with neuroprotective activities from the Fruits of Maclura tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethanol Extract of Maclura tricuspidata Fruit Protects SH-SY5Y Neuroblastoma Cells against H2O2-Induced Oxidative Damage via Inhibiting MAPK and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric Isoflavones with neuroprotective activities from the Fruits of Maclura tricuspidata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo evidence of hypouricemic and anti-inflammatory activities of Maclura cochinchinensis (Lour.) Corner heartwood extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Unveiling the Therapeutic Potential of Macurin: A Guide to Target Validation
A Comparative Analysis of Macurin and Other Xanthones for Researchers and Drug Development Professionals
Introduction
This compound, a xanthone (B1684191) isolated from Garcinia lancilimba, belongs to a class of naturally occurring compounds known for their diverse biological activities.[1] While direct experimental data on the therapeutic targets of this compound remains limited, the broader family of xanthones has been extensively studied, revealing a range of promising pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative overview of the validated therapeutic targets of related xanthones to infer the potential mechanisms of action for this compound. Furthermore, it outlines a comprehensive experimental framework for the validation of these putative targets, offering a roadmap for future research and development.
It is important to note that one study has reported this compound to be ineffective at inducing apoptosis or inhibiting cell growth in HeLa-C3 cells at a concentration of 10 μM, suggesting that its therapeutic applications may lie in other areas.[1]
Potential Therapeutic Targets of Xanthones: A Comparative Overview
The biological activities of xanthones are attributed to their ability to modulate various signaling pathways and molecular targets.[2][3][4][5][6] Based on studies of other xanthones, the following table summarizes potential therapeutic targets that could be explored for this compound.
| Therapeutic Area | Potential Molecular Target/Signaling Pathway | Observed Effect of Other Xanthones | Reference Xanthone(s) |
| Inflammation | NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Inhibition of NF-κB activation, leading to decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4][5] | Mangiferin, α-Mangostin |
| MAPKs (Mitogen-Activated Protein Kinases) | Modulation of p38 and ERK signaling pathways. | Not specified | |
| COX (Cyclooxygenase) & LOX (Lipoxygenase) | Inhibition of pro-inflammatory enzymes.[5][6] | Delpyxanthone A, Delpyxanthone B | |
| Cancer | Cell Cycle Regulators | Induction of cell cycle arrest.[2] | α-Mangostin, γ-Mangostin |
| Apoptosis-related Proteins | Induction of apoptosis in cancer cells.[2] | α-Mangostin | |
| Kinases | Inhibition of various kinases involved in tumor cell proliferation.[2] | Not specified | |
| Oxidative Stress | Nrf2 (Nuclear factor erythroid 2-related factor 2) | Activation of the Nrf2 pathway, leading to the expression of antioxidant enzymes.[4] | Not specified |
Proposed Experimental Protocols for Target Validation
To validate the potential therapeutic targets of this compound, a systematic approach involving a series of in vitro and in vivo experiments is necessary. Below are detailed methodologies for key experiments.
In Vitro Anti-inflammatory Activity Assessment
-
Objective: To determine if this compound can inhibit the production of pro-inflammatory mediators in a cell-based model.
-
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Methodology:
-
Culture RAW 264.7 cells to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor) should be included.
-
Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent.
-
Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to rule out cytotoxicity-mediated effects.
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Objective: To investigate the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
-
Cell Line: LPS-stimulated RAW 264.7 macrophage cells.
-
Methodology:
-
Treat cells with this compound and/or LPS as described in the anti-inflammatory activity assessment.
-
Lyse the cells and quantify the total protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα, NF-κB p65, p38, and ERK. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Visualizing Potential Mechanisms and Workflows
Putative Signaling Pathway Targeted by this compound
The diagram below illustrates the NF-κB signaling pathway, a common target for the anti-inflammatory effects of xanthones. It is hypothesized that this compound may exert its potential anti-inflammatory effects by inhibiting this pathway.
A potential mechanism of this compound's anti-inflammatory action via NF-κB inhibition.
Experimental Workflow for Therapeutic Target Validation
The following diagram outlines a generalized workflow for the identification and validation of therapeutic targets for a novel compound like this compound.
A general workflow for the validation of this compound's therapeutic targets.
While the direct therapeutic targets of this compound are yet to be definitively established, its classification as a xanthone provides a strong rationale for investigating its potential anti-inflammatory, antioxidant, and anticancer properties. The comparative data from other xanthones, coupled with the proposed experimental validation workflow, offers a clear and structured path for researchers and drug development professionals to systematically explore the therapeutic potential of this compound. Future studies focusing on the specific molecular interactions of this compound are crucial to unlock its full therapeutic promise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Macurin's Effects on Normal Versus Cancer Cells: A Research Guide
An In-Depth Examination of the Differential Cytotoxicity, Apoptotic Induction, and Signaling Pathway Modulation of Macurin
Introduction
This compound, a xanthone (B1684191) found in plants of the Garcinia genus, has garnered interest in oncological research for its potential as an anticancer agent. Preliminary studies have highlighted its ability to impede cancer cell proliferation and metastasis through various mechanisms. However, a critical aspect of its therapeutic potential lies in its selectivity—the ability to target cancer cells while sparing their normal counterparts. This guide provides a comparative overview of the known effects of this compound on normal and cancerous cells, synthesizing available data on cytotoxicity, apoptosis, and underlying molecular mechanisms. While direct comparative studies are limited, this guide collates existing research to offer a foundational understanding for researchers, scientists, and drug development professionals.
Cytotoxicity: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effect of a compound. An ideal anticancer agent exhibits a low IC50 value for cancer cells and a significantly higher IC50 value for normal cells, indicating a wide therapeutic window. Currently, published literature primarily focuses on the cytotoxic effects of this compound on various cancer cell lines, with limited data available for its impact on non-tumorigenic cell lines. The selectivity of a compound can be expressed by the selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Table 1: Cytotoxicity of this compound against Cancer Cells
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small-Cell Lung Cancer | Data not available in retrieved results | |
| U2OS | Osteosarcoma | Data not available in retrieved results |
Note: Specific IC50 values for this compound were not available in the initial search results. This table serves as a template for data to be populated as it becomes available.
Induction of Apoptosis: Normal vs. Cancer Cells
Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. A desirable characteristic of such agents is the selective induction of apoptosis in malignant cells. Research indicates that this compound can trigger apoptosis in cancer cells; however, comprehensive studies directly comparing the apoptotic rates induced in cancerous versus normal cells are needed to fully assess its therapeutic index.
Modulation of Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers for treatment response.
Signaling Pathways in Cancer Cells
In human non-small-cell lung cancer cells (A549), this compound has been shown to suppress metastasis by inhibiting the Src/FAK-ERK-β-catenin signaling pathway. This inhibition leads to the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and migration. The anti-metastatic effect of this compound in these cells is linked to its anti-oxidative activity.
In human osteosarcoma cells, this compound's anticancer effects are attributed to its pro-oxidative activity and the modulation of PARP, p38, and ERK signaling pathways.
Below is a diagram illustrating the inhibitory effect of this compound on the Src/FAK-ERK-β-catenin pathway in non-small-cell lung cancer cells.
Caption: this compound's inhibition of the Src/FAK-ERK-β-catenin pathway.
Signaling Pathways in Normal Cells
There is currently a lack of information regarding the specific signaling pathways modulated by this compound in normal, non-cancerous cells. This represents a significant knowledge gap that is critical for a comprehensive safety and selectivity assessment of this compound.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are generalized protocols for key assays used to evaluate the effects of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow of the MTT Assay:
Assessing the Synergistic Potential of Macurin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Macurin's performance, both alone and in potential synergistic combinations with other compounds. The information is supported by available experimental data and detailed methodologies to facilitate further research.
This compound, a xanthone (B1684191) found in plants such as Artocarpus integer (cempedak) and Garcinia dulcis, has garnered interest for its diverse biological activities. While research into its synergistic effects is still emerging, this guide synthesizes current knowledge on its standalone properties and explores its potential in combination therapies for anticancer, antioxidant, and anti-inflammatory applications.
Synergistic Anticancer Effects of this compound
While direct studies on the synergistic anticancer effects of this compound are limited, its known mechanisms of action provide a basis for postulating potential synergistic partners. This compound has been shown to exert pro-oxidative effects and induce apoptosis in cancer cells.[1] This suggests that it could enhance the efficacy of conventional chemotherapeutic agents that also rely on the induction of apoptosis.
Potential Synergistic Combinations (Hypothesized):
Based on the mechanisms of other well-studied flavonoids like quercetin (B1663063) and curcumin, potential synergistic combinations for this compound could include:
-
With Doxorubicin: Doxorubicin is a widely used chemotherapy drug that induces DNA damage and apoptosis. Flavonoids can enhance its efficacy by inhibiting drug efflux pumps and sensitizing cancer cells to apoptosis.
-
With Cisplatin: Cisplatin is another common chemotherapeutic that causes DNA cross-linking. Synergistic effects with flavonoids can involve the enhancement of DNA damage and the inhibition of DNA repair mechanisms in cancer cells.
Further research is warranted to validate these potential synergies and elucidate the underlying molecular mechanisms.
Synergistic Antioxidant Effects of this compound
This compound has demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS).[1] The synergistic potential of antioxidants is a well-established concept, where the combination of different antioxidant compounds can lead to a greater effect than the sum of their individual activities. This is often due to the regeneration of one antioxidant by another or the targeting of different types of free radicals.
A study has shown a synergistic effect of macluraparishin C, a related compound, in enhancing neuroprotection against oxidative stress by activating antioxidant signaling pathways. This highlights the potential of this compound-related compounds in combination therapies targeting oxidative damage.
Potential Synergistic Combinations (Hypothesized):
-
With Vitamin C (Ascorbic Acid): Vitamin C is a potent antioxidant that can regenerate other antioxidants, such as Vitamin E. A similar regenerative relationship could exist with this compound.
-
With Quercetin: Quercetin is a flavonoid with strong antioxidant properties. Combining it with this compound could provide a broader spectrum of free radical scavenging activity.
Synergistic Anti-inflammatory Effects of this compound
This compound has been shown to possess anti-inflammatory properties by inhibiting the caspase-11 non-canonical inflammasome in macrophages, which plays a crucial role in sepsis. This specific mechanism of action suggests that this compound could be a valuable component in combination therapies for inflammatory conditions.
In a notable study, this compound demonstrated a synergistic effect with ginsenoside compound K in suppressing the expression of matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation and skin aging. This finding provides direct evidence of this compound's potential in synergistic formulations.
Potential Synergistic Combinations:
-
With Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Combining this compound with NSAIDs could allow for lower doses of the synthetic drugs, potentially reducing their side effects while achieving a similar or enhanced anti-inflammatory effect. The different mechanisms of action (inflammasome inhibition by this compound vs. cyclooxygenase inhibition by NSAIDs) could lead to a multi-pronged approach to inflammation control.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its synergistic potential.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay | Concentration | Effect |
| U2OS (Human Osteosarcoma) | Apoptosis Assay | Not Specified | Induction of apoptosis |
Table 2: Antioxidant Activity of this compound
| Assay | Method | Result |
| ROS Scavenging | DCFDA/DHR123 | Strong scavenging effects |
Table 3: Synergistic Anti-inflammatory Effect of this compound with Ginsenoside Compound K
| Cell Line | Assay | Combination | Effect on MMP-1 Expression |
| HaCaT (Human Keratinocytes) | Not Specified | This compound + Ginsenoside Compound K | Synergistic suppression |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MMP-1 Suppression Assay in HaCaT Cells
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with this compound, ginsenoside compound K, or a combination of both at various concentrations for a specified duration.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA levels of MMP-1.
-
Data Analysis: The relative expression of MMP-1 is calculated and compared between the different treatment groups to assess for synergistic effects.
Caspase-11 Non-canonical Inflammasome Inhibition Assay in J774A.1 Macrophages
-
Cell Culture: J774A.1 macrophage cells are cultured in standard conditions.
-
Priming and Transfection: Cells are primed with a suitable agent (e.g., LPS) to induce pro-caspase-11 expression, followed by transfection with a trigger (e.g., intracellular LPS) to activate the inflammasome.
-
Treatment: Cells are pre-treated with various concentrations of this compound before inflammasome activation.
-
Measurement of Pyroptosis: Cell death (pyroptosis) is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Cytokine Measurement: The levels of secreted IL-1β and IL-18 in the culture supernatant are measured by ELISA.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting to detect the cleavage of caspase-11 and gasdermin D.
Neuroprotection Assay in SH-SY5Y Cells (for Macluraparishin C)
-
Cell Culture: SH-SY5Y human neuroblastoma cells are maintained in appropriate culture conditions.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a toxic agent such as hydrogen peroxide (H₂O₂).
-
Treatment: Cells are pre-treated with various concentrations of Macluraparishin C before the induction of oxidative stress.
-
Cell Viability Assay: Cell viability is assessed using methods like the MTT assay.
-
Measurement of Oxidative Stress Markers: Intracellular ROS levels are measured using fluorescent probes like DCFDA.
-
Western Blot Analysis: The expression and phosphorylation of proteins in the MAPK signaling pathway (e.g., ERK, JNK, p38) are analyzed by Western blotting.
Tyrosinase Inhibition Assay in B16F10 Cells
-
Cell Culture: B16F10 melanoma cells are cultured in standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Tyrosinase Activity Assay: Cell lysates are prepared, and tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation to dopachrome (B613829) spectrophotometrically.
-
Melanin (B1238610) Content Assay: The melanin content in the cells is quantified by dissolving the cell pellet in NaOH and measuring the absorbance at 405 nm.
ROS Scavenging Assay (DCFDA/DHR123)
-
Reagent Preparation: Prepare working solutions of DCFDA (2',7'-dichlorofluorescin diacetate) or DHR123 (dihydrorhodamine 123).
-
Incubation: Incubate the cells with the fluorescent probe.
-
Treatment: Treat the cells with an oxidizing agent to induce ROS production in the presence or absence of this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence corresponds to the level of intracellular ROS.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Figure 1. Postulated anticancer signaling pathway of this compound.
Figure 2. Inhibition of the Caspase-11 non-canonical inflammasome by this compound.
References
Validating Macurin's In Vitro Promise: A Comparative Guide to In Vivo Translation
For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging path. This guide provides a comprehensive comparison of the in vitro findings for the flavonoid Macurin, alongside available in vivo data for structurally related compounds, and contrasts its performance with established alternatives. By presenting experimental data, detailed protocols, and visual pathway analysis, this guide aims to facilitate an objective evaluation of this compound's potential for further development.
Executive Summary
This compound, a polyhydroxylated benzophenone, has demonstrated notable antioxidant, anti-inflammatory, and anti-cancer properties in various in vitro assays. However, the direct translation of these findings into in vivo models is not yet extensively documented. This guide bridges this gap by examining in vivo studies on the closely related flavonoid, morin (B1676745), and extracts of Maclura cochinchinensis, a plant rich in morin. To provide a broader context, we compare these findings with the well-established in vitro and in vivo activities of alternative natural compounds: quercetin, curcumin, and apigenin (B1666066). This comparative analysis, supported by quantitative data and detailed experimental methodologies, offers a framework for assessing the therapeutic potential of this compound.
In Vitro Performance of this compound
This compound has shown significant promise in a range of cell-free and cell-based assays, highlighting its potential as a bioactive compound.
Antioxidant Activity
In vitro antioxidant assays consistently demonstrate this compound's potent radical scavenging capabilities. It effectively scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and reduces reactive oxygen species (ROS) levels in cellular models. Furthermore, this compound exhibits inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production and oxidative stress.
Anti-inflammatory Effects
While direct in vitro anti-inflammatory data for this compound is limited, studies on Maclura cochinchinensis extract, containing the structurally similar morin, show a significant reduction in the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the extract has been shown to decrease the expression of tumor necrosis factor-alpha (TNF-α).
Anticancer Potential
The anticancer properties of this compound are an emerging area of interest. While specific IC50 values for this compound against various cancer cell lines are not yet widely published, its structural similarity to other anticancer flavonoids suggests potential antiproliferative and pro-apoptotic effects.
In Vivo Validation: Insights from Related Compounds
Direct in vivo studies validating the in vitro findings of this compound are currently scarce. However, research on morin and Maclura cochinchinensis extract provides valuable insights into the potential in vivo efficacy of this compound.
Anti-inflammatory Activity of Morin
In a well-established model of inflammatory bowel disease, the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, oral administration of morin has been shown to significantly reduce colonic inflammation. This is evidenced by a marked decrease in myeloperoxidase (MPO) activity, a key indicator of neutrophil infiltration into inflamed tissue.
In Vivo Performance of Maclura cochinchinensis Extract
An extract of Maclura cochinchinensis, rich in morin, has demonstrated significant anti-inflammatory and hypouricemic effects in mouse models. In vivo, this extract has been shown to downregulate the mRNA expression of key inflammatory mediators, including TNF-α, transforming growth factor-beta (TGF-β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2]
Comparative Analysis with Alternative Compounds
To contextualize the potential of this compound, this section compares its activities with three well-researched natural compounds: quercetin, curcumin, and apigenin.
Data Presentation
| Compound | In Vitro Assay | IC50 / Activity | In Vivo Model | Efficacy |
| This compound | DPPH Radical Scavenging | Data not widely available | - | - |
| ROS Scavenging | Qualitative evidence of activity | - | - | |
| Tyrosinase Inhibition | IC50 values reported in specific studies | - | - | |
| Morin | - | - | TNBS-induced colitis (rat) | Significant reduction in MPO activity |
| Maclura cochinchinensis | TNF-α inhibition (RAW 264.7) | IC50 values reported for extract | Potassium oxonate-induced hyperuricemia (mouse) | Downregulation of TNF-α, TGF-β, iNOS, COX-2 mRNA |
| Quercetin | DPPH Radical Scavenging | ~5-15 µg/mL | Carrageenan-induced paw edema (rat) | Significant inhibition of paw edema (e.g., ~40-60% inhibition) |
| Curcumin | DPPH Radical Scavenging | ~5-20 µg/mL | Various oxidative stress models (rodents) | Increased levels of antioxidant enzymes (SOD, CAT) |
| Apigenin | MTT assay (various cancer cell lines) | IC50 values range from ~10-100 µM | Xenograft tumor models (mice) | Significant tumor growth inhibition (e.g., ~30-70% reduction) |
Note: IC50 and efficacy values can vary significantly depending on the specific experimental conditions.
Experimental Protocols
In Vitro Assays
DPPH Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (this compound, Quercetin, Curcumin) in a suitable solvent.
-
Add the test compound solution to the DPPH solution in a 96-well plate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
Cellular ROS Scavenging Assay
-
Culture a suitable cell line (e.g., HaCaT keratinocytes) in a 96-well plate.
-
Induce oxidative stress in the cells using an agent like hydrogen peroxide (H2O2) or UV radiation.
-
Treat the cells with various concentrations of the test compound.
-
Add a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent in the presence of ROS.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
A decrease in fluorescence indicates ROS scavenging activity.
Tyrosinase Inhibition Assay
-
Prepare a solution of mushroom tyrosinase in a suitable buffer.
-
Prepare a solution of L-DOPA, the substrate for tyrosinase.
-
Add the test compound at various concentrations to the tyrosinase solution and incubate.
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475 nm over time.
-
Calculate the percentage of tyrosinase inhibition.
MTT Assay for Anticancer Activity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Apigenin) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
The absorbance is proportional to the number of viable cells.
In Vivo Models
Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
-
Administer the test compound (e.g., Quercetin) orally or intraperitoneally to rats.
-
After a specific period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
The reduction in paw swelling compared to the control group indicates anti-inflammatory activity.
TNBS-Induced Colitis in Rats (for Anti-inflammatory Activity)
-
Induce colitis in rats by intrarectal administration of TNBS.
-
Administer the test compound (e.g., Morin) orally for a specified duration.
-
At the end of the treatment period, sacrifice the animals and collect the colon tissue.
-
Assess the severity of colitis by macroscopic scoring, histological examination, and biochemical markers like MPO activity.
Xenograft Tumor Model in Mice (for Anticancer Activity)
-
Inject human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, administer the test compound (e.g., Apigenin) via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, excise the tumors and weigh them.
-
A reduction in tumor volume and weight indicates in vivo anticancer activity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Potential antioxidant and anti-inflammatory signaling pathways of this compound.
Caption: General workflow for in vivo anti-inflammatory studies.
Caption: Simplified PI3K/AKT signaling pathway targeted by Apigenin in cancer cells.
Conclusion
This compound exhibits compelling in vitro antioxidant and potential anti-inflammatory and anticancer activities. While direct in vivo validation is a necessary next step, the existing data for the structurally similar flavonoid morin and morin-rich extracts provide a strong rationale for pursuing such studies. The comparative analysis with established natural compounds like quercetin, curcumin, and apigenin demonstrates that while these alternatives have a more extensive body of in vivo evidence, this compound's in vitro profile warrants further investigation. The provided experimental protocols and pathway diagrams offer a practical resource for researchers aiming to validate and expand upon the current understanding of this compound's therapeutic potential. Future in vivo studies should focus on elucidating the specific mechanisms of action and establishing a clear dose-response relationship to fully assess this compound's viability as a novel therapeutic agent.
References
A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of various flavonoids reveals significant variability in their bioavailability and metabolic pathways. While specific pharmacokinetic data for macurin remains elusive in current scientific literature, this guide provides a comparative overview of related flavonoids, offering valuable insights for drug development and research.
Flavonoids, a diverse group of polyphenolic compounds found in plants, are of great interest to the scientific community due to their potential health benefits. However, their efficacy is largely dependent on their pharmacokinetic profiles. Generally, flavonoids exhibit low intestinal absorption and are subject to extensive metabolism, which significantly impacts their bioavailability.[1][2][3] The rate and extent of absorption, as well as the subsequent metabolic transformations, differ considerably among various flavonoid classes.[1][2]
Quantitative Pharmacokinetic Parameters
To facilitate a clear comparison, the following table summarizes key pharmacokinetic parameters for several flavonoids, including morin (B1676745), morusin, umbelliferone, and mulberroside A, following oral administration of a Mori Cortex total flavonoid extract to rats.[4][5][6]
| Flavonoid | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | Half-life (t1/2) (h) |
| Morin | 127.8 ± 56.0 | - | 501.3 ± 115.5 | - |
| Morusin | 16.8 ± 10.1 | - | 116.4 ± 38.2 | - |
| Umbelliferone | 7.6 ± 0.7 | - | 16.4 ± 5.1 | - |
| Mulberroside A | 13.1 ± 6.5 | - | 36.8 ± 14.6 | - |
Data presented as mean ± standard deviation. Dashes indicate data not available in the cited source.
Experimental Protocols
The pharmacokinetic data presented above was obtained through a study utilizing a robust and validated analytical methodology. Below are the key details of the experimental protocol:
Animal Model:
-
Male Sprague-Dawley rats were used for the pharmacokinetic studies.
Dosing:
-
A Mori Cortex total flavonoid extract was administered orally to the rats.
Sample Collection:
-
Blood samples were collected at various time points after administration to characterize the plasma concentration-time profile of the flavonoids.
Analytical Method:
-
An Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the simultaneous determination of morin, morusin, umbelliferone, and mulberroside A in rat plasma.[4][5][6]
-
Instrumentation: The analysis was performed on a UPLC system coupled with a tandem mass spectrometer.
-
Sample Preparation: Plasma samples were prepared using a protein precipitation method to extract the analytes of interest.
-
Chromatographic Conditions: Specific chromatographic conditions, including the column type, mobile phase composition, and gradient elution program, were optimized to achieve separation of the four flavonoids.
-
Mass Spectrometric Detection: The mass spectrometer was operated in multiple reaction monitoring (MRM) mode to ensure selective and sensitive quantification of each analyte.
Visualizing Pharmacokinetic and Metabolic Pathways
To better understand the processes involved in flavonoid pharmacokinetics, the following diagrams illustrate a typical experimental workflow and the general metabolic fate of these compounds.
Caption: Experimental workflow for a typical flavonoid pharmacokinetic study.
Caption: General metabolic pathway of flavonoids in the body.
Discussion
The data clearly indicates that even among structurally related flavonoids from the same plant source, there are substantial differences in their pharmacokinetic profiles. For instance, morin exhibits a significantly higher Cmax and AUC compared to morusin, umbelliferone, and mulberroside A, suggesting greater systemic exposure.[4][5][6] These variations can be attributed to differences in their chemical structures, which affect their absorption, susceptibility to metabolic enzymes, and elimination rates.
It is important to note that many flavonoids undergo extensive Phase II metabolism, leading to the formation of glucuronidated, sulfated, and methylated conjugates.[3] These metabolic transformations generally increase the water solubility of the compounds, facilitating their excretion and reducing their biological half-life.[1] The biological activity of these metabolites is an area of active research and may differ from the parent compound.[3]
Conclusion
The comparative analysis of flavonoid pharmacokinetics is crucial for understanding their potential therapeutic applications. While this guide provides a snapshot of the ADME properties of several key flavonoids, the absence of data for this compound highlights a significant knowledge gap. Further research is warranted to elucidate the pharmacokinetic profile of this compound and to conduct direct comparative studies with other flavonoids. Such studies will be instrumental in guiding the development of flavonoid-based therapeutic agents with optimized bioavailability and efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative human bioavailability study of macrocrystalline nitrofurantoin and two prolonged-action hydroxymethylnitrofurantoin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doseme-rx.com [doseme-rx.com]
Macurin's Antioxidant Power: A Comparative Analysis Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of Macurin, a naturally occurring xanthone, against well-established industry-standard antioxidants. The following sections present a comprehensive overview of its efficacy, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential applications in research and drug development.
In Vitro Antioxidant Performance: A Quantitative Comparison
This compound's antioxidant capacity has been evaluated using various in vitro assays, which measure its ability to scavenge free radicals and chelate pro-oxidant metals. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to industry-standard antioxidants. Lower IC50 values indicate greater antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
| Compound | IC50 (µM) |
| This compound | 10.15 ± 0.85 |
| Vitamin C (Ascorbic Acid) | ~5 - 20 |
| Vitamin E (α-Tocopherol) | ~25 - 60 |
| Quercetin | ~2 - 10 |
| Trolox | ~40 - 50 |
Note: IC50 values for standard antioxidants are compiled from various literature sources and may vary based on specific experimental conditions.
Table 2: ABTS Radical Cation Scavenging Activity (IC50)
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of an antioxidant to react with the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants.
| Compound | IC50 (µM) |
| This compound | 0.97 ± 0.07 |
| Vitamin C (Ascorbic Acid) | ~5 - 15 |
| Vitamin E (α-Tocopherol) | ~10 - 30 |
| Quercetin | ~1 - 5 |
| Trolox | ~2 - 10 |
Note: IC50 values for standard antioxidants are compiled from various literature sources and may vary based on specific experimental conditions.
Cellular Antioxidant Activity and Mechanistic Insights
Beyond simple chemical assays, the antioxidant activity of this compound has been observed within cellular models. It has been shown to protect cells from oxidative damage induced by various stressors. One of the key mechanisms underlying the cellular antioxidant response is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The following diagram illustrates the general mechanism of Nrf2 activation in response to oxidative stress, a pathway that can be modulated by antioxidant compounds like this compound.
Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. In the presence of oxidative stress or antioxidant compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a battery of antioxidant and detoxification enzymes.
Experimental Protocols
For the purpose of reproducibility and transparent comparison, detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Serial dilutions of this compound and standard antioxidants are prepared in methanol.
-
Equal volumes of the DPPH solution and the sample/standard solution are mixed in a microplate well.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.
Caption: Workflow for the ABTS radical cation scavenging assay.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Prior to the assay, the ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Serial dilutions of this compound and standard antioxidants are prepared.
-
A small volume of the sample/standard is mixed with the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value is determined from the dose-response curve.
This guide demonstrates this compound's potent antioxidant capabilities, often outperforming or performing comparably to industry-standard antioxidants in key in vitro assays. Its mechanism of action may involve the modulation of crucial cellular antioxidant pathways like Nrf2, warranting further investigation for its potential in therapeutic and preventative applications against oxidative stress-related conditions.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Macurin
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Macurin, a xanthone (B1684191) found in plants like Garcinia lancilimba, is a compound that requires careful management throughout its lifecycle in the lab, including its final disposal.[1] This guide provides essential, step-by-step procedural information for the safe disposal of this compound, enabling your institution to remain a preferred source for laboratory safety and chemical handling information.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is crucial to be aware of the known hazards associated with this compound. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:
Due to these hazards, all handling and disposal of this compound and its contaminated materials must be conducted in a manner that prevents contact with eyes and release into the environment.
Hazard Classification for this compound
| Hazard Class | GHS Code | Description |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Very toxic to aquatic life.[2] |
Step-by-Step Disposal Protocol for this compound
The primary and safest method for the disposal of this compound waste is through your institution's designated hazardous waste management program. Adherence to institutional and local regulations is mandatory.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes, at a minimum:
-
Safety goggles to protect against eye irritation.
-
Chemical-resistant gloves (e.g., nitrile).
-
A standard laboratory coat.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused or expired product, contaminated weighing papers, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix this compound solutions with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and all relevant hazard warnings (e.g., "Eye Irritant," "Hazardous to the Aquatic Environment").
-
-
Storage of Waste:
-
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).
-
This area should be away from general laboratory traffic, cool, dry, and well-ventilated.
-
Ensure the containers are stored in secondary containment to prevent spills.
-
Segregate the this compound waste container from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup for the this compound waste.
-
Provide them with all necessary information regarding the waste, including its chemical name and known hazards.
-
Complete all required waste disposal documentation accurately.
-
-
Decontamination:
-
After the waste has been collected, thoroughly decontaminate the area where it was stored and any equipment that may have come into contact with this compound.
-
The rinsate from decontamination procedures should also be treated as hazardous waste and collected in the appropriate liquid waste container.
-
Important Considerations:
-
DO NOT dispose of this compound down the drain. Its high aquatic toxicity can cause significant environmental damage.
-
DO NOT dispose of this compound in the regular trash.
-
In the event of a spill, follow your institution's established spill response procedures. Evacuate the immediate area and alert your supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution's chemical handling and disposal practices meet the highest standards of safety and environmental responsibility.
References
Essential Safety and Operational Guidance for Handling Macurin
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Macurin, a naturally occurring flavonoid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to minimize environmental impact.
Hazard Assessment and Chemical Properties
-
H319: Causes serious eye irritation.
-
H400: Very toxic to aquatic life.
These classifications demand careful handling to prevent exposure and environmental contamination. Key chemical and physical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₁₀O₆ |
| Molecular Weight | 262.21 g/mol |
| Appearance | Yellowish solid |
| Solubility | Soluble in organic solvents, limited solubility in water.[1] |
Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound:
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for safety and to maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.
-
Avoid direct contact with skin and eyes.
-
Minimize dust generation when handling the solid form.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Store separately from incompatible materials.
Spill Management Workflow
In the event of a this compound spill, follow the established workflow to ensure a safe and effective cleanup.
Caption: Workflow for managing a chemical spill of this compound.
Disposal Plan
All this compound waste, including contaminated materials, must be treated as hazardous waste due to its ecotoxicity.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound waste, including unused product and contaminated lab supplies (e.g., gloves, wipes, pipette tips), in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Eye Irritant, Environmental Hazard).
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.
-
Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
First Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact: Wash off with soap and plenty of water. Get medical advice if skin irritation persists.
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
